molecular formula C7H3ClF2O2 B1486420 6-Chloro-2,3-difluorobenzoic acid CAS No. 887584-84-1

6-Chloro-2,3-difluorobenzoic acid

Cat. No.: B1486420
CAS No.: 887584-84-1
M. Wt: 192.55 g/mol
InChI Key: MJWXJSUYTVBLJU-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H3ClF2O2 and its molecular weight is 192.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWXJSUYTVBLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3-difluorobenzoic acid

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules. Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a carboxylic acid group, a chlorine atom, and two fluorine atoms—imparts unique electronic properties and steric influences, making it an invaluable precursor for developing new chemical entities. Notably, substituted benzoic acids are versatile intermediates in the creation of pesticides and pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. For instance, related fluorinated benzoic acid structures are key intermediates for potent antibacterial agents, such as modern quinolonecarboxylic acid drugs[2][3].

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices, ensuring a deep and actionable understanding of the synthetic process.

Conceptual Framework: A Retrosynthetic Approach

To logically devise a synthesis, we first deconstruct the target molecule into simpler, more readily available precursors. The primary disconnection point for this compound is the carbon-carbon bond between the aromatic ring and the carboxylic acid group. This retrosynthetic step suggests that the carboxyl group can be introduced via carboxylation of an organometallic intermediate derived from 1-chloro-2,3-difluorobenzene.

Retrosynthesis T This compound I1 Aryllithium or Grignard Intermediate T->I1 C-C Disconnection (Carboxylation) SM 1-Chloro-2,3-difluorobenzene I1->SM Organometallic Formation

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthesis strategies: Directed Ortho-metalation (Lithiation) and the Grignard Reaction , both followed by carboxylation. A third, alternative pathway involving the transformation of an amino group via a Sandmeyer-type reaction also presents a viable, albeit more complex, route.

Pathway 1: Directed Ortho-metalation and Carboxylation

This is arguably the most direct and efficient route, leveraging the principles of directed ortho-metalation (DoM). In this strategy, a substituent on the aromatic ring directs a strong base to deprotonate the adjacent (ortho) position, creating a highly reactive organolithium species that can then be trapped by an electrophile.

Causality and Mechanistic Insights:

The fluorine and chlorine atoms on the starting material, 1-chloro-2,3-difluorobenzene, are electron-withdrawing and act as directing metalation groups (DMGs). A strong lithium-based reagent, such as sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA), complexes with these halogens, facilitating the abstraction of the proton at the C6 position. This process must be conducted at cryogenic temperatures (typically -78 °C) to prevent decomposition of the aryllithium intermediate and minimize side reactions[2]. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical as it is aprotic and effectively solvates the lithium cation. The subsequent reaction with solid carbon dioxide (dry ice) introduces the carboxyl group, forming a lithium carboxylate salt, which is then protonated during an acidic workup to yield the final product[4].

Ortho_Lithiation_Pathway cluster_start Starting Material cluster_reaction1 Ortho-lithiation cluster_intermediate Intermediate cluster_reaction2 Carboxylation & Workup cluster_product Product SM 1-Chloro-2,3-difluorobenzene C₆H₃ClF₂ R1 s-BuLi or LDA THF, -78 °C Int1 6-Lithio-1-chloro-2,3-difluorobenzene R1->Int1 Deprotonation R2 1. CO₂ (solid) 2. H₃O⁺ P This compound C₇H₃ClF₂O₂ R2->P Electrophilic Attack & Protonation

Caption: Workflow for the Ortho-lithiation pathway.

Experimental Protocol: Ortho-lithiation
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reaction Initiation: Add 1-chloro-2,3-difluorobenzene (1.0 eq) to anhydrous tetrahydrofuran (THF) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress via TLC if a suitable method is available.

  • Carboxylation: Crush an excess of dry ice (solid CO₂) in a separate dry flask. Rapidly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring. Allow the mixture to warm slowly to room temperature.

  • Workup and Isolation: Quench the reaction mixture with water. Acidify the aqueous layer to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl), which will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Pathway 2: Grignard Reaction and Carboxylation

The Grignard reaction provides a classic and robust alternative for forming carbon-carbon bonds. This pathway involves the creation of an organomagnesium halide (Grignard reagent), which then acts as a potent nucleophile.[5]

Causality and Mechanistic Insights:

This method requires a more functionalized starting material, such as 1-bromo-2-chloro-3,4-difluorobenzene. The Grignard reagent is formed by the oxidative insertion of magnesium metal into the carbon-bromine bond. The C-Br bond is more reactive than the C-Cl bond, allowing for selective reagent formation. This reaction is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will be instantly quenched by any available protons. Anhydrous ether solvents (diethyl ether or THF) are essential as they are aprotic and help stabilize the Grignard reagent through coordination[5]. Similar to the lithiation pathway, the formed Grignard reagent attacks the electrophilic carbon of CO₂, and the resulting magnesium carboxylate salt is hydrolyzed in an acidic workup to yield the final product.[4]

Grignard_Pathway cluster_start Starting Material cluster_reaction1 Grignard Formation cluster_intermediate Intermediate cluster_reaction2 Carboxylation & Workup cluster_product Product SM 1-Bromo-6-chloro-2,3-difluorobenzene C₆H₂BrClF₂ R1 Mg turnings, I₂ (cat.) Anhydrous THF Int1 Grignard Reagent C₆H₂BrClF₂Mg R1->Int1 Oxidative Insertion R2 1. CO₂ (solid) 2. H₃O⁺ P This compound C₇H₃ClF₂O₂ R2->P Nucleophilic Addition & Protonation

Caption: Workflow for the Grignard Reaction pathway.

Experimental Protocol: Grignard Reaction
  • Apparatus and Reagent Prep: Flame-dry all glassware. Place magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator) in a three-necked flask under a nitrogen atmosphere.

  • Grignard Formation: Add a solution of 1-bromo-6-chloro-2,3-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle refluxing begins. Maintain a steady reflux by controlling the addition rate. After addition is complete, stir for an additional 1-2 hours at room temperature to ensure full conversion.

  • Carboxylation: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, prepare an excess of crushed dry ice. Transfer the Grignard solution onto the dry ice under a nitrogen blanket.

  • Workup and Isolation: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, followed by acidification with 1 M HCl.

  • Purification: Extract the product into an organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting solid by recrystallization.

Pathway 3: Synthesis via Sandmeyer Reaction and Nitrile Hydrolysis

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a wide range of functionalities via a diazonium salt intermediate.[6][7][8] While less direct, this pathway is valuable when the corresponding aniline is more accessible than the halo-aromatic starting materials of other routes.

Causality and Mechanistic Insights:

This multi-step synthesis begins with 2,3-difluoro-6-chloroaniline.

  • Diazotization: The aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at 0-5 °C. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. This is a radical-nucleophilic aromatic substitution where copper(I) initiates a single-electron transfer, leading to the loss of N₂ gas and the formation of an aryl radical. This radical then reacts to form the benzonitrile.[6][7]

  • Hydrolysis: The resulting 6-chloro-2,3-difluorobenzonitrile is a stable intermediate that can be hydrolyzed to the target carboxylic acid under either strong acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions, followed by acidification.[9]

Sandmeyer_Pathway cluster_start Starting Material cluster_reaction1 Diazotization cluster_intermediate1 Intermediate 1 cluster_reaction2 Sandmeyer Cyanation cluster_intermediate2 Intermediate 2 cluster_reaction3 Hydrolysis cluster_product Product SM 2,3-Difluoro-6-chloroaniline R1 NaNO₂, HCl 0-5 °C Int1 Diazonium Salt R1->Int1 R2 CuCN Int2 6-Chloro-2,3-difluorobenzonitrile R2->Int2 R3 H₂SO₄, H₂O, Δ P This compound R3->P

Caption: Workflow for the Sandmeyer/Nitrile Hydrolysis pathway.

Experimental Protocol: Sandmeyer/Nitrile Hydrolysis
  • Diazotization: Dissolve 2,3-difluoro-6-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after addition is complete.

  • Sandmeyer Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

  • Intermediate Isolation: Cool the reaction mixture and extract the 6-chloro-2,3-difluorobenzonitrile with a suitable organic solvent (e.g., toluene). Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude nitrile can be purified by distillation or chromatography.

  • Nitrile Hydrolysis: Add the purified nitrile to a 70-75% aqueous sulfuric acid solution.[10] Heat the mixture to reflux (e.g., 140-150 °C) for several hours until TLC or GC analysis indicates the disappearance of the nitrile.[9]

  • Product Isolation: Cool the reaction mixture and pour it onto ice. The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallize if necessary.

Comparative Summary of Synthesis Pathways

FeaturePathway 1: Ortho-lithiationPathway 2: Grignard ReactionPathway 3: Sandmeyer/Nitrile Hydrolysis
Starting Material 1-Chloro-2,3-difluorobenzene1-Bromo-6-chloro-2,3-difluorobenzene2,3-Difluoro-6-chloroaniline
Key Reagents s-BuLi or LDA, Dry IceMg turnings, Dry IceNaNO₂, CuCN, H₂SO₄
Number of Steps 1 (one-pot)1 (one-pot)3
Typical Yields Good to ExcellentGoodModerate to Good
Advantages High atom economy, direct, often high yielding.Milder than lithiation, good functional group tolerance (for some groups).Useful if aniline is the most accessible starting material.
Disadvantages Requires cryogenic temperatures, highly reactive/pyrophoric reagents.Requires anhydrous conditions, sensitive to protic functional groups.Multi-step process, uses highly toxic cyanides, potentially lower overall yield.

Safety Considerations

  • Organolithium Reagents (s-BuLi, LDA): These are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Grignard Reagents: Highly flammable and moisture-sensitive. Ensure all glassware is completely dry. The reaction can be exothermic and should be controlled with careful, slow addition of reagents.

  • Cyanides (CuCN, NaCN): Acutely toxic. Handle only in a well-ventilated chemical fume hood. Avoid contact with acids, which liberates highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available.

  • Strong Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care, using appropriate PPE.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the precise molecular architecture of a compound is paramount to its therapeutic efficacy. Halogenated benzoic acids, a class of versatile chemical intermediates, have garnered significant attention for their role in the synthesis of novel active pharmaceutical ingredients (APIs). The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a benzoic acid scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1]

6-Chloro-2,3-difluorobenzoic acid (CAS No. 887584-84-1) is a prime example of such a strategic building block.[2][3] Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms on the aromatic ring, offers medicinal chemists a powerful tool for fine-tuning the properties of lead compounds. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering both available data and predictive insights, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's behavior from initial formulation to its interaction with biological systems. While experimental data for this compound is not extensively available in the public domain, we can compile its fundamental identifiers and present a combination of known and computationally predicted properties.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 887584-84-1[2][3]
Molecular Formula C₇H₃ClF₂O₂[2][3]
Molecular Weight 192.55 g/mol [2][3]
Melting Point Not available (predicted)N/A
Boiling Point Not available (predicted)N/A
Solubility Not available (predicted)N/A
pKa Not available (predicted)N/A

The Role of Halogenation in Modulating Physicochemical Properties

The presence and position of halogen atoms on the benzoic acid ring are not arbitrary; they are a deliberate design element to modulate the compound's characteristics.

  • Fluorine: The high electronegativity of fluorine can significantly impact the acidity (pKa) of the carboxylic acid group. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. Fluorine substitution can also alter a molecule's conformation and lipophilicity, influencing its ability to cross biological membranes.[1]

  • Chlorine: The larger size of the chlorine atom compared to hydrogen can introduce steric hindrance, which can be exploited to control molecular conformation and interaction with target proteins. Chlorine also contributes to the lipophilicity of the molecule.

The interplay of these halogens in this compound creates a unique electronic and steric profile, making it a valuable intermediate for exploring structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols for Physicochemical Property Determination

For researchers working with novel compounds like this compound, the ability to experimentally determine its physicochemical properties is crucial. The following section provides detailed, self-validating protocols for key analyses.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Protocol: Capillary Melting Point Determination [4][5]

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to determine a rough estimate.

  • Slow Heating for Accuracy: For a precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is approximately 15-20 °C below the estimated melting point.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

G cluster_0 Solubility Testing Workflow A Weigh Sample (10 mg) B Add Solvent (1 mL) A->B C Vigorous Agitation B->C D Visual Observation C->D E Classify Solubility D->E F Soluble E->F No solid G Partially Soluble E->G Some solid H Insoluble E->H Most solid remains

References

An In-Depth Technical Guide to 6-Chloro-2,3-difluorobenzoic acid: A Key Intermediate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. We will delve into its core attributes, plausible synthetic routes, and the rationale behind its application in the broader context of drug discovery and materials science.

Core Identification and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The unique arrangement of its substituents—a carboxylic acid group, a chlorine atom, and two fluorine atoms—imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis.

Structure and CAS Number:

  • Chemical Name: this compound

  • CAS Number: 887584-84-1

  • Molecular Formula: C₇H₃ClF₂O₂

  • Molecular Weight: 192.55 g/mol

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 887584-84-1Internal
Molecular Formula C₇H₃ClF₂O₂Internal
Molecular Weight 192.55 g/mol Internal
Appearance Expected to be a white to off-white solidInferred
Purity Typically >97%Commercial
Solubility Expected to have moderate solubility in organic solvents[1]
Storage Conditions Store at room temperature in a dry environment[1]

Synthesis and Reaction Mechanisms

While specific literature detailing the synthesis of this compound is not abundant, a plausible and industrially relevant synthetic route can be inferred from established chemical transformations. A common approach for the synthesis of aromatic carboxylic acids is the hydrolysis of a corresponding benzonitrile.

A related patent describes the synthesis of 2,3,6-trifluorobenzoic acid from 2-chloro-5,6-difluorobenzonitrile, highlighting the utility of benzonitrile intermediates.[2] This suggests a probable synthetic pathway for this compound starting from a suitable precursor.

Plausible Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from a polysubstituted fluorinated nitrobenzene compound.

synthesis_workflow start Substituted Nitrobenzene Precursor intermediate 6-Chloro-2,3-difluorobenzonitrile start->intermediate Cyanation/Chlorination hydrolysis Acid or Base Hydrolisis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

  • Preparation of 6-Chloro-2,3-difluorobenzonitrile (Intermediate): This intermediate could potentially be synthesized from a commercially available di-fluoro-nitro-chloro-benzene derivative through nucleophilic aromatic substitution of the nitro group with a cyanide source.

  • Hydrolysis of 6-Chloro-2,3-difluorobenzonitrile: The benzonitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

    • Reaction: 6-Chloro-2,3-difluorobenzonitrile + H₂O → this compound + NH₃

    • Reagents and Conditions: This reaction is typically carried out under acidic (e.g., concentrated sulfuric acid) or basic (e.g., sodium hydroxide) conditions, followed by heating.

    • Work-up: After the reaction is complete, the mixture is cooled and the product is precipitated by adjusting the pH. The solid product is then collected by filtration, washed, and dried.

Causality in Experimental Choices:

  • Choice of Hydrolysis Conditions: Acidic hydrolysis is often preferred for its straightforward work-up, where the product precipitates upon dilution with water. Basic hydrolysis first forms the carboxylate salt, which then requires acidification to yield the final product.

  • Solvent Selection: The choice of solvent for the preceding steps would depend on the solubility of the starting materials and intermediates and the reaction temperature. Protic solvents like tertiary alcohols or even water can be used in certain cyanation reactions.[2]

Applications in Drug Discovery and Development

Halogenated benzoic acids are a cornerstone in medicinal chemistry due to the profound impact of halogen substituents on the biological activity and pharmacokinetic properties of drug molecules.[3] While specific applications of this compound are not extensively documented, its utility can be understood from the well-established roles of similar compounds.[1][3]

The Role of Halogens in Drug Design:

The incorporation of chlorine and fluorine atoms into a molecular scaffold can significantly alter its properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3]

  • Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The electronegativity and size of halogen atoms can lead to favorable interactions, such as halogen bonding, with target proteins, thus improving binding affinity and potency.[3]

Workflow in Drug Discovery:

This compound serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).

drug_discovery_workflow building_block This compound synthesis Multi-step Synthesis building_block->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of building blocks in the drug discovery pipeline.

This compound can be used to synthesize a variety of heterocyclic compounds and other complex molecular architectures that are common motifs in modern pharmaceuticals. For instance, related chloro-fluorobenzoic acids are used in the development of anti-inflammatory and analgesic drugs.[1]

Spectroscopic and Analytical Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. While a complete dataset for this specific molecule is not publicly available, the expected spectral features can be predicted based on data from similar compounds like 2,3-difluorobenzoic acid.[4][5][6]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxyl carbon and the six aromatic carbons, with the carbon-fluorine couplings providing valuable structural information.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the carboxylic acid, typically around 1700 cm⁻¹, and O-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion and Future Outlook

This compound represents a valuable, albeit not widely studied, building block for synthetic and medicinal chemistry. Its polysubstituted aromatic ring offers multiple points for further functionalization, making it an attractive starting material for the synthesis of novel compounds. The principles of drug design suggest that the strategic incorporation of this moiety could lead to the development of new therapeutic agents with improved pharmacokinetic profiles. Further research into the synthesis and applications of this and related compounds is warranted to fully exploit their potential in drug discovery and materials science.

References

spectral data for "6-Chloro-2,3-difluorobenzoic acid" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-2,3-difluorobenzoic Acid

Introduction: Characterizing a Halogenated Benzoic Acid Derivative

This compound (CAS No: 887584-84-1; Molecular Formula: C₇H₃ClF₂O₂; Molecular Weight: 192.55 g/mol ) is a polysubstituted aromatic carboxylic acid. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, where precise substitution patterns dictate biological activity and physical properties. The accurate structural elucidation of such molecules is non-negotiable and relies on a synergistic application of modern analytical techniques.

Given the limited availability of published experimental spectra for this specific compound, this guide adopts a predictive and pedagogical approach. As a Senior Application Scientist, the objective is to leverage foundational principles of spectroscopy and data from analogous structures to forecast the spectral characteristics of this compound. This document serves as a robust framework for researchers, enabling them to identify, characterize, and confirm the synthesis of this molecule with confidence. We will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The structure possesses two aromatic protons and one carboxylic acid proton. The aromatic protons are situated in a complex electronic environment, influenced by three different, strongly electronegative halogen atoms and a deactivating carboxyl group.

  • Carboxylic Acid Proton (H-α): This proton is expected to appear as a broad singlet significantly downfield, typically >10 ppm . Its acidity and propensity for hydrogen bonding with the solvent or other analyte molecules cause signal broadening and a variable chemical shift.

  • Aromatic Protons (H-4, H-5): These two protons are not chemically equivalent. They will couple to each other (ortho-coupling, ³JHH) and to the fluorine atoms at positions 2 and 3 (³JHF and ⁴JHF). This will result in complex splitting patterns, likely appearing as two distinct multiplets or doublet of doublets of doublets. Their chemical shifts are predicted to be in the range of 7.0 - 8.0 ppm .

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
-COOH >11.0 Broad Singlet (br s) N/A
H-4 7.4 - 7.8 Multiplet (m) ³JH4-H5, JH4-F3, JH4-F2

| H-5 | 7.2 - 7.6 | Multiplet (m) | ³JH5-H4, JH5-F3, JH5-F2 |

Predicted ¹³C NMR Spectral Data

The molecule has seven carbon atoms, all in unique chemical environments, which should give rise to seven distinct signals in the broadband-decoupled ¹³C NMR spectrum. The carboxyl carbon will be the most deshielded. The aromatic carbons will show splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes
C=O 165 - 170 Deshielded by two oxygen atoms.
C-F (C-2, C-3) 145 - 160 (d or dd) Directly attached to fluorine, highly deshielded; will show large ¹JCF coupling.
C-Cl (C-6) 130 - 140 Deshielded by chlorine.
C-COOH (C-1) 125 - 135 Attached to the carboxyl group.

| C-H (C-4, C-5) | 115 - 130 | Shielded relative to substituted carbons. Will show smaller ²JCF and ³JCF couplings. |

Predicted ¹⁹F NMR Spectral Data

The two fluorine atoms at the C-2 and C-3 positions are chemically non-equivalent and are expected to couple to each other.

Table 3: Predicted ¹⁹F NMR Data

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
F-2 -130 to -145 Doublet (d) ortho ³JF2-F3

| F-3 | -140 to -155 | Doublet (d) | ortho ³JF2-F3 |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for a solid aromatic acid.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its high polarity and ability to disrupt intermolecular hydrogen bonding, often resulting in sharper -COOH peaks. Chloroform-d (CDCl₃) is also an option.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Record a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Record a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Record a ¹⁹F NMR spectrum. This nucleus is highly sensitive, and a spectrum can be acquired rapidly.

  • Data Processing: Process the raw data (FID) using appropriate Fourier transform, phasing, and baseline correction algorithms. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve load 3. Load & Lock dissolve->load shim 4. Shim B₀ Field load->shim acquire 5. Acquire Spectra (¹H, ¹³C, ¹⁹F) shim->acquire process 6. Fourier Transform & Phasing acquire->process analyze 7. Analyze & Assign process->analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve Solid in Volatile Solvent deposit 2. Deposit on Salt Plate dissolve->deposit evaporate 3. Evaporate Solvent deposit->evaporate background 4. Run Background (Clean Plate) evaporate->background sample 5. Run Sample background->sample ratio 6. Ratio Sample to Background sample->ratio analyze 7. Analyze Spectrum ratio->analyze MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection intro 1. Introduce Sample (Direct Probe) volatilize 2. Volatilize in Vacuum intro->volatilize ionize 3. Ionize with 70 eV e⁻ (EI Source) volatilize->ionize accelerate 4. Accelerate Ions ionize->accelerate analyze 5. Separate by m/z (Mass Analyzer) accelerate->analyze detect 6. Detect Ions analyze->detect spectrum 7. Generate Mass Spectrum detect->spectrum

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-difluorobenzoic acid, a halogenated aromatic carboxylic acid, represents a class of compounds of significant interest in pharmaceutical and agrochemical research. Its utility as a synthetic intermediate underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. While specific experimental data for this particular molecule is limited in publicly available literature, this guide will leverage data from structurally similar compounds and established scientific principles to provide a robust framework for its evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

PropertyValue/PredictionSource/Rationale
CAS Number 887584-84-1[1]
Molecular Formula C₇H₃ClF₂O₂[1]
Molecular Weight 192.55 g/mol [1]
Predicted pKa ~2.5 - 3.5Based on the electron-withdrawing effects of the halogen substituents, which are known to increase the acidity of benzoic acid (pKa ≈ 4.2). The presence of two ortho/meta fluorine atoms and a meta chlorine atom is expected to significantly lower the pKa.[2][3]
Predicted logP ~2.0 - 2.5The presence of a chlorine and two fluorine atoms increases the lipophilicity compared to benzoic acid (logP ≈ 1.9). Computational models can provide more precise estimates.
Melting Point Not availableFor comparison, 2,3-difluorobenzoic acid has a melting point of 163-165 °C, and 2,6-difluorobenzoic acid melts at 157-161 °C.[4] The addition of a chlorine atom may alter the crystal lattice and thus the melting point.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[5] Low aqueous solubility can pose significant challenges during drug development.[5] Both kinetic and thermodynamic solubility are important parameters to evaluate.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer.[6] This high-throughput screening method is valuable for early-stage drug discovery.[6][7]

This protocol outlines a common method for determining kinetic solubility.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.078 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO Plate stock->serial_dil transfer Transfer to Aqueous Buffer Plate serial_dil->transfer incubate Incubate (e.g., 2h @ 25°C) transfer->incubate read Measure Turbidity incubate->read analyze Determine Highest Non-Precipitated Concentration read->analyze

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states.[2] This is a more accurate representation of a compound's true solubility.[2]

The shake-flask method is a gold-standard approach for determining thermodynamic solubility.[8]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2][8]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved material.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of the compound in the same solvent to accurately determine the concentration in the filtrate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Quantification add_excess Add Excess Solid to Solvents agitate Agitate (e.g., 24-48h @ 25°C) add_excess->agitate separate Centrifuge/Settle agitate->separate filter Filter Supernatant separate->filter quantify Quantify via HPLC-UV filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[4] Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[1][9]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[4][10]

  • Acidic and Basic Hydrolysis:

    • Dissolve this compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

    • Incubate samples at elevated temperatures (e.g., 60°C) for a defined period.

    • At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature or a slightly elevated temperature.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) and elevated humidity (e.g., 75% RH).[4]

    • Analyze the solid at different time points for the appearance of degradation products and changes in physical properties.

  • Photostability:

    • Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[9]

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples after the exposure period.

Potential Degradation Pathways

For halogenated benzoic acids, potential degradation pathways under stress conditions may include:

  • Decarboxylation: Particularly at elevated temperatures.

  • Dehalogenation: Reductive dehalogenation can occur under certain anaerobic conditions.[11][12]

  • Hydrolysis of Halogen Substituents: While generally stable, under harsh conditions, nucleophilic substitution of the halogens could occur.

The specific degradation products of this compound would need to be identified and characterized using techniques such as LC-MS/MS.

Long-Term Stability Studies

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[4]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing frequency for long-term studies is typically at 0, 3, 6, 9, 12, 18, 24, and 36 months.[4] For accelerated studies, time points are usually 0, 3, and 6 months.[4]

G cluster_forced Forced Degradation cluster_formal ICH Formal Stability cluster_analysis Analysis hydrolysis Acid/Base Hydrolysis hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability (ICH Q1B) photo->hplc long_term Long-Term (25°C/60% RH) long_term->hplc accelerated Accelerated (40°C/75% RH) accelerated->hplc

Caption: Overview of a Comprehensive Stability Testing Program.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development Considerations
  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for acidic compounds.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound should be employed. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent compound from all its degradation products and any process impurities.

Conclusion

This technical guide provides a comprehensive framework for assessing the solubility and stability of this compound. While specific experimental data for this molecule is not widely published, the provided protocols and theoretical considerations offer a robust starting point for its characterization. A thorough understanding of these properties is indispensable for the successful development of any new chemical entity in the pharmaceutical or agrochemical industries.

References

The Strategic Role of 6-Chloro-2,3-difluorobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of rational molecular design. Among these, 6-Chloro-2,3-difluorobenzoic acid has emerged as a valuable building block, particularly in the synthesis of highly selective modulators of complex biological targets. This technical guide provides an in-depth analysis of the applications of this compound in medicinal chemistry, with a focus on its role in the development of novel therapeutics for inflammatory diseases. We will explore its synthesis, physicochemical properties, and the nuanced structure-activity relationships that make its derivatives potent and specific drug candidates.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental characteristics is paramount for its effective use in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 887584-84-1[1]
Molecular Formula C₇H₃ClF₂O₂
Molecular Weight 192.55 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. While specific proprietary methods may vary, a general synthetic approach can be outlined as follows:

G cluster_synthesis Generalized Synthetic Pathway start Substituted Fluorobenzene Precursor step1 Introduction of Ortho-Chloro Group start->step1 Halogenation step2 Carboxylation step1->step2 e.g., Grignard reaction with CO₂ or lithiation followed by quenching with CO₂ final This compound step2->final Workup and Purification

Caption: Generalized synthetic workflow for this compound.

Core Application: A Key Building Block for α4β7 Integrin Inhibitors

The most prominent application of this compound in medicinal chemistry to date is as a precursor for the synthesis of selective α4β7 integrin inhibitors. These inhibitors are a promising class of therapeutics for the treatment of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.

The α4β7 integrin is a heterodimeric cell surface protein expressed on lymphocytes that mediates their trafficking to the gastrointestinal tract through its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1).[2][3] By blocking this interaction, α4β7 integrin inhibitors can prevent the accumulation of lymphocytes in the gut, thereby reducing inflammation.

The Crucial Role of the 6-Chloro-2,3-difluorobenzoyl Moiety

In the design of small-molecule α4β7 integrin inhibitors, the N-acyl group plays a critical role in modulating the compound's affinity and selectivity. The 6-chloro-2,3-difluorobenzoyl moiety, derived from this compound, has been identified as a key structural feature in potent and selective inhibitors.

While detailed structure-activity relationship (SAR) studies specifically dissecting the contribution of this halogenation pattern are often proprietary, several hypotheses can be put forth based on established principles of medicinal chemistry:

  • Conformational Constraint: The presence of three substituents on the phenyl ring (a chloro group at C6 and fluoro groups at C2 and C3) restricts the rotation of the benzoyl group. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to the target protein, leading to higher affinity.

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electronic properties of the aromatic ring and the adjacent amide bond. This can impact hydrogen bonding interactions and other non-covalent interactions within the binding pocket of the α4β7 integrin.

  • Enhanced Metabolic Stability: The presence of halogens, particularly fluorine, on the aromatic ring can block sites of potential metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.

  • Specific Interactions with the Binding Site: The specific arrangement of the chloro and fluoro substituents may allow for favorable interactions, such as halogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket of the α4-subunit of the integrin, contributing to both potency and selectivity.

Synthetic Workflow: From Acid to Active Pharmaceutical Ingredient (API)

The primary role of this compound in this context is as a stable precursor to the more reactive 6-chloro-2,3-difluorobenzoyl chloride. This acid chloride is then used in a crucial amide bond-forming reaction with a complex amine intermediate to furnish the final active pharmaceutical ingredient.

G cluster_workflow Synthetic Workflow for α4β7 Integrin Inhibitors acid This compound activation Activation to Acid Chloride acid->activation e.g., SOCl₂, (COCl)₂ acid_chloride 6-Chloro-2,3-difluorobenzoyl chloride activation->acid_chloride coupling Amide Coupling acid_chloride->coupling amine Amine Intermediate (e.g., quinoline derivative) amine->coupling api Final API (α4β7 Integrin Inhibitor) coupling->api Formation of N-benzoyl moiety

Caption: Key synthetic steps from this compound to the final API.

A patent for quinoline derivatives as α4β7 integrin inhibitors describes the synthesis of a final compound, (S)-2-(6-chloro-2,3-difluorobenzamido)-3-(8-(2-chloro-4-cyanophenyl) quinolin-5-yl)propanoic acid, using 6-chloro-2,3-difluorobenzoyl chloride as a key reactant.[2]

Experimental Protocols

Protocol for the Preparation of 6-Chloro-2,3-difluorobenzoyl chloride

Objective: To convert this compound to its corresponding acid chloride for use in subsequent amide coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting crude 6-chloro-2,3-difluorobenzoyl chloride can be used in the next step without further purification.

Trustworthiness Note: The reaction should be carried out in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. The use of an inert atmosphere is crucial to prevent hydrolysis of the acid chloride.

General Protocol for Amide Coupling

Objective: To couple 6-Chloro-2,3-difluorobenzoyl chloride with a primary or secondary amine to form the corresponding amide.

Materials:

  • 6-Chloro-2,3-difluorobenzoyl chloride

  • Amine intermediate

  • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)

  • Standard workup and purification supplies (e.g., separatory funnel, silica gel for column chromatography)

Procedure:

  • Dissolve the amine intermediate (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 6-Chloro-2,3-difluorobenzoyl chloride (1.1-1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Future Perspectives and Broader Applications

While the development of α4β7 integrin inhibitors is currently the most prominent application of this compound, its unique structural and electronic properties make it an attractive building block for other areas of medicinal chemistry. The strategic placement of chloro and fluoro substituents can be exploited to fine-tune the properties of ligands for a variety of biological targets. Potential future applications could include its use in the synthesis of:

  • Kinase inhibitors: The benzoyl moiety is a common feature in many kinase inhibitors, and the specific halogenation pattern of this building block could be used to achieve selectivity for specific kinases.

  • Ion channel modulators: The electronic properties of the substituted phenyl ring could be leveraged to modulate interactions with the pores of ion channels.

  • GPCR ligands: The rigidified and electronically tuned benzoyl group could serve as a key pharmacophore for binding to G-protein coupled receptors.

Conclusion

This compound is a specialized building block that offers medicinal chemists a valuable tool for the synthesis of complex and highly functionalized drug candidates. Its primary application in the development of potent and selective α4β7 integrin inhibitors highlights the importance of strategic halogenation in modern drug design. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to effectively leverage this scaffold in the pursuit of novel therapeutics for a range of diseases.

References

An In-Depth Technical Guide to the Role of 6-Chloro-2,3-difluorobenzoic Acid and its Isomers in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzoic Acids

In the landscape of modern agrochemical development, halogenated aromatic compounds serve as indispensable synthons, providing the foundational scaffolds for a multitude of highly effective active ingredients. The specific incorporation of chlorine and fluorine atoms onto a benzoic acid core imparts unique physicochemical properties that are critical for biological activity, metabolic stability, and target specificity. While numerous isomers of chlorodifluorobenzoic acid exist, this guide will explore the pivotal role of these structures, with a focus on the potential of 6-Chloro-2,3-difluorobenzoic acid and the well-established applications of its isomers in the synthesis of market-leading insecticides and herbicides.

This document provides researchers and development professionals with a technical overview of the synthesis, application, and mechanistic principles associated with these vital chemical intermediates. We will delve into specific case studies, supported by detailed protocols and mechanistic diagrams, to illustrate how these building blocks are transformed into potent agrochemical solutions.

Part 1: Synthesis of the Core Intermediate

While this compound is not as widely cited in commercial agrochemical synthesis as some of its isomers, its preparation is chemically feasible and follows established principles of aromatic substitution. Understanding its synthesis provides a basis for appreciating the production of related, commercially significant isomers. A plausible synthetic route can be adapted from methodologies used for similar compounds, such as the synthesis of 2,3,6-trifluorobenzoic acid.[1]

A proposed pathway could begin with 2,3,4-trifluoronitrobenzene. The process involves a nucleophilic aromatic substitution (SNAr) to introduce a cyano group, followed by a denitrating chlorination, and finally, hydrolysis of the nitrile to the carboxylic acid.

G cluster_synthesis Proposed Synthesis of this compound A 2,3,4-Trifluoronitrobenzene B 2,3-Difluoro-6-nitrobenzonitrile A->B KCN (Fluorine/Cyanide Exchange) C 6-Chloro-2,3-difluorobenzonitrile B->C Chlorinating Agent (Denitrating Chlorination) D This compound C->D H₂SO₄ / H₂O (Hydrolysis)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis of 6-Chloro-2,3-difluorobenzonitrile (Intermediate C)

This protocol is a conceptual adaptation based on related syntheses.[1]

  • Step 1: Cyanation. In a suitable solvent like tert-butanol, 2,3,4-trifluoronitrobenzene is reacted with potassium cyanide at an elevated temperature (e.g., 70-80°C). The cyanide ion displaces the fluorine atom at the 6-position, which is activated by the electron-withdrawing nitro group, to yield 2,3-difluoro-6-nitrobenzonitrile.

  • Step 2: Denitrating Chlorination. The resulting 2,3-difluoro-6-nitrobenzonitrile is then subjected to denitrating chlorination. This step replaces the nitro group with a chlorine atom to form 6-Chloro-2,3-difluorobenzonitrile.

  • Step 3: Hydrolysis. The nitrile is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as 75% sulfuric acid, at high temperatures (e.g., 150°C). The reaction mixture is then cooled and poured onto ice, causing the product, this compound, to precipitate.

Causality: The choice of a protic solvent in Step 1 facilitates the dissolution of the cyanide salt. The high temperature in Step 3 is necessary to drive the complete hydrolysis of the stable nitrile group.

Part 2: Application in Agrochemical Synthesis - Key Case Studies

The true value of halogenated benzoic acids is realized in their role as precursors to complex active ingredients. We will now examine two major classes of agrochemicals where difluorobenzoyl moieties are critical.

Case Study 1: Benzoylurea Insecticides - The Lufenuron Example

The benzoylurea class of insecticides functions as potent insect growth regulators (IGRs).[2] Lufenuron, a prominent member of this class, relies on a 2,6-difluorobenzoyl group for its activity.[3] This moiety is derived from the corresponding and more commercially prevalent isomer, 2,6-difluorobenzoic acid.

The synthesis culminates in the coupling of a substituted aniline with 2,6-difluorobenzoyl isocyanate.[3]

G cluster_lufenuron Synthesis of Lufenuron A 2,6-Difluorobenzoic Acid B 2,6-Difluorobenzamide A->B Ammonolysis C 2,6-Difluorobenzoyl Isocyanate B->C Phosgenation (e.g., Oxalyl Chloride) E Lufenuron C->E Coupling Reaction D 2,5-Dichloro-4-(hexafluoropropoxy)aniline D->E

Caption: Key steps in the synthesis of the insecticide Lufenuron.

  • Isocyanate Formation: 2,6-Difluorobenzamide is reacted with a phosgenating agent, such as oxalyl chloride, in an inert solvent like ethylene dichloride.[4] The reaction is typically heated to reflux to drive the formation of 2,6-difluorobenzoyl isocyanate.

  • Coupling: The highly reactive isocyanate intermediate is then reacted with 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline in a suitable solvent.[3] This reaction forms the stable urea linkage, yielding the final Lufenuron product.

Causality: The isocyanate group is an excellent electrophile, readily attacked by the nucleophilic amine of the aniline derivative. This specific reactivity is central to the formation of the benzoylurea structure.[3]

Benzoylurea insecticides do not cause immediate paralysis but act by disrupting the molting process.[2] They are potent inhibitors of chitin synthase, an enzyme critical for the formation of the insect's exoskeleton.[5][6]

G cluster_moa_lufenuron Lufenuron Mechanism of Action Lufenuron Lufenuron Ingestion Enzyme Chitin Synthase Enzyme Lufenuron->Enzyme Inhibits Process Chitin Polymerization (N-acetylglucosamine -> Chitin) Enzyme->Process Catalyzes Result Malformed Procuticle Process->Result Blocked Outcome Abortive Molting / Larval Death Result->Outcome

Caption: Mechanism of chitin synthesis inhibition by Lufenuron.

By blocking chitin deposition, the larva is unable to form a new, functional cuticle.[7] This leads to a failed molt, rupture of the malformed exoskeleton, and ultimately, death of the insect.[5][8]

Case Study 2: Aryloxyphenoxypropionate Herbicides - The Haloxyfop Example

Aryloxyphenoxypropionate ("fop") herbicides are selective, post-emergence herbicides used to control grass weeds in broadleaf crops.[9][10] Haloxyfop is a key example, and its synthesis relies on a different halogenated aromatic precursor: 2,3-dichloro-5-trifluoromethyl pyridine.[11]

G cluster_haloxyfop Synthesis of Haloxyfop A 2,3-Dichloro-5-trifluoromethyl pyridine C 3-Chloro-2-(4-hydroxyphenoxy)- 5-trifluoromethyl pyridine A->C Nucleophilic Substitution (K₂CO₃, DMF) B Hydroquinone B->C E Haloxyfop C->E Williamson Ether Synthesis D (L)-2-Chloropropionic acid derivative D->E

Caption: Synthetic pathway for the herbicide Haloxyfop.

  • Reaction Setup: 2,3-dichloro-5-trifluoromethyl pyridine and hydroquinone are dissolved in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[12]

  • Base Addition: A weak base, typically potassium carbonate (K₂CO₃), is added to the mixture. The base deprotonates the hydroquinone, forming a phenoxide.

  • Nucleophilic Substitution: The reaction is heated (e.g., 105-110°C).[12] The phenoxide acts as a nucleophile, displacing one of the chlorine atoms on the pyridine ring to form the ether linkage of the intermediate, 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethyl pyridine.

Causality: The use of a polar aprotic solvent (DMF) stabilizes the charged intermediate of the SNAr reaction. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

Aryloxyphenoxypropionate herbicides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[9][13][14] This enzyme catalyzes the first committed step in fatty acid biosynthesis.[9]

G cluster_moa_haloxyfop Haloxyfop Mechanism of Action Haloxyfop Haloxyfop Application Enzyme Acetyl-CoA Carboxylase (ACCase) Haloxyfop->Enzyme Inhibits Process Fatty Acid Synthesis Enzyme->Process Catalyzes Result Membrane Formation Disrupted Process->Result Blocked Outcome Cessation of Growth / Plant Death Result->Outcome

Caption: Mechanism of ACCase inhibition by Haloxyfop.

By blocking ACCase, the herbicide halts the production of fatty acids, which are essential components of cell membranes. This disruption leads to a cessation of growth at the meristems and ultimately the death of susceptible grass species.[11] The selectivity arises because broadleaf plants possess a form of the ACCase enzyme that is insensitive to this class of herbicides.

Part 3: Structure-Activity Insights and Data Summary

The specific placement of halogen atoms on the aromatic ring is not arbitrary. It is a deliberate design choice to optimize the molecule's properties.

  • Lipophilicity & Uptake: Halogens increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of insects or plants.

  • Metabolic Stability: Carbon-fluorine and carbon-chlorine bonds are very strong and resistant to metabolic degradation by enzymes within the target organism, increasing the bioavailability and persistence of the active ingredient at its site of action.

  • Binding Affinity: The electronic properties and size of the halogen atoms critically influence how the molecule fits into the active site of the target enzyme (e.g., Chitin Synthase or ACCase). This "lock-and-key" fit is essential for potent inhibition.

Data Summary: Key Agrochemicals and Intermediates
Compound/IntermediateClassPrimary UseMechanism of Action
Lufenuron BenzoylureaInsecticide (IGR)Chitin Synthesis Inhibitor[2][5]
2,6-Difluorobenzoic Acid IntermediatePrecursor to Lufenuron[3]N/A
Haloxyfop AryloxyphenoxypropionateHerbicideAcetyl-CoA Carboxylase (ACCase) Inhibitor[9][10]
2,3-Dichloro-5-trifluoromethyl pyridine IntermediatePrecursor to Haloxyfop[11][12]N/A

Conclusion

Chlorinated and fluorinated benzoic acids, including this compound and its isomers, are foundational pillars in the synthesis of advanced agrochemicals. Their unique structural and electronic properties enable the creation of highly specific and effective active ingredients. As demonstrated through the case studies of Lufenuron and Haloxyfop, these intermediates are not mere starting materials but are integral to the final molecule's mode of action. A thorough understanding of their synthesis, reactivity, and the mechanisms of the products they form is crucial for the continued innovation of crop protection solutions that are both effective and possess favorable safety profiles.

References

A Technical Guide to the Carboxylic Acid Reactivity of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2,3-difluorobenzoic acid is a key building block in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique electronic and steric environment created by the halogen substituents on the aromatic ring. This guide provides an in-depth analysis of the reactivity of the carboxylic acid group, focusing on the interplay of these substituent effects. We will explore the molecule's enhanced acidity, the challenges and solutions in key transformations such as amide bond formation and esterification, and provide field-proven protocols for researchers in drug discovery and process development.

Structural and Physicochemical Profile

The reactivity of any functional group is fundamentally dictated by the molecule's overall structure. In this compound, the carboxylic acid moiety is influenced by three halogen atoms positioned strategically around the benzene ring.

Caption: Structure of this compound.

This substitution pattern leads to a complex interplay of electronic and steric effects that govern the behavior of the carboxyl group.

PropertyValueSource
Molecular Formula C₇H₃ClF₂O₂[3]
Molecular Weight 192.55 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 174 - 178 °C[1]
Predicted Acidity (pKa) Significantly lower than benzoic acid (pKa ≈ 4.2), estimated ~2.5-3.0Inferred from[4][5]

The Dominance of Substituent Effects on Carboxyl Reactivity

The chemical personality of the carboxylic acid in this molecule is shaped by two primary forces: the powerful inductive effects of the halogens and the steric hindrance imposed by the ortho-chloro substituent.

Electronic Effects: Enhanced Acidity and Electrophilicity

All three halogen atoms (two fluorine, one chlorine) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring.[5][6] This effect pulls electron density away from the carboxyl group, which has two major consequences:

  • Increased Acidity : The inductive withdrawal of electrons stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[5][7] By delocalizing the negative charge, the stability of the anion is increased, shifting the dissociation equilibrium to the right and making the parent acid significantly stronger (i.e., having a lower pKa) than unsubstituted benzoic acid.[5]

  • Increased Carbonyl Electrophilicity : The electron density at the carbonyl carbon is reduced, making it more electrophilic and, in theory, more susceptible to nucleophilic attack.

electronic_effects Molecule This compound F F Cl Effects Inductive Effect (-I) Electron density is withdrawn from the ring and the -COOH group. Molecule->Effects exert Consequences Consequences for -COOH group Increased Acidity (Lower pKa) Increased Carbonyl Electrophilicity Effects->Consequences Anion Stabilized Carboxylate Anion Negative charge is delocalized, increasing stability. Consequences:c1->Anion

Caption: Inductive effects of halogens on the carboxylic acid group.

Steric Hindrance: The "Ortho Effect"

While electronic effects make the carbonyl carbon more electrophilic, the chlorine atom at the C6 position introduces significant steric hindrance. This phenomenon, often termed the "ortho effect," is critical to understanding the molecule's reactivity.[4][8]

The bulky chlorine atom crowds the carboxylic acid group, forcing it to twist out of the plane of the aromatic ring.[4] This loss of planarity disrupts the π-conjugation between the carboxyl group and the benzene ring.[4] The primary consequences are:

  • Hindered Nucleophilic Attack : The steric bulk of the ortho-substituent physically blocks the path for incoming nucleophiles, making reactions at the carbonyl carbon significantly more difficult than electronic effects alone would suggest.[9][10]

  • Further Increase in Acidity : In benzoic acid, the resonance between the ring and the -COOH group is a destabilizing factor for the acid form (cross-conjugation). By breaking this conjugation, the ortho effect can remove this destabilization, leading to an additional increase in acidity beyond the inductive effect.[4]

ortho_effect cluster_0 Planar System (e.g., para-substituted) cluster_1 Non-Planar System (Ortho Effect) a Aromatic Ring ↔ COOH b Full π-Conjugation a->b c Aromatic Ring d COOH (Twisted) c->d Steric Clash (with C6-Cl) e Broken π-Conjugation d->e label_main Steric hindrance from the C6-Chloro substituent forces the -COOH group out of the plane of the aromatic ring, impeding nucleophilic attack.

Caption: Steric hindrance due to the ortho-chloro substituent.

Key Synthetic Transformations and Methodologies

The dual influence of activating electronics and deactivating sterics makes the synthetic chemistry of this compound a nuanced challenge. Standard procedures often require modification to achieve acceptable yields.

Amide Bond Formation: Overcoming Steric Barriers

Direct condensation of this compound with an amine is not feasible. The high activation energy and steric hindrance necessitate the use of powerful coupling reagents. This is the most common and critical transformation for this substrate in drug discovery.[11]

Causality Behind Experimental Choices:

  • Activation is Mandatory : The hydroxyl group of the carboxylic acid must be converted into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acid anhydride).

  • Choice of Coupling Reagent : For sterically hindered acids, phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU, HCTU) reagents are superior to carbodiimides (e.g., DCC, EDC) alone.[12] Reagents like HATU are particularly effective as they form a highly reactive O-acyl-azabenzotriazole ester and are less prone to racemization with chiral amines.

  • Role of a Non-Nucleophilic Base : A tertiary amine base, typically diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential. Its role is twofold: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, and it scavenges the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Field-Proven Protocol: Amide Coupling via HATU

This protocol describes a robust method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition : Add the amine (1.1 eq), followed by HATU (1.2 eq). The order is not critical at this stage.

  • Initiation : Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. Rationale: The reaction is often exothermic. Slow addition of the base at 0 °C controls the initial rate of activation and prevents potential side reactions.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For hindered substrates, the reaction may require 4-24 hours for completion.

  • Aqueous Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine (to reduce the solubility of water in the organic phase). Rationale: This sequence of washes ensures a clean separation and removes the majority of water-soluble reagents and byproducts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

amide_coupling_workflow start Dissolve Acid (1.0 eq), Amine (1.1 eq), & HATU (1.2 eq) in anhydrous DMF step2 Cool to 0 °C start->step2 step3 Add DIPEA (3.0 eq) dropwise step2->step3 step4 Stir at Room Temperature (Monitor by LC-MS) step3->step4 step5 Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) step4->step5 step6 Dry (MgSO₄) & Concentrate step5->step6 step7 Purify by Column Chromatography step6->step7 end Pure Amide Product step7->end

Caption: Experimental workflow for HATU-mediated amide coupling.

Esterification

Esterification of this compound is similarly challenging due to steric hindrance.

  • Fischer Esterification : Standard acid-catalyzed esterification with an alcohol requires harsh conditions (high temperatures, strong acid catalyst like H₂SO₄, and prolonged reaction times) and may still give low yields.

  • Acyl Chloride Intermediate : A more reliable, two-step method involves first converting the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The steric hindrance is less of a barrier for these small reagents. The resulting acyl chloride is then reacted with the desired alcohol, often in the presence of a base like pyridine or triethylamine, to form the ester.

Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding benzyl alcohol, (6-chloro-2,3-difluorophenyl)methanol. Due to the high oxidation state of the carboxyl carbon, a strong reducing agent is required.[13]

  • Lithium Aluminum Hydride (LiAlH₄) : This is the reagent of choice. The reaction is typically performed in an anhydrous ether solvent like THF. The steric hindrance around the carboxyl group can slow the reaction rate compared to unhindered benzoic acids, potentially requiring elevated temperatures or longer reaction times. A standard aqueous acidic work-up is required to protonate the resulting alkoxide and hydrolyze the aluminum salts.

Conclusion

The reactivity of the carboxylic acid group in this compound is a classic case study in the competition between electronic activation and steric deactivation. The powerful electron-withdrawing effects of the three halogen substituents render the acid highly acidic and the carbonyl carbon electrophilic. However, the steric bulk of the C6-chloro group is the dominant factor in synthetic transformations, severely hindering the approach of nucleophiles. For drug development professionals and synthetic chemists, overcoming this steric barrier is paramount. The use of potent coupling reagents for amide formation and the conversion to acyl halide intermediates for esterification are robust, field-proven strategies to successfully employ this valuable and versatile building block in the synthesis of complex target molecules.

References

electrophilic aromatic substitution of "6-Chloro-2,3-difluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 6-Chloro-2,3-difluorobenzoic Acid

Executive Summary

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2][3] However, the very features that make it synthetically attractive—a confluence of halogen and carboxylic acid substituents—present a formidable challenge for further functionalization via electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this molecule. We will deconstruct the competing directing effects of the chloro, fluoro, and carboxyl groups to predict the regiochemical outcome of substitution reactions. This theoretical framework is then applied to practical case studies, including a detailed protocol for nitration, and an explanation of the inherent limitations of reactions like the Friedel-Crafts acylation on such a profoundly deactivated aromatic system.

Molecular Profile and Synthetic Relevance

This compound belongs to a class of halogenated benzoic acids that are critical building blocks in organic synthesis. The strategic placement of electron-withdrawing groups not only modulates the acidity of the carboxyl group but also influences the overall electronic character of the aromatic ring, which is central to its reaction chemistry. These types of compounds are frequently employed as precursors in the development of molecules with targeted biological activity, where the specific substitution pattern is crucial for efficacy and metabolic stability.[3]

The Theoretical Basis: Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, proceeding through a two-step addition-elimination mechanism.[4][5] The reaction is initiated by the attack of the aromatic ring's π-electron system on a potent electrophile (E⁺), transiently breaking aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. Aromaticity is subsequently restored by the elimination of a proton from the site of attack. The rate-determining step is typically the formation of this high-energy arenium ion intermediate.

Diagram 1: The general mechanism of Electrophilic Aromatic Substitution (SEAr).

Predicting Reactivity and Regioselectivity

The outcome of an EAS reaction on a substituted benzene is dictated by the electronic properties of the substituents already present. These groups can either activate (increase the rate of reaction) or deactivate (decrease the rate of reaction) the ring and will direct incoming electrophiles to specific positions.[6]

Deconstructing the Substituent Effects

In this compound, all four substituents are electron-withdrawing and therefore deactivate the ring towards electrophilic attack. Their directing effects, however, are a product of the interplay between inductive and resonance effects.

SubstituentPositionInductive EffectResonance EffectOverall Effect on RateDirecting Influence
-COOH C1Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strongly Deactivatingmeta
-F C2, C3Strongly Withdrawing (-I)Weakly Donating (+R)Deactivatingortho, para
-Cl C6Strongly Withdrawing (-I)Weakly Donating (+R)Deactivatingortho, para
  • Carboxylic Acid (-COOH): This is a powerful deactivating group due to both a strong inductive withdrawal and a resonance-withdrawing effect. It strongly directs incoming electrophiles to the position meta to itself (C3 and C5).[7][8]

  • Halogens (-F, -Cl): Halogens are a unique class of substituents. They are deactivating because their strong electronegativity creates a powerful inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated into the ring via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.[6][7]

The Cumulative Effect: A Severely Deactivated System

The combination of a meta-director and three ortho-para directing deactivators renders the aromatic ring of this compound extremely electron-deficient. Consequently, EAS reactions are expected to be significantly slower than on benzene and will necessitate forceful reaction conditions, such as the use of strong acids and elevated temperatures.[9][10]

Pinpointing the Site of Electrophilic Attack

There are two unsubstituted positions available for substitution: C4 and C5. The final regiochemical outcome is determined by the sum of the directing influences at each position.

Diagram 2: Competing directing influences on this compound.

  • Attack at C4: This position is meta to the -COOH group (favorable) and ortho to the C3-Fluorine (favorable). However, it is meta to the C2-Fluorine and the C6-Chlorine, receiving no directive support from them.

  • Attack at C5: This position is also meta to the -COOH group (favorable). Crucially, it is para to the C2-Fluorine (favorable) and ortho to the C6-Chlorine (favorable).

Case Study: Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[11][12]

Rationale and Expected Challenges

Given the severe deactivation of the substrate, the standard nitrating mixture (HNO₃/H₂SO₄) will likely require elevated temperatures or the use of even stronger reagents, such as fuming nitric acid or oleum (H₂SO₄/SO₃), to achieve a reasonable reaction rate.[13] The primary product is expected to be 6-Chloro-2,3-difluoro-5-nitrobenzoic acid .

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in checks and is based on established procedures for the nitration of deactivated halogenated benzoic acids.[9][13]

  • Objective: To synthesize 6-Chloro-2,3-difluoro-5-nitrobenzoic acid.

  • Reagents & Equipment:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (>90%)

    • Ice-water bath

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Thermometer

    • Buchner funnel and filtration apparatus

  • Procedure:

    • Dissolution (Justification): Carefully add this compound (1.0 eq) to an excess of cold (0-5 °C) concentrated sulfuric acid in the round-bottom flask. Stir until fully dissolved. The sulfuric acid serves as both the solvent and the catalyst to generate the nitronium ion.

    • Formation of Nitrating Mixture (Justification): Cool the solution in an ice-water bath, maintaining the internal temperature below 10 °C. Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel. This exothermic reaction generates the NO₂⁺ electrophile in situ. Slow addition and cooling are critical to prevent runaway reactions and unwanted side products.

    • Reaction (Justification): After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the high activation energy of this deactivated system.

    • Work-up and Isolation (Justification): Cool the reaction mixture to room temperature and pour it slowly over a large volume of crushed ice and water with vigorous stirring. The desired product is typically a solid with low solubility in acidic water, causing it to precipitate upon "drowning" the reaction mixture. This step also quenches the reaction.

    • Purification (Justification): Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The identity and purity of the product should be confirmed by:

    • ¹H NMR: Expect a downfield shift of the remaining aromatic proton.

    • ¹³C NMR: Appearance of a new carbon signal attached to the nitro group.

    • IR Spectroscopy: Characteristic stretches for the -NO₂ group (approx. 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

    • Mass Spectrometry: To confirm the molecular weight of the nitrated product.

Scope and Limitations of Other EAS Reactions

The extreme electronic nature of this compound severely restricts the types of EAS reactions it can undergo.

EAS_Workflow Start Substrate: This compound CheckDeactivation Is the ring strongly deactivated? Start->CheckDeactivation Nitration Nitration / Halogenation CheckDeactivation->Nitration Yes FC_Reaction Friedel-Crafts Alkylation/Acylation CheckDeactivation->FC_Reaction Yes HarshConditions Proceed with forcing conditions (e.g., fuming acids, heat) Nitration->HarshConditions Alternative Consider Alternative Synthetic Routes (e.g., Nucleophilic Substitution, Metalation) HarshConditions->Alternative FC_Fail Reaction Fails: - Ring too deactivated - Catalyst complexation FC_Reaction->FC_Fail FC_Fail->Alternative

Diagram 3: Decision workflow for electrophilic substitution on the title compound.

Halogenation

Reactions such as bromination or chlorination would be expected to follow the same regioselectivity as nitration, yielding the 5-halo product. However, like nitration, they would require harsh conditions, such as the use of the halogen with a very strong Lewis acid catalyst (e.g., FeBr₃) and likely elevated temperatures.

Friedel-Crafts Reactions: A Case of Non-Reactivity

Friedel-Crafts alkylation and acylation reactions are fundamentally incompatible with this substrate for two primary reasons:[14]

  • Ring Deactivation: The reaction requires the aromatic ring to act as a nucleophile. The powerful deactivating effect of the -COOH group and halogens reduces the ring's nucleophilicity to a point where it will not attack the carbocation or acylium ion intermediates generated in the reaction.

  • Catalyst Complexation: Friedel-Crafts reactions rely on a Lewis acid catalyst (e.g., AlCl₃). The lone pairs on the oxygen atoms of the carboxylic acid group will act as a Lewis base, forming a strong complex with the catalyst. This deactivates the catalyst and adds further positive charge to the ring, halting any possibility of a reaction.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging transformation governed by the cumulative deactivating effects of its substituents. A thorough analysis of the competing electronic influences strongly predicts that substitution, when forced to occur, will happen selectively at the C5 position. While reactions like nitration and halogenation are feasible under harsh conditions, the scope of EAS is severely limited, with cornerstone reactions like Friedel-Crafts acylation and alkylation being entirely unviable. For drug development professionals and synthetic chemists, this understanding is critical for designing efficient synthetic pathways, suggesting that alternative strategies such as nucleophilic aromatic substitution or ortho-metalation may be more fruitful for further functionalization of this highly valuable, yet unreactive, aromatic core.

References

Methodological & Application

Application Notes & Protocols for Amide Coupling of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Deactivated Substrate

6-Chloro-2,3-difluorobenzoic acid is a valuable building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the unique substitution pattern on the aromatic ring, where the presence of three halogen atoms—one chlorine and two fluorine—imparts specific properties to the final target molecules. However, these same electron-withdrawing substituents create significant hurdles during synthesis, particularly in one of the most common transformations in medicinal chemistry: amide bond formation.[3][4]

The strong inductive effect of the halogens deactivates the carboxylic acid moiety, making it a poorer nucleophile and thus more difficult to activate. Furthermore, the ortho-chloro substituent introduces steric hindrance around the reaction center. Consequently, standard amide coupling protocols often result in sluggish reactions, low yields, or complete failure.[5][6]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust and efficient protocols for the successful amide coupling of this compound. We will delve into the causality behind experimental choices, present step-by-step methodologies, and offer mechanistic insights to empower chemists to overcome the inherent challenges of this substrate.

Section 1: The Substrate at a Glance: Reactivity of this compound

Understanding the electronic and steric properties of this compound is fundamental to selecting an appropriate coupling strategy.

  • Electronic Effects: The three halogen substituents are strongly electron-withdrawing, which decreases the electron density of the entire aromatic system, including the carboxyl group. This makes the carboxylate anion, formed upon deprotonation, less nucleophilic and slower to react with activating agents.

  • Steric Hindrance: The chlorine atom at the C6 (or ortho) position physically obstructs the approach of bulky reagents and the amine coupling partner to the carbonyl carbon. This steric clash raises the activation energy of the reaction.[6]

  • Acidity: A consequence of the electron-withdrawing groups is an increase in the acidity of the carboxylic acid proton, making it easier to deprotonate with a suitable base.

These factors necessitate the use of highly efficient coupling reagents that can form a very reactive intermediate to overcome the substrate's inherent low reactivity.

Section 2: General Workflow for Amide Coupling

A successful amide coupling strategy follows a logical sequence of steps designed to maximize yield and purity. The diagram below illustrates a generalized workflow applicable to the protocols described in this guide.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_post Post-Reaction prep Combine Carboxylic Acid, Solvent, and Base activation Add Coupling Reagent(s). Stir for Activation Period (e.g., 5-30 min) prep->activation Reagents Ready coupling Add Amine. Allow Reaction to Proceed (Monitor by TLC/LC-MS) activation->coupling Acid Activated workup Aqueous Workup (Quench, Extract) coupling->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify

Caption: Generalized experimental workflow for amide coupling reactions.

Section 3: Recommended Coupling Protocols

Given the challenging nature of this compound, two robust protocols are presented below. The first utilizes a modern uronium salt-based reagent known for its high efficiency, while the second employs a classic carbodiimide approach enhanced with additives to boost reactivity.

Protocol 1: High-Efficiency Coupling with HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly effective coupling reagent, particularly for difficult substrates.[7] It reacts with the carboxylate to form a highly reactive OAt-active ester, which readily couples with the amine.[8][9] This method is often the first choice for sterically hindered and electron-deficient acids.

Principle & Rationale: The power of HATU lies in its ability to generate an active ester that is less susceptible to racemization and reacts quickly.[8][10] The reaction is driven by the formation of the stable byproduct tetramethylurea. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid without competing in the coupling reaction.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Step-by-Step Methodology:

  • Setup: To a dry, inerted round-bottom flask, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Activation: Add HATU (1.2 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv). Stir the mixture at room temperature for 15-30 minutes. This is the acid activation phase.

  • Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of DMF.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Enhanced Carbodiimide Coupling with EDC, HOBt, and DMAP

This protocol uses a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which simplifies byproduct removal.[12] The addition of HOBt (Hydroxybenzotriazole) forms an active ester intermediate that improves efficiency and suppresses side reactions.[13] For a deactivated acid like ours, the inclusion of a catalytic amount of DMAP (4-Dimethylaminopyridine) is critical, as it forms a highly reactive acylpyridinium intermediate.[3][5]

Principle & Rationale: This multi-component system addresses the low reactivity of the substrate in a stepwise manner. EDC initiates the activation to an O-acylisourea. HOBt rapidly converts this unstable intermediate into a more stable and reactive HOBt-ester.[3] DMAP then serves as a powerful acyl transfer catalyst to accelerate the final coupling with the amine, a crucial step for electron-deficient systems.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DMAP (0.1-0.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Standard glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Step-by-Step Methodology:

  • Setup: To a dry, inerted round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and DMAP (0.1-0.2 equiv).

  • Dissolution: Add anhydrous DCM and stir to dissolve.

  • Reagent Addition: Add the amine (1.1 equiv) followed by EDC·HCl (1.5 equiv).

  • Base Addition: Add Et₃N or DIPEA (3.0 equiv) dropwise to the stirring suspension.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be beneficial.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Section 4: Comparative Analysis and Data Summary

Choosing the right protocol depends on factors like substrate availability, cost, scale, and the required purity. The following table summarizes the key characteristics of the two proposed methods.

FeatureProtocol 1: HATUProtocol 2: EDC/HOBt/DMAP
Coupling Reagent HATUEDC·HCl
Additives None requiredHOBt, DMAP
Relative Cost HigherLower
Reaction Speed Generally faster (2-16 h)Generally slower (4-24 h)
Byproduct Removal Tetramethylurea can be water-soluble but sometimes tricky to remove.[10]EDC and its urea byproduct are highly water-soluble, simplifying workup.[12]
Typical Yields Good to ExcellentModerate to Good
Best For Small-scale synthesis, library generation, extremely difficult couplings.Process development, larger-scale synthesis, cost-sensitive projects.

Section 5: Mechanistic Insights

Visualizing the reaction mechanisms clarifies the role of each reagent and explains why these protocols are effective for challenging substrates.

HATU Activation Mechanism

The HATU reagent first reacts with the deprotonated carboxylic acid to form an unstable isouronium salt. This is rapidly converted into the key OAt-active ester, which is the primary acylating agent.[8][14]

G Acid R-COO⁻ (Carboxylate) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) Acid->Isouronium attacks HATU HATU HATU->Isouronium OAt_ester OAt-Active Ester (Key Intermediate) Isouronium->OAt_ester OAt⁻ attacks TMU Tetramethylurea (Byproduct) Isouronium->TMU liberates Amide Amide Product OAt_ester->Amide attacks Amine R'-NH₂ (Amine) Amine->Amide

Caption: Simplified mechanism of carboxylic acid activation by HATU.

EDC/HOBt Activation Mechanism

The carbodiimide (EDC) activates the carboxylic acid to form an O-acylisourea. This intermediate can rearrange to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more reactive towards the amine and prevents the unwanted rearrangement.[13][15]

G Acid R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Intermediate) Acid->Acylisourea attacks EDC EDC EDC->Acylisourea HOBt_ester HOBt-Active Ester Acylisourea->HOBt_ester HOBt attacks N_acylurea N-Acylurea (Side Product) Acylisourea->N_acylurea rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide attacks Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Conclusion

The successful synthesis of amides from this compound is readily achievable despite the substrate's challenging electronic and steric properties. Standard protocols are likely to fail, but the use of high-potency uronium salt reagents like HATU or an enhanced carbodiimide method with EDC/HOBt/DMAP provides reliable pathways to the desired products. The choice between these protocols will depend on project-specific factors such as scale, cost, and available resources. By understanding the underlying chemical principles and carefully executing these optimized procedures, researchers can effectively incorporate this valuable halogenated building block into their synthetic programs.

References

Application Note & Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2,3-difluorobenzoic acid for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl and heteroaryl carboxylic acids featuring a difluorinated phenyl ring are privileged scaffolds in modern drug discovery, offering unique electronic properties and metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for synthesizing these complex architectures.[1][2] This application note provides a comprehensive guide for researchers on the successful Suzuki-Miyaura coupling of a challenging, electron-deficient substrate: 6-Chloro-2,3-difluorobenzoic acid. We delve into the mechanistic nuances, provide a field-tested experimental protocol, present optimization data, and offer troubleshooting advice to enable the efficient synthesis of diverse biaryl carboxylic acids.

Introduction: The Challenge and Opportunity

The target substrate, this compound, presents a trifecta of challenges for palladium-catalyzed cross-coupling:

  • Electron-Deficient Aryl Chloride: The C-Cl bond is deactivated towards oxidative addition due to the strong electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group.[2][3] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[2][3]

  • Steric Hindrance: The ortho-substituents (fluorine and carboxylic acid) create significant steric bulk around the reactive C-Cl bond, further impeding the approach of the palladium catalyst.

  • Acidic Proton: The carboxylic acid moiety can interfere with the basic conditions required for the reaction, potentially neutralizing the base or leading to unwanted side reactions.[4]

Despite these hurdles, successfully coupling this substrate provides direct access to a class of compounds with high value in medicinal chemistry. This guide outlines a robust methodology to overcome these challenges through the strategic selection of catalyst, ligand, base, and reaction conditions.

Mechanism and Key Scientific Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6][7] Understanding this mechanism is critical to addressing the specific challenges posed by this compound.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product boronate R-B(OH)₃⁻ boronate->oa_complex base_activation R-B(OH)₂ + Base base_activation->boronate aryl_halide Ar-Cl (this compound) aryl_halide->oa_complex

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Catalyst & Ligand Selection: Overcoming Oxidative Addition

The oxidative addition of an electron-deficient aryl chloride to the Pd(0) center is typically the rate-limiting step.[3] To overcome this high activation barrier, a catalyst system that is both highly active and sterically accommodating is required.

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices that are reduced in situ to the active Pd(0) species.

  • Ligand Choice: This is the most critical parameter. Bulky, electron-rich phosphine ligands are essential.[8][9] They promote the formation of a monoligated, highly reactive L₁Pd(0) species, which is less sterically hindered and more electron-rich, thereby facilitating oxidative addition.[8][10] Ligands from the Buchwald family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are industry standards for coupling challenging aryl chlorides.[4][8] N-heterocyclic carbenes (NHCs) can also be highly effective.[11][12]

Base Selection: Activating Boronic Acid without Substrate Degradation

The base plays a crucial role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate complex (R-B(OH)₃⁻), which facilitates the transmetalation step.[11][13][14]

For a substrate with a free carboxylic acid, the choice of base is delicate.

  • Strong Bases (e.g., NaOH, K₂CO₃): These are effective at activating the boronic acid but will also deprotonate the carboxylic acid. While this does not always inhibit the reaction, it consumes an equivalent of the base.

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the preferred choice for substrates with sensitive functional groups.[4] Potassium phosphate (K₃PO₄) is particularly effective, providing a good balance of reactivity and compatibility.

  • Fluoride Sources (e.g., KF, CsF): These can also serve as the base, activating the boronic acid without being strongly basic.[11]

Solvent System

A polar aprotic solvent system is typically employed to ensure solubility of the various components, particularly the base and boronate species.

  • Common Solvents: Mixtures of solvents like 1,4-dioxane/water , toluene/water , or THF/water are standard.[15][16] The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.[6]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid as a representative example.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound192.541.01.0192.5 mg
4-Methoxyphenylboronic acid151.961.21.2182.4 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
SPhos410.500.040.0416.4 mg
Potassium Phosphate (K₃PO₄), tribasic212.273.03.0636.8 mg
1,4-Dioxane (anhydrous, degassed)---4.0 mL
Water (degassed)---1.0 mL

Experimental Workflow Diagram

Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Add solids to Schlenk flask) start->setup purge 3. Inert Atmosphere (Evacuate and backfill with Argon) setup->purge solvents 4. Solvent Addition (Add degassed Dioxane/Water) purge->solvents reaction 5. Reaction Execution (Heat to 100 °C, stir) solvents->reaction monitor 6. Monitoring (TLC or LC-MS) reaction->monitor workup 7. Aqueous Workup (Acidify, extract with EtOAc) monitor->workup purify 8. Purification (Column Chromatography) workup->purify end 9. Characterization (NMR, MS) purify->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (192.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636.8 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 4.0 mL of anhydrous, degassed 1,4-dioxane followed by 1.0 mL of degassed water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 2',3'-difluoro-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid.

Optimization and Troubleshooting

The success of challenging couplings often relies on systematic optimization. The following table provides a starting point for troubleshooting and improving reaction outcomes.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1PPh₃K₂CO₃Dioxane/H₂O10024<10Standard phosphine ligands are ineffective for this deactivated aryl chloride.
2SPhosK₂CO₃Dioxane/H₂O1002465Bulky, electron-rich ligand significantly improves yield.
3 SPhos K₃PO₄ Dioxane/H₂O 100 18 88 Optimized conditions from the protocol. K₃PO₄ provides a superior outcome.
4XPhosK₃PO₄Toluene/H₂O1101885XPhos is also highly effective; higher temperature may be needed in toluene.
5SPhosCs₂CO₃Dioxane/H₂O1001882Cesium carbonate is a viable but more expensive alternative to K₃PO₄.
6SPhosK₃PO₄Dioxane (no H₂O)1002445Anhydrous conditions are significantly less effective, highlighting the role of water.

Common Troubleshooting:

  • Low Conversion: Increase catalyst loading (e.g., to 3-5 mol%), increase temperature, or switch to a more active ligand like XPhos or a suitable NHC. Ensure reagents and solvents are rigorously degassed.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by ensuring a strictly anaerobic environment and using the boronic acid in a slight excess (1.2-1.5 eq.).[6]

  • Homocoupling of Boronic Acid: This typically points to the presence of oxygen. Improve the degassing procedure for solvents and the reaction vessel.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, is a highly achievable and valuable transformation for drug discovery and materials science. Success hinges on overcoming the high activation energy for oxidative addition by employing a highly active catalyst system, specifically a palladium precursor paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. The judicious choice of a compatible base, like K₃PO₄, and a polar aprotic solvent system containing water are equally critical. The detailed protocol and optimization data provided herein serve as a robust starting point for researchers to confidently synthesize complex difluorinated biaryl carboxylic acids.

References

Application Note: Strategies for the Esterification of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 6-Chloro-2,3-difluorobenzoic acid. Esters of this halogenated benzoic acid are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing method selection. We present a comparative analysis of common esterification strategies, including the classic Fischer-Speier method, the high-yield thionyl chloride-mediated route, and the mild Steglich esterification. Detailed, field-tested protocols are provided for each primary method, accompanied by troubleshooting advice and critical safety information to ensure successful and safe execution.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a substituted aromatic carboxylic acid whose reactivity is significantly influenced by its electronic and steric profile. The presence of three halogen substituents—two fluorine atoms and a chlorine atom at the ortho position—presents unique challenges and considerations for its conversion to an ester.

  • Electronic Effects: The electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid proton, which can influence reaction kinetics.[1]

  • Steric Hindrance (The "Ortho Effect"): The chlorine atom at the C6 (ortho) position sterically hinders the carboxyl group. This can impede the approach of the alcohol nucleophile, potentially slowing down the reaction and making the carboxyl group twist out of the plane of the benzene ring.[2] This "ortho effect" often necessitates the selection of more robust reaction conditions or alternative synthetic pathways compared to unsubstituted benzoic acid.[2]

The objective of this guide is to provide the scientific rationale for selecting an appropriate esterification method based on the specific alcohol being used, the desired scale of the reaction, and the sensitivity of other functional groups in the molecule.

Method Selection: A Comparative Overview

The choice of esterification method is critical for achieving high yield and purity. Three primary methods are particularly relevant for a substrate like this compound.

MethodPrincipleKey ReagentsIdeal ForAdvantagesDisadvantages
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3]Alcohol (in excess), Strong Acid Catalyst (e.g., H₂SO₄, TsOH).Simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol) that are inexpensive enough to be used as the solvent.[4]Economical; simple procedure; reagents are readily available.Reversible reaction, requiring a large excess of alcohol or removal of water to drive to completion.[5] Not suitable for acid-sensitive substrates.
Thionyl Chloride (SOCl₂) Route Two-step, one-pot conversion. The carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts rapidly with the alcohol.[6]Thionyl Chloride (SOCl₂), Alcohol.A broad range of alcohols, including secondary and some tertiary alcohols. Excellent for overcoming equilibrium limitations.High yields; irreversible reaction; byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[6]SOCl₂ is corrosive and moisture-sensitive, requiring careful handling.[7] The reaction generates HCl, which may not be suitable for acid-labile molecules.
Steglich Esterification A mild, DCC-mediated coupling reaction.Dicyclohexylcarbodiimide (DCC) or EDC, 4-Dimethylaminopyridine (DMAP), Alcohol.Sterically hindered, precious, or acid-sensitive alcohols.[8][9]Very mild conditions (often room temperature); high yields; tolerates a wide range of functional groups.[10]DCC is an allergen; the dicyclohexylurea (DCU) byproduct can be difficult to remove; reagents are more expensive.[10]

Experimental Protocols & Methodologies

Safety First: Before beginning any experiment, review the Safety Data Sheets (SDS) for all reagents. Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory.[11][12][13]

Protocol 1: Fischer-Speier Esterification with Methanol

This protocol is optimized for the synthesis of Methyl 6-chloro-2,3-difluorobenzoate. The large excess of methanol serves as both reactant and solvent, pushing the equilibrium toward the product side in accordance with Le Chatelier's principle.[5]

Workflow Diagram: Fischer-Speier Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid in Methanol B Cool in Ice Bath A->B C Slowly Add H₂SO₄ Catalyst B->C D Reflux Mixture (e.g., 65°C) C->D E Monitor by TLC D->E F Remove Methanol (Rotovap) E->F G Dissolve in Ether/EtOAc F->G H Wash with NaHCO₃ (aq) G->H I Wash with Brine H->I J Dry (Na₂SO₄/MgSO₄) I->J K Concentrate & Purify J->K

Caption: General workflow for Fischer-Speier esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate or Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottomed flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a 100 mL round-bottomed flask, dissolve this compound (e.g., 5.0 g, 24.0 mmol) in anhydrous methanol (50 mL).

  • While stirring, cool the solution in an ice-water bath.

  • Slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution.[14]

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, Caution: CO₂ evolution!), and finally with brine (30 mL).[14]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 6-chloro-2,3-difluorobenzoate, which can be further purified by column chromatography or distillation if necessary.

Protocol 2: High-Yield Esterification via Acyl Chloride (SOCl₂)

This method avoids the equilibrium limitations of the Fischer esterification and is generally higher yielding. The reaction proceeds via a highly reactive acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • The desired alcohol (e.g., ethanol, isopropanol)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Pyridine or Triethylamine (optional, as an acid scavenger)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottomed flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 24.0 mmol) and a stir bar.

  • Add thionyl chloride (e.g., 3.5 mL, 48.0 mmol, 2.0 equiv.). A few drops of DMF can be added as a catalyst.

  • Attach a reflux condenser fitted with a drying tube or gas outlet to a scrubber (to neutralize HCl and SO₂ gas).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours.[7] The reaction is complete when gas evolution ceases.

  • Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The crude 6-chloro-2,3-difluorobenzoyl chloride is typically used directly.

  • Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (30 mL).

  • In a separate flask, prepare a solution of the desired alcohol (1.1 - 1.5 equiv.) in the same anhydrous solvent. If the alcohol is sensitive, a non-nucleophilic base like triethylamine (1.5 equiv.) can be added to scavenge the HCl produced.

  • Cool the acyl chloride solution to 0°C in an ice bath.

  • Slowly add the alcohol solution dropwise to the stirred acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester. Purify as needed.

Protocol 3: Mild Steglich Esterification

This protocol is ideal for acid-sensitive or sterically demanding alcohols where the previous methods may fail or give low yields.

Materials:

  • This compound

  • The desired alcohol

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottomed flask under a nitrogen atmosphere, add this compound (1.0 equiv.), the alcohol (1.1 equiv.), and DMAP (0.1 equiv.).

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a single portion, add DCC (1.1 equiv.) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to remove any residual DCU and other impurities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction (Fischer) Insufficient catalyst; wet reagents/solvent; insufficient reflux time.Add more acid catalyst. Ensure anhydrous alcohol is used. Increase reaction time.
Reaction Stalls (Fischer) Equilibrium reached.Remove water using a Dean-Stark trap if using a solvent like toluene. Use a larger excess of the alcohol.
Low Yield (SOCl₂ Route) Incomplete formation of acyl chloride; loss of volatile ester during work-up; moisture contamination.Ensure complete removal of excess SOCl₂ before adding alcohol. Use caution during solvent removal. Use flame-dried glassware and anhydrous solvents.
Difficult Purification (Steglich) Dicyclohexylurea (DCU) byproduct co-elutes with the product.Filter the reaction mixture thoroughly before work-up. If DCU persists, try precipitating it from the crude product by dissolving in a minimal amount of DCM and adding cold hexane.
Side Product Formation Reaction temperature too high; impurities in starting materials.[15]Run the reaction at the recommended temperature. Ensure the purity of the starting acid and alcohol.

References

Application Notes & Protocols: 6-Chloro-2,3-difluorobenzoic Acid as a Versatile Precursor for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Benzoic Acids in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The incorporation of fluorine and other halogens into organic scaffolds can dramatically modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 6-Chloro-2,3-difluorobenzoic acid is a strategically functionalized building block, presenting chemists with a unique combination of reactive sites—a carboxylic acid, an electron-deficient aromatic ring, and three distinct halogen atoms. This trifecta of functionality makes it an exceptionally valuable starting material for the synthesis of novel quinazolinones and related heterocycles, which are core structures in numerous therapeutic agents.[1]

This guide provides a comprehensive overview of the synthetic utility of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocols. The methodologies described herein are designed to be robust and adaptable, serving as a foundational blueprint for researchers engaged in the synthesis of complex molecular architectures.

Core Synthetic Strategy: A Two-Step Pathway to Substituted Quinazolinones

The most reliable and versatile application of benzoic acid derivatives in the synthesis of quinazolinones involves a robust two-step sequence. This approach ensures high yields and allows for the introduction of molecular diversity at two key positions.

  • Step 1: Dehydrative Cyclization to a Benzoxazinone Intermediate. The benzoic acid is first reacted with an acylating agent, typically an acid anhydride, to form a stable and reactive 4H-3,1-benzoxazin-4-one intermediate. This reaction proceeds via an initial N-acylation followed by an intramolecular cyclization with the elimination of a water molecule.[2]

  • Step 2: Condensation with a Primary Amine. The benzoxazinone intermediate serves as an excellent electrophile. Reaction with a primary amine opens the oxazinone ring, followed by recyclization and dehydration to yield the thermodynamically stable 2,3-disubstituted-quinazolin-4(3H)-one.[1][2]

This strategy is outlined in the workflow diagram below.

G cluster_0 General Synthetic Workflow start This compound benzoxazinone Protocol 1: 8-Chloro-6,7-difluoro-2-substituted- 4H-3,1-benzoxazin-4-one start->benzoxazinone Acyl Chloride (R1COCl), Acetic Anhydride, or similar quinazolinone Protocol 2: 8-Chloro-6,7-difluoro-2,3-disubstituted- quinazolin-4(3H)-one benzoxazinone->quinazolinone Primary Amine (R2NH2), DMF or Ethanol library Diverse Library of Novel Heterocycles quinazolinone->library Varied R1 and R2 groups

Caption: General workflow for synthesizing quinazolinones from this compound.

Protocol 1: Synthesis of 8-Chloro-6,7-difluoro-2-substituted-4H-3,1-benzoxazin-4-one

Causality and Experimental Rationale: This protocol details the formation of the key benzoxazinone intermediate. The reaction of the starting benzoic acid with an acyl chloride in the presence of a base like pyridine forms a mixed anhydride, which is highly reactive. Alternatively, using an acid anhydride like acetic anhydride under heating provides a cleaner, more direct route to the cyclized product through dehydrative cyclization. Acetic anhydride is often preferred as it acts as both the acylating agent and a dehydrating agent.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reaction Setup: Add acetic anhydride (10-15 eq). The large excess ensures the reaction goes to completion and serves as the solvent.

  • Reaction Execution: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, allow the flask to cool to room temperature. Carefully remove the excess acetic anhydride by distillation under reduced pressure. The resulting residue is the crude benzoxazinone intermediate.

  • Purification and Analysis: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol or by trituration with cold diethyl ether to yield a solid. The product should be characterized by NMR, IR, and Mass Spectrometry.

ParameterValueRationale
Solvent Acetic Anhydride (excess)Acts as both reactant and solvent, driving the dehydrative cyclization.
Temperature Reflux (~140 °C)Provides the necessary activation energy for cyclization.
Reaction Time 1-3 hoursTypically sufficient for complete conversion as monitored by TLC.
Work-up Vacuum DistillationEfficiently removes the high-boiling acetic anhydride.
Expected Yield 85-95%This cyclization is generally a high-yielding reaction.[2]

Protocol 2: Synthesis of 8-Chloro-6,7-difluoro-2,3-disubstituted-quinazolin-4(3H)-ones

Causality and Experimental Rationale: The benzoxazinone intermediate contains a highly electrophilic carbonyl carbon. A primary amine acts as a nucleophile, attacking this carbon to open the ring. This is followed by an intramolecular cyclization where the nitrogen of the newly formed amide attacks the imine carbon, subsequently eliminating water to form the stable quinazolinone ring system. Solvents like DMF or ethanol are used; DMF often gives higher yields due to its high boiling point and ability to solubilize a wide range of reactants.[2]

G cluster_mech Mechanism: Benzoxazinone to Quinazolinone Benzoxazinone Benzoxazinone Intermediate Intermediate Acyclic Amide Intermediate Benzoxazinone->Intermediate 1. Nucleophilic    Attack Amine Primary Amine (R2-NH2) Quinazolinone Final Quinazolinone Product Intermediate->Quinazolinone 2. Intramolecular    Cyclization & Dehydration

Caption: Reaction mechanism for the formation of the quinazolinone ring.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve the 8-Chloro-6,7-difluoro-2-substituted-4H-3,1-benzoxazin-4-one intermediate (1.0 eq) from Protocol 1 in a suitable solvent such as dimethylformamide (DMF) or absolute ethanol (approx. 0.5 M concentration).

  • Addition of Amine: Add the desired primary amine (R²-NH₂) (1.1 eq) to the solution. The slight excess of the amine ensures complete consumption of the benzoxazinone.

  • Reaction Execution: Heat the reaction mixture to reflux. The required temperature will depend on the solvent (Ethanol: ~78 °C, DMF: ~153 °C). Monitor the reaction by TLC until the benzoxazinone spot disappears (typically 2-6 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. The quinazolinone product will typically precipitate out of the aqueous solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities. If further purification is needed, recrystallization from ethanol or purification via column chromatography on silica gel is recommended.

  • Characterization: Confirm the structure of the final pure product using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

ParameterValueRationale
Solvent DMF or EthanolPolar aprotic (DMF) or protic (Ethanol) solvents facilitate the reaction. DMF often leads to higher yields.[2]
Amine Stoichiometry 1.1 equivalentsA slight excess ensures the complete conversion of the limiting benzoxazinone intermediate.
Temperature RefluxProvides energy for the ring-opening and subsequent dehydrative cyclization steps.
Work-up Precipitation in WaterThe product is typically insoluble in water, allowing for easy isolation.
Expected Yield 70-90%This condensation reaction is generally efficient and high-yielding.

Conclusion and Future Directions

The protocols detailed above demonstrate that this compound is a highly effective and versatile starting material for the synthesis of novel, halogenated quinazolinone derivatives. By systematically varying the acylating agent (R¹ group) in Protocol 1 and the primary amine (R² group) in Protocol 2, researchers can rapidly generate large libraries of compounds for screening in drug discovery and materials science applications. The presence of the chloro and fluoro substituents provides additional handles for further functionalization, such as palladium-catalyzed cross-coupling reactions, further expanding the accessible chemical space.

References

Synthesis of 6-Chloro-2,3-difluorobenzoyl Chloride: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Acyl Chlorides in Medicinal Chemistry

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as pivotal building blocks in the construction of a diverse array of functional groups, including amides, esters, and ketones. Their enhanced electrophilicity compared to the parent carboxylic acid makes them indispensable for accelerating the formation of carbon-heteroatom bonds, a cornerstone of modern drug discovery and development. This application note provides a comprehensive guide to the synthesis of 6-Chloro-2,3-difluorobenzoyl chloride from its corresponding carboxylic acid. The presence of electron-withdrawing halogen substituents on the aromatic ring of 6-Chloro-2,3-difluorobenzoic acid increases its reactivity, facilitating its conversion to the acyl chloride. We will explore two of the most robust and widely adopted methods for this transformation: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and critical safety considerations.

PART 1: Mechanistic Insights and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride hinges on the transformation of the hydroxyl group into a better leaving group. Both thionyl chloride and oxalyl chloride excel in this role, albeit through slightly different mechanistic pathways.

Thionyl Chloride (SOCl₂) Method

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[1] The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1][2] The irreversible nature of this reaction, driven by the evolution of gases, makes it a highly efficient method.[1]

DOT Diagram: Thionyl Chloride Reaction Mechanism

thionyl_chloride_mechanism RCOOH This compound Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 Nucleophilic attack on S SOCl2 Thionyl Chloride SOCl2->Intermediate1 Chloride_ion Cl⁻ Intermediate1->Chloride_ion Loss of Cl⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate1->Tetrahedral_Intermediate Acyl_Chloride 6-Chloro-2,3-difluorobenzoyl chloride Chloride_ion->Tetrahedral_Intermediate Nucleophilic attack on C=O Tetrahedral_Intermediate->Acyl_Chloride Elimination of leaving group SO2 SO₂ (gas) Tetrahedral_Intermediate->SO2 HCl HCl (gas) Tetrahedral_Intermediate->HCl

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Oxalyl Chloride ((COCl)₂) Method

The reaction with oxalyl chloride, often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF), is another highly effective method.[3] It is generally considered milder than the thionyl chloride method. The reaction proceeds via the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This intermediate then activates the carboxylic acid, which is subsequently attacked by a chloride ion. The decomposition of the resulting intermediate to the stable gaseous byproducts carbon dioxide (CO₂) and carbon monoxide (CO), along with hydrogen chloride (HCl), drives the reaction to completion.

DOT Diagram: Oxalyl Chloride Reaction Workflow

oxalyl_chloride_workflow Start Start: this compound in inert solvent Add_Reagents Add Oxalyl Chloride and catalytic DMF at 0 °C Start->Add_Reagents Reaction Stir at room temperature (Gas evolution: CO, CO₂, HCl) Add_Reagents->Reaction Evaporation Remove solvent and excess reagent in vacuo Reaction->Evaporation Product Product: Crude 6-Chloro-2,3-difluorobenzoyl chloride Evaporation->Product

Caption: General experimental workflow for acyl chloride synthesis.

PART 2: Detailed Experimental Protocols

The following protocols are based on well-established procedures for the synthesis of acyl chlorides from carboxylic acids and have been adapted for the specific substrate, this compound.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is robust and generally provides high yields. The use of an excess of thionyl chloride, which can also act as the solvent, ensures the reaction goes to completion.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥98%e.g., Sigma-AldrichEnsure it is dry.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%e.g., Sigma-AldrichUse fresh bottle; handle with extreme caution.
Anhydrous Toluene (optional)DriSolv® or equivalente.g., MilliporeSigmaAs a co-solvent if desired.
N,N-Dimethylformamide (DMF) (optional)Anhydrous, ≥99.8%e.g., Sigma-AldrichCatalytic amount.

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet/drying tube

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Rotary evaporator

  • Appropriate personal protective equipment (PPE)

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Charging the Flask: To the flask, add this compound (1.0 eq).

  • Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, carefully add an excess of thionyl chloride (2.0-5.0 eq).[4] Optionally, anhydrous toluene can be used as a co-solvent. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours.[4] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Purification: The resulting crude 6-Chloro-2,3-difluorobenzoyl chloride can be purified by vacuum distillation to yield the pure product.

Protocol 2: Synthesis using Oxalyl Chloride

This method is milder and often preferred when sensitive functional groups are present in the molecule. The reaction is typically run at room temperature.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥98%e.g., Sigma-AldrichEnsure it is dry.
Oxalyl chloride ((COCl)₂)Reagent grade, ≥98%e.g., Sigma-AldrichHandle with extreme caution.
Anhydrous Dichloromethane (DCM)DriSolv® or equivalente.g., MilliporeSigmaInert solvent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichCatalytic amount.

Equipment:

  • Round-bottom flask with a gas outlet/drying tube

  • Magnetic stirrer

  • Ice bath

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Rotary evaporator

  • Appropriate personal protective equipment (PPE)

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, add this compound (1.0 eq) and a magnetic stir bar to a dry round-bottom flask under an inert atmosphere.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred solution.[3]

  • Addition of Oxalyl Chloride: Cool the flask in an ice bath to 0 °C. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise.[3] Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution ceases.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • Purification: The crude 6-Chloro-2,3-difluorobenzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

PART 3: Safety, Handling, and Storage

Safety is paramount when working with the reagents and products described in this protocol.

Hazard Identification and Personal Protective Equipment (PPE)
  • This compound: Based on data for similar compounds, it is expected to cause skin and serious eye irritation and may cause respiratory irritation.[6][7][8]

  • Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, and reacts violently with water.[9] It causes severe skin burns and eye damage and is toxic if inhaled.

  • Oxalyl Chloride ((COCl)₂): Is also highly toxic and corrosive. It reacts with water to produce toxic gases.

  • 6-Chloro-2,3-difluorobenzoyl chloride: As an acyl chloride, it is expected to be corrosive and lachrymatory. It will react with moisture to produce HCl.

Mandatory PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Splash-proof safety goggles and a face shield

  • Flame-resistant lab coat

  • Work should be conducted in a certified chemical fume hood.

Handling and Emergency Procedures
  • Spills: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

  • Exposure:

    • Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

Storage
  • All reagents and the product should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

  • Containers should be tightly sealed, preferably under an inert atmosphere.

Conclusion

The synthesis of 6-Chloro-2,3-difluorobenzoyl chloride is a straightforward transformation that can be achieved in high yield using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the specific requirements of the subsequent synthetic steps and the scale of the reaction. Adherence to the detailed protocols and stringent safety precautions outlined in this application note will ensure a safe and successful synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 6-Chloro-2,3-difluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science. However, its electronic properties and substitution pattern—featuring an electron-withdrawing carboxylic acid, two ortho-fluorine atoms, and a relatively inert chloro group—present unique challenges for cross-coupling reactions. This document offers field-proven insights and step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as palladium-catalyzed cyanation. The protocols are designed to serve as a robust starting point for researchers, enabling the synthesis of a diverse array of functionalized derivatives.

Introduction: The Synthetic Utility and Challenges of this compound

This compound is a valuable scaffold in the synthesis of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly modulate the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity. The carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation.

Despite its potential, the palladium-catalyzed cross-coupling of this substrate is not trivial. The primary challenges include:

  • Low Reactivity of the Aryl Chloride: The C-Cl bond is significantly less reactive towards oxidative addition to a palladium(0) center compared to C-Br or C-I bonds. This necessitates the use of highly active catalyst systems.

  • Steric Hindrance: The ortho-substituents can sterically encumber the reaction center, impeding the approach of the palladium catalyst and the coupling partner.

  • Electronic Effects: The electron-withdrawing nature of the difluoro and carboxylic acid groups can influence the electron density at the carbon-bearing the chlorine atom, affecting its reactivity.

Overcoming these hurdles requires a careful selection of catalysts, ligands, bases, and reaction conditions tailored to the specific transformation. This guide provides detailed protocols based on established methodologies for challenging aryl chlorides.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction with this compound requires meticulous attention to detail, particularly with regard to maintaining an inert atmosphere.

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Palladium Precatalyst - Ligand - Base glassware Prepare Glassware: - Flame-dry Schlenk flask - Magnetic stir bar inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) glassware->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For a substrate like this compound, a highly active catalyst system is essential.[1]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides.[1]

  • Base: K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant decomposition of the starting materials or products.[2]

  • Solvent: A mixture of an organic solvent like dioxane and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For sterically hindered and electron-deficient aryl chlorides, the choice of ligand is critical.[3][4]

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-4 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Dilute with ethyl acetate and water.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Expert Insights:

  • The use of bulky, electron-rich biarylphosphine ligands like XPhos is crucial for promoting the oxidative addition of the aryl chloride and facilitating the reductive elimination step.[3]

  • Strong, non-nucleophilic bases like NaOtBu are typically required for the deprotonation of the amine and to facilitate the catalytic cycle.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArCl This compound ArCl->OxAdd PdII_int1 ArPd(II)(Cl)L₂ OxAdd->PdII_int1 Ligand_Ex Ligand Exchange PdII_int1->Ligand_Ex Amine R₂NH Deprotonation Deprotonation Amine->Deprotonation Base Base Base->Deprotonation Amide [R₂N]⁻ Deprotonation->Amide Amide->Ligand_Ex PdII_int2 ArPd(II)(NR₂)L₂ Ligand_Ex->PdII_int2 RedElim Reductive Elimination PdII_int2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.[6]

Protocol: Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF and the terminal alkyne.

  • Heat the reaction to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Acidify the aqueous layer with 1M HCl.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene. For electron-deficient aryl chlorides, milder reaction conditions can often be employed.[7][8]

Protocol: Heck Reaction of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and the base.

  • Purge the tube with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the tube and heat to 100-140 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature.

  • Perform an aqueous work-up with acidification, similar to the previously described protocols.

  • Purify the product via column chromatography.

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The cyanation of aryl chlorides provides access to valuable benzonitrile derivatives. Modern protocols often use less toxic cyanide sources than traditional reagents.[9][10]

Protocol: Cyanation of this compound

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Zinc powder (10 mol%) - optional, as an additive

  • Dimethylacetamide (DMAc)

Procedure:

  • In a glovebox, add all solid reagents to a Schlenk tube.

  • Add DMAc and seal the tube.

  • Heat the reaction to 120-140 °C.

  • Monitor the reaction until completion.

  • Cool the reaction and carefully quench with an aqueous solution of sodium bicarbonate.

  • Filter the mixture through celite to remove insoluble salts.

  • Perform an extractive work-up with acidification.

  • Purify the resulting 6-cyano-2,3-difluorobenzoic acid.

Summary of Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-120
Sonogashira (Cu-free) Pd(OAc)₂SPhosK₂CO₃DMF100-120
Heck Pd(OAc)₂P(o-tol)₃Et₃N or K₂CO₃DMF or NMP100-140
Cyanation Pd₂(dba)₃XPhos-DMAc120-140

Alternative Strategies: C-H Functionalization

While cross-coupling reactions at the C-Cl bond are powerful, palladium-catalyzed C-H activation presents an alternative strategy for the functionalization of this compound.[11][12] The carboxylic acid can act as a directing group to facilitate C-H activation at the ortho position (C5). This approach could be explored for reactions such as arylation, alkenylation, or acyloxylation, potentially offering a more atom-economical route to certain derivatives.

Conclusion

The palladium-catalyzed cross-coupling of this compound, while challenging, is a feasible and highly valuable synthetic tool. The key to success lies in the judicious selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a wide array of novel derivatives for applications in drug discovery and materials science. As with any challenging substrate, empirical optimization of the reaction conditions for each specific coupling partner is highly recommended.

References

Mastering the Purification of 6-Chloro-2,3-difluorobenzoic Acid Derivatives: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural complexity and synthetic accessibility of novel molecular entities are paramount. Halogenated aromatic carboxylic acids, such as derivatives of 6-chloro-2,3-difluorobenzoic acid, represent a critical class of building blocks for the synthesis of a wide array of pharmacologically active compounds. The precise arrangement of halogen substituents on the aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the rigorous purification of these intermediates is not merely a procedural step but a cornerstone of synthetic success, ensuring the integrity and reliability of downstream applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the most effective purification techniques for derivatives of this compound. Moving beyond rote protocols, this document delves into the underlying chemical principles governing each method, offering a framework for rational decision-making and troubleshooting in the laboratory.

The Impact of Substitution on Purification Strategy

The presence of a carboxylic acid moiety, alongside chloro and fluoro substituents, imparts a unique set of physicochemical characteristics to these molecules. The acidic proton of the carboxyl group allows for dramatic shifts in solubility depending on the pH of the medium. The electron-withdrawing nature of the halogen atoms influences the acidity (pKa) of the carboxylic acid and the overall polarity of the molecule. These features are the levers we can pull to achieve effective separation from impurities, which may include unreacted starting materials, byproducts of side reactions, or residual reagents.

The choice of purification strategy is therefore a multi-faceted decision, guided by the nature of the impurities, the scale of the purification, and the desired final purity of the compound. The three primary techniques discussed herein—liquid-liquid extraction, crystallization, and column chromatography—are presented not as isolated procedures, but as complementary tools in the chemist's arsenal.

Liquid-Liquid Extraction: Leveraging pH for Selective Separation

Liquid-liquid extraction is a powerful first-line purification technique for acidic compounds like this compound and its derivatives. The core principle lies in the differential solubility of the acidic compound and its corresponding carboxylate salt in immiscible organic and aqueous phases.

The Underlying Principle: Acid-Base Chemistry in Action

In its protonated (acidic) form, this compound is a relatively nonpolar organic molecule, exhibiting good solubility in common organic solvents such as ethyl acetate, dichloromethane, and diethyl ether. Upon treatment with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic proton is abstracted, forming the highly polar carboxylate salt. This salt is readily soluble in the aqueous phase and poorly soluble in the organic phase. This dramatic shift in partitioning behavior allows for the selective transfer of the desired compound from the organic to the aqueous phase, leaving non-acidic impurities behind in the organic layer.

Diagram 1: Workflow for Acid-Base Extraction

G cluster_0 Initial Organic Phase cluster_1 Extraction cluster_2 Purified Aqueous Phase cluster_3 Impurity Removal cluster_4 Product Recovery start Crude Product in Organic Solvent (e.g., Ethyl Acetate) extraction Add Aqueous Base (e.g., NaHCO3 solution) pH >> pKa start->extraction separation Separate Layers extraction->separation aqueous_phase Aqueous Layer (contains carboxylate salt) separation->aqueous_phase Desired Compound organic_phase Organic Layer (contains neutral/basic impurities) separation->organic_phase Impurities acidification Acidify with Strong Acid (e.g., HCl) pH << pKa aqueous_phase->acidification discard Discard or Further Process organic_phase->discard precipitation Precipitation of Purified Carboxylic Acid acidification->precipitation filtration Filter and Dry precipitation->filtration final_product Pure Product filtration->final_product

Caption: Workflow of acid-base extraction for purification.

Protocol 1: Acid-Base Extraction of this compound

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the carboxylic acid to the aqueous phase. Combine the aqueous extracts.

  • Backwash (Optional): To remove any neutral impurities that may have been carried over, the combined aqueous extracts can be washed with a small portion of fresh ethyl acetate. Discard the organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 1-2 (test with pH paper). A white precipitate of the purified this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Troubleshooting Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation Vigorous shaking, presence of surfactants.Allow the mixture to stand. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution). Filter the emulsion through a pad of Celite.
Low recovery of product Incomplete extraction or precipitation.Perform additional extractions. Ensure the pH is sufficiently high for extraction and sufficiently low for precipitation.
Product "oils out" instead of precipitating High concentration of impurities, supersaturation.Dilute the aqueous solution before acidification. Ensure slow addition of acid with efficient stirring. The "oiled out" product may solidify upon further cooling and stirring.

Crystallization: The Art of Solid-State Purification

Crystallization is a powerful technique for obtaining highly pure solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution, leaving impurities behind in the solvent.

Selecting the Right Solvent System

The choice of solvent is critical for successful crystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For halogenated aromatic acids, a range of solvents can be effective. Due to the presence of both polar (carboxylic acid) and nonpolar (aromatic ring) functionalities, single or mixed solvent systems may be employed.

Solvent/System Rationale
Water Benzoic acids often have low solubility in cold water but increased solubility in hot water, making it a good, green solvent choice.[1]
Ethanol/Water A polar solvent mixture that can be fine-tuned for optimal solubility characteristics.
Toluene A nonpolar aromatic solvent that can be effective for less polar derivatives.
Hexane/Ethyl Acetate A common mixed-solvent system where the compound is dissolved in the better solvent (ethyl acetate) and the anti-solvent (hexane) is added to induce crystallization.[2]

Diagram 2: Crystallization Workflow

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (to remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: General workflow for purification by crystallization.

Protocol 2: Recrystallization of this compound Derivatives

Materials:

  • Crude this compound derivative

  • Selected recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent or solvent system through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals to a constant weight.

Troubleshooting Crystallization
Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent; solution is supersaturated.Reheat the solution to dissolve the oil, add more solvent, and cool more slowly. Use a lower-boiling solvent if possible.
No crystals form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low recovery The compound is too soluble in the cold solvent.Use a different solvent system. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Column Chromatography: High-Resolution Separation

For complex mixtures or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Principles of Separation

The polarity of the compound, the stationary phase, and the mobile phase are the key factors governing separation. Silica gel is a polar stationary phase. More polar compounds will adhere more strongly to the silica and elute more slowly, while less polar compounds will travel down the column more quickly. The mobile phase, a solvent or mixture of solvents, is chosen to provide differential elution of the components in the mixture.

For derivatives of this compound, the polarity can be modulated by the nature of the derivative. The parent carboxylic acid is quite polar and may require a polar mobile phase for elution. Ester or amide derivatives will be less polar and will elute with less polar solvent systems.

Protocol 3: Column Chromatography of a this compound Derivative (e.g., an Ester)

Materials:

  • Crude product

  • Silica gel (for flash chromatography)

  • Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. For a moderately polar ester, a mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions. The composition of the mobile phase can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram 3: Column Chromatography Setup and Separation

Caption: Schematic of a column chromatography setup.

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the final compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method for determining purity. The purity is often reported as the area percentage of the main peak.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.

Conclusion

The purification of derivatives of this compound is a critical step in the synthesis of many important molecules. A thorough understanding of the principles of liquid-liquid extraction, crystallization, and column chromatography, coupled with careful experimental execution, will enable researchers to obtain these valuable building blocks in high purity. The protocols and troubleshooting guides provided in this application note serve as a starting point for the development of robust and efficient purification strategies tailored to the specific needs of each synthetic target.

References

Application Note: A Robust HPLC Method for In-Process Monitoring of Reactions Involving 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of chemical reactions involving the key pharmaceutical intermediate, 6-Chloro-2,3-difluorobenzoic acid. As a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately track its consumption and the formation of products in real-time is paramount for process optimization, yield maximization, and quality control.[1] This guide provides a comprehensive protocol grounded in established chromatographic principles, explains the scientific rationale behind the methodological choices, and offers a framework for ensuring data integrity through system suitability and method validation, in line with regulatory expectations.[2][3]

Introduction and Scientific Principle

This compound is an aromatic carboxylic acid whose halogenated structure makes it a versatile intermediate in medicinal chemistry.[1] Monitoring its conversion during a synthesis requires an analytical method that is both specific and reliable. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its precision, speed, and ability to separate complex mixtures.[4][5]

The method detailed herein is based on Reversed-Phase HPLC (RP-HPLC) , the most widely used mode of chromatography for pharmaceutical analysis.[6]

Causality of Method Selection:

  • Analyte Polarity: this compound is a moderately polar molecule. RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is ideally suited for retaining and separating such compounds.[6][7]

  • Ionization Control: As a carboxylic acid, the analyte's charge state is pH-dependent. To ensure consistent retention, prevent peak tailing, and enhance interaction with the C18 stationary phase, the analysis is conducted in an acidic mobile phase. By maintaining a pH well below the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form (-COOH). This un-ionized state increases the molecule's overall hydrophobicity, leading to better retention and improved peak shape.[8][9]

  • Detection: The benzene ring within the molecule contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a simple and effective means of quantification.[7]

Experimental Workflow and Protocol

The overall process, from sampling the reaction to generating a final report, follows a systematic and logical flow designed to ensure reproducibility and accuracy.

HPLC_Workflow_for_Reaction_Monitoring cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing sampling 1. Reaction Sampling (Quench if necessary) dilution 2. Dilution & Solubilization (Using Diluent) sampling->dilution filtration 3. Filtration (0.45 µm Syringe Filter) dilution->filtration injection 4. HPLC Injection filtration->injection separation 5. Chromatographic Separation (C18 Column) injection->separation detection 6. UV Detection separation->detection acquisition 7. Data Acquisition (Chromatogram) detection->acquisition integration 8. Peak Integration (Area Measurement) acquisition->integration reporting 9. Calculation & Reporting (% Conversion / Purity) integration->reporting

Caption: Workflow for HPLC reaction monitoring.

Materials and Instrumentation
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Trifluoroacetic Acid (TFA) or Formic Acid, HPLC grade

  • Reference Standard: this compound, >97% purity.[10]

  • Glassware & Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Detailed Step-by-Step Protocol

Step 1: Preparation of Mobile Phase

  • Prepare Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (0.1% TFA in Water).

  • Prepare Mobile Phase B: Use HPLC-grade Acetonitrile.

  • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser. This prevents bubble formation in the pump heads and detector cell.

Step 2: Preparation of Solutions

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This composition is generally effective at solubilizing both polar and non-polar reaction components.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration should provide a strong signal well within the linear range of the detector.

Step 3: Sample Preparation for Reaction Monitoring

  • Withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.

  • Immediately quench the reaction by diluting the aliquot in a known volume of diluent (e.g., 10 mL) to prevent further conversion. The dilution factor should be chosen to bring the expected concentration of the analyte into the linear range of the method (e.g., close to the working standard concentration).

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

Step 4: Chromatographic Conditions and System Suitability

The following tables summarize the recommended starting conditions and the criteria to ensure the system is performing correctly before sample analysis. This self-validating check is critical for data trustworthiness.[11]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and efficiency for aromatic acids.
Mobile Phase A 0.1% TFA in WaterAcidifier to suppress ionization of the carboxylic acid.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Elution Mode GradientA gradient is recommended for reaction monitoring to elute potential by-products or starting materials with different polarities within a reasonable time.[12]
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B (re-equilibration)A typical screening gradient. This must be optimized based on the specific reaction components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overload.
Detection UV at 230 nmA common wavelength for aromatic compounds, often providing a good response.[13][14]
System Suitability Test (SST) ParameterAcceptance CriteriaPurpose
Repeatability (n=5 injections) RSD of peak area ≤ 2.0%Ensures the precision of the injection and detection system.[15]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.

Method Validation Principles

While a full validation is required for quality control release testing, key parameters should be assessed during method development to ensure the procedure is fit for its intended purpose of reaction monitoring.[15] This aligns with guidelines from the International Council for Harmonisation (ICH).[2][3][16]

  • Specificity: The method must be able to resolve the peak for this compound from other reaction components (starting materials, reagents, products, and impurities). A PDA detector is invaluable here for checking peak purity.

  • Linearity: The detector response should be directly proportional to the concentration of the analyte across a defined range (e.g., 5 µg/mL to 150 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is typically required.[2]

  • Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. For in-process controls, accuracy within 95-105% and a relative standard deviation (RSD) for precision of < 5% is often acceptable.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for monitoring reactions involving this compound. By employing a standard reversed-phase C18 column with an acidified water/acetonitrile mobile phase, this protocol ensures robust and reproducible separation. The inclusion of detailed steps for solution preparation, a defined chromatographic procedure, and clear system suitability criteria establishes a trustworthy analytical system. This method is an essential tool for researchers and process chemists, enabling efficient reaction optimization and ensuring the quality of intermediates in the drug development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 6-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 6-chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and purity of products derived from this versatile, yet challenging, building block. The inherent electronic properties and steric hindrance of this substrate demand carefully optimized conditions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main difficulties arise from a combination of electronic and steric factors. The two fluorine atoms and the chlorine atom are electron-withdrawing, which can deactivate the aromatic ring, making certain reactions, like oxidative addition in palladium-catalyzed couplings, more challenging. Additionally, the substitution pattern, particularly the chlorine at the C6 position ortho to the carboxylic acid, introduces significant steric hindrance. This can impede the approach of bulky catalysts and coupling partners to the reactive sites.[1]

Q2: I'm observing significant amounts of starting material decomposition. What could be the cause?

A common side reaction, especially at elevated temperatures, is decarboxylation, where the carboxylic acid group is lost as CO2.[2][3] This can be promoted by certain bases and high temperatures.[2] If your coupling reaction requires forcing conditions, you might be favoring this decomposition pathway. Consider screening lower reaction temperatures or using milder bases. In some cases, radical pathways can also lead to protodecarboxylation.[4][5]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)

This section focuses on issues encountered when coupling the aryl chloride moiety of this compound (or its derivatives) with boronic acids.

Issue 1: Low to No Product Yield

A lack of product formation is a common starting problem. The workflow below outlines a systematic approach to troubleshooting this issue.

G cluster_start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Yield A1 Is the Palladium Precatalyst Active? start->A1 S1 Use a modern precatalyst (e.g., G3/G4 Buchwald) for efficient activation. Ensure proper storage and handling. A1->S1 No A2 Is the Ligand Appropriate? A1->A2 Yes S2 For aryl chlorides, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These accelerate oxidative addition. A2->S2 No B1 Is the Base Strong Enough? A2->B1 Yes S3 Aryl chlorides and sterically hindered substrates often require stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate transmetalation. B1->S3 No B2 Are Conditions Anhydrous & Inert? B1->B2 Yes S4 Oxygen can cause boronic acid homocoupling and catalyst decomposition. Degas solvents and maintain an inert (Ar/N₂) atmosphere. B2->S4 No B3 Is the Temperature Optimized? B2->B3 Yes S5 Hindered substrates may require higher temperatures (80-110 °C). Use a high-boiling solvent like dioxane or toluene. B3->S5 No

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Issue 2: Protodeboronation of the Boronic Acid

Symptom: You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂) and recovery of your this compound derivative.

Cause: Protodeboronation is the hydrolysis of the C-B bond. This can be exacerbated by harsh basic conditions, high temperatures, or the presence of excess water, particularly with electronically unstable boronic acids.[6]

Solutions:

  • Use a Milder Base: If using strong bases like hydroxides, consider switching to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[7]

  • Modify the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to hydrolysis.[6]

  • Control Water Content: While some water is often beneficial or necessary for Suzuki couplings, excessive amounts can promote this side reaction. Try using a solvent system with a controlled amount of water (e.g., dioxane/H₂O 10:1).[8]

Data Summary: Recommended Conditions for Difficult Suzuki Couplings
ParameterRecommendation for this compound derivativesRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0). Precatalysts are air-stable and ensure efficient generation of the active species.[8]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)Essential for promoting the challenging oxidative addition of aryl chlorides and accelerating reductive elimination.[8][9]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective for activating the boronic acid for the transmetalation step, especially with hindered substrates.[8][7]
Solvent Toluene, Dioxane, or DMFHigh-boiling point solvents allow for the necessary elevated temperatures to overcome high activation energies.[8]
Temperature 80 - 110 °COften required for sterically hindered and electronically deactivated aryl chlorides.[8]

Troubleshooting Guide: Amide Bond Formation

This section addresses challenges in coupling the carboxylic acid group of this compound with an amine.

Issue 1: Low Amide Yield / Incomplete Reaction

Symptom: Significant amounts of unreacted carboxylic acid and/or amine are present after the reaction.

Cause: The steric hindrance from the ortho-chloro and -fluoro substituents can significantly slow down the coupling reaction, making standard conditions insufficient.[10][11]

Solutions:

  • Employ a More Potent Coupling Reagent: Standard carbodiimides like DCC or EDC may be too weak.[12] Switch to more powerful onium salt-based reagents (uronium/aminium or phosphonium salts).[12][13]

    • Uronium/Aminium Salts: HATU, HBTU, HCTU. These form highly reactive activated esters.[13]

    • Phosphonium Salts: PyBOP, PyAOP. These are also excellent for hindered couplings and may give cleaner reactions as they avoid guanidinylation side reactions.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-60°C) can help overcome the activation energy barrier imposed by steric hindrance.[10]

  • Convert to Acid Chloride: For extremely challenging couplings, converting the carboxylic acid to the highly reactive acid chloride can be very effective.[14] This is a two-step process but often drives the reaction to completion.

Protocol: Amide Coupling via Acid Chloride Formation

This two-step protocol is highly effective for unreactive or sterically hindered substrates.[14]

Step 1: Acid Chloride Formation

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or toluene.

  • Add oxalyl chloride (1.5 equiv.) dropwise at room temperature.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Stir the reaction at room temperature for 1-2 hours, or until gas evolution (CO₂, CO, HCl) ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the crude acid chloride in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 equiv.) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv.) in the same anhydrous solvent.[14][15]

  • Add the amine/base solution dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Proceed with standard aqueous workup and purification.

G cluster_workflow Amide Coupling via Acid Chloride A Start: 6-Chloro-2,3- difluorobenzoic acid B Step 1: Acid Chloride Formation Reagents: Oxalyl Chloride, cat. DMF Solvent: Anhydrous DCM A->B Activation C Intermediate: 6-Chloro-2,3-difluorobenzoyl chloride B->C Isolation (crude) D Step 2: Amide Coupling Reagents: Amine (R-NH₂), Base (e.g., Et₃N) Solvent: Anhydrous DCM, 0°C to RT C->D Coupling E Final Product: N-substituted-6-chloro-2,3- difluorobenzamide D->E

Caption: Workflow for amide formation via an acid chloride intermediate.

Issue 2: Racemization/Epimerization

Symptom: If your amine coupling partner is chiral, you may observe the formation of diastereomers.

Cause: Over-activation of the carboxylic acid, prolonged exposure to base, or elevated temperatures can lead to racemization at the α-carbon of the amine.[11][13]

Solutions:

  • Choice of Additive: When using coupling reagents, additives like HOAt or OxymaPure are superior to HOBt at suppressing racemization.[13]

  • Base Selection: Use the minimum necessary amount of base. Consider a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[13]

  • Reagent Choice: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[13]

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

References

Technical Support Center: 6-Chloro-2,3-difluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Chloro-2,3-difluorobenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common byproducts encountered during its synthesis and subsequent reactions. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature and patents to ensure scientific integrity and practical utility.

I. Understanding the Chemistry: Common Synthetic Routes and Byproduct Formation

This compound is typically synthesized via the hydrolysis of its corresponding nitrile, 6-chloro-2,3-difluorobenzonitrile. This reaction, while straightforward in principle, can be a source of impurities if not properly controlled. The primary challenges arise from incomplete reaction and degradation of the desired product.

The most common byproducts encountered are:

  • 6-chloro-2,3-difluorobenzamide: An intermediate in the nitrile hydrolysis that can persist if the reaction is not driven to completion.

  • 1-chloro-2,3-difluorobenzene: The product of decarboxylation of the target benzoic acid, often promoted by excessive heat.

The following diagram illustrates the main reaction pathway and the formation of these key byproducts.

Byproduct_Formation Start 6-chloro-2,3-difluorobenzonitrile Intermediate 6-chloro-2,3-difluorobenzamide Start->Intermediate Partial Hydrolysis Product This compound Intermediate->Product Complete Hydrolysis Byproduct 1-chloro-2,3-difluorobenzene Product->Byproduct Decarboxylation (Heat)

Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.

II. Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

FAQ 1: Incomplete Nitrile Hydrolysis

Question: My final product is contaminated with a significant amount of 6-chloro-2,3-difluorobenzamide. How can I drive the hydrolysis to completion?

Answer:

The presence of the amide intermediate is a clear indication of incomplete hydrolysis. The conversion of the amide to the carboxylic acid is often the rate-limiting step. Here are several factors to consider and troubleshoot:

  • Reaction Time and Temperature: The hydrolysis of the amide is generally slower than the initial hydrolysis of the nitrile. Insufficient reaction time or temperature will lead to the accumulation of the amide.

    • Recommendation: Increase the reaction time and/or temperature. For acid-catalyzed hydrolysis (e.g., with sulfuric acid), refluxing for an extended period is common. Monitor the reaction progress by a suitable analytical method like TLC or HPLC. A study on the hydrolysis of a related compound, 2,6-difluorobenzonitrile, highlights that these are consecutive reactions with the amide as an intermediate.[1]

  • Concentration of Acid/Base: The concentration of the acid or base catalyst is crucial.

    • Recommendation: For acidic hydrolysis, using a more concentrated acid, such as 75-90% sulfuric acid, can be effective.[2] For basic hydrolysis, ensure a sufficient molar excess of the base is used.

  • Water Content: Water is a reactant in the hydrolysis.

    • Recommendation: Ensure that the reaction medium contains a sufficient amount of water. In some cases, using aqueous acid or base solutions is the standard procedure.

Experimental Protocol: Forcing Hydrolysis to Completion (Acid-Catalyzed)

  • Setup: In a round-bottom flask equipped with a reflux condenser, add your crude product containing the amide impurity.

  • Reagents: Add a 3-5 molar excess of 75% (or higher) sulfuric acid.

  • Reaction: Heat the mixture to reflux (typically 120-150°C) and maintain for 4-8 hours.

  • Monitoring: Periodically take a small aliquot of the reaction mixture, quench it with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC or HPLC to monitor the disappearance of the amide.

  • Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto ice. The carboxylic acid will precipitate and can be collected by filtration.

FAQ 2: Presence of Decarboxylation Byproduct

Question: I am observing the formation of 1-chloro-2,3-difluorobenzene in my product. What causes this and how can I prevent it?

Answer:

The presence of 1-chloro-2,3-difluorobenzene indicates that your desired product, this compound, is undergoing decarboxylation. This is a common side reaction for benzoic acids, especially those with electron-withdrawing groups, and is typically induced by excessive heat.[3][4]

  • Temperature Control: High temperatures, especially during the final stages of the reaction or during distillation for purification, can promote decarboxylation.

    • Recommendation: Maintain the reaction temperature at the minimum required for efficient hydrolysis. During work-up and purification, avoid prolonged heating at high temperatures. If distillation is used to remove solvents, perform it under reduced pressure to lower the boiling point.

  • Presence of Catalysts: Certain metal ions can catalyze decarboxylation.

    • Recommendation: Ensure your reaction vessel and reagents are free from contaminants that could catalyze this side reaction.

Troubleshooting Decarboxylation:

Parameter Observation Recommendation
Reaction Temperature Formation of 1-chloro-2,3-difluorobenzene increases with reaction time at high temperatures.Lower the reaction temperature and monitor for a longer duration.
Purification Method Significant byproduct formation during distillation.Use non-thermal purification methods like recrystallization.
pH of the medium Decarboxylation can sometimes be influenced by pH.While the hydrolysis requires acidic or basic conditions, during workup and storage, maintaining a neutral pH for the purified product can enhance stability.
FAQ 3: Purification of this compound

Question: What is the best way to purify my crude this compound to remove the amide and decarboxylated byproducts?

Answer:

A combination of extraction and recrystallization is generally the most effective method for purifying the final product.

  • Extraction: This can be used to separate the acidic product from neutral byproducts like 1-chloro-2,3-difluorobenzene and any remaining starting nitrile.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic benzoic acid will move into the aqueous layer as its sodium salt, while the neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2.

    • The purified this compound will precipitate out and can be collected by filtration.

  • Recrystallization: This is particularly effective for removing the amide byproduct, which may have similar solubility properties to the carboxylic acid.

    • Solvent Selection: A suitable solvent system is one in which the benzoic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the amide impurity has a different solubility profile. Common solvents for recrystallizing benzoic acids include water, ethanol/water mixtures, or toluene.

    • Procedure: A general procedure for recrystallization is outlined in various laboratory manuals.[5]

Experimental Protocol: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot-filter the solution to remove insoluble impurities and the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

III. Analytical Methods for Quality Control

To effectively troubleshoot and ensure the purity of your this compound, it is essential to have reliable analytical methods in place.

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction. The carboxylic acid is significantly more polar than the starting nitrile and the decarboxylated byproduct. The amide will have an intermediate polarity. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and the relative amounts of byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile byproducts, particularly the decarboxylated 1-chloro-2,3-difluorobenzene. The carboxylic acid may require derivatization (e.g., to its methyl ester) to improve its volatility for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities if they are present in sufficient quantities. ¹⁹F NMR is also a powerful tool for analyzing fluorinated compounds.

IV. Conclusion

The successful synthesis of high-purity this compound hinges on careful control of reaction conditions to minimize the formation of the amide intermediate and the decarboxylated byproduct. By understanding the underlying chemical principles and implementing the troubleshooting strategies and purification protocols outlined in this guide, researchers can overcome common experimental hurdles and obtain a product of the desired quality for their downstream applications.

V. References

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA. Retrieved from --INVALID-LINK--

  • US Patent for 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (1995). Google Patents. Retrieved from --INVALID-LINK--

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.

References

Technical Support Center: Suzuki Coupling with Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges when using substituted benzoic acids as coupling partners. The presence of the carboxylic acid moiety introduces unique electronic and steric challenges, as well as potential side reactions, that require careful consideration and optimization. This document provides in-depth, field-proven insights to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a substituted benzoic acid is not working. What are the most common initial culprits?

A failed reaction with a benzoic acid substrate often points to a few key areas. Firstly, the carboxylic acid group itself can complicate the reaction. It requires an additional equivalent of base for neutralization, and the resulting carboxylate can potentially coordinate to the palladium center, inhibiting catalytic activity.[1] Secondly, the electronic nature and position of the substituents on the benzoic acid ring significantly influence reactivity.[2][3] Finally, standard catalyst systems like Pd(PPh₃)₄ may simply not be active enough for these often-demanding substrates.[4]

Q2: I see a significant amount of my boronic acid starting material converted into a simple arene (Ar'-H). What is happening?

This is a classic case of protodeboronation, the most common side reaction in Suzuki couplings.[5][6] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your nucleophile.[5] This process is often accelerated by high temperatures, prolonged reaction times, the presence of water, and the choice of base.[5] Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[5][7]

Q3: How do I select the best palladium catalyst and ligand for my specific substituted benzoic acid?

The choice is critical and substrate-dependent. For many challenging couplings, especially those involving sterically hindered ortho-substituted benzoic acids or less reactive aryl chlorides, moving beyond traditional catalysts is necessary.[8][9] Modern catalyst systems using a palladium source like Pd(OAc)₂ or a precatalyst combined with bulky, electron-rich phosphine ligands (often called Buchwald-type ligands like SPhos, XPhos, or RuPhos) are highly effective.[8][10] These ligands accelerate the key steps of oxidative addition and reductive elimination, helping the desired coupling outcompete side reactions.[11][12]

Q4: Can the carboxylic acid group be lost during the reaction?

Yes, this is a known side reaction called decarboxylation, though it is less common than protodeboronation under typical Suzuki conditions.[13] Decarboxylative cross-couplings are a distinct class of reactions that often require specific co-catalysts (like copper or silver) or higher temperatures to proceed efficiently.[14][15][16] If you observe a byproduct corresponding to the loss of CO₂, you may need to lower the reaction temperature or screen for a catalyst system that operates under milder conditions.

Systematic Troubleshooting Guide

When a reaction fails, a systematic approach is more effective than random screening. This guide is structured to help you logically diagnose the issue, whether it's a lack of reactivity or the formation of unwanted byproducts.

Workflow for Diagnosing a Failed Reaction

G cluster_diagnosis Step 1: Diagnose the Primary Issue cluster_conversion Step 2A: Addressing Low Conversion cluster_byproducts Step 2B: Identifying & Mitigating Byproducts start Reaction Failed: Low Yield or Complex Mixture low_conversion Low or No Conversion? (>70% SM Unreacted) start->low_conversion byproducts Major Byproducts Formed? (Identified by LC-MS/NMR) low_conversion->byproducts No check_reagents 1. Verify Reagent Quality - Boronic acid stable? - Reagents anhydrous? low_conversion->check_reagents Yes protodeboronation Protodeboronation (Ar'-H) - Use boronic ester (MIDA/Pinacol) - Lower temperature - Use anhydrous solvent byproducts->protodeboronation Yes check_atmosphere 2. Ensure Inert Atmosphere - Properly degassed? - Positive N₂/Ar flow? check_reagents->check_atmosphere optimize_catalyst 3. Optimize Catalyst System - Switch to Buchwald ligand? - Increase catalyst loading? check_atmosphere->optimize_catalyst optimize_conditions 4. Adjust Reaction Parameters - Stronger base (K₃PO₄)? - Increase temperature? optimize_catalyst->optimize_conditions protodehalogenation Protodehalogenation (Ar-H) - Use K₃PO₄ or Cs₂CO₃ - Use anhydrous, aprotic solvent protodeboronation->protodehalogenation homocoupling Homocoupling (Ar'-Ar') - Ensure complete degassing - Use Pd(0) source or efficient precatalyst protodehalogenation->homocoupling

Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.

Problem 1: Low or No Conversion of Starting Materials

If your primary issue is a lack of reactivity, with starting materials largely unconsumed, follow these steps.

1.1. Initial Checks: Reagent Quality & Reaction Setup

  • Boronic Acid Stability: Boronic acids can degrade on the shelf or in solution, primarily through protodeboronation.[4] If you suspect instability, consider using more robust boronic esters, such as pinacol or MIDA esters.[8] These act as "slow-release" sources of the active boronic acid under the reaction conditions.[6]

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing is a frequent cause of reaction failure. Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[12]

  • Base Stoichiometry: Remember that the benzoic acid starting material has an acidic proton. You must include at least one extra equivalent of base to neutralize it, in addition to the 2-3 equivalents required for the catalytic cycle.[1]

1.2. Catalyst and Ligand Selection: The Key to Success

For challenging substrates like substituted benzoic acids, the catalyst system is paramount. If a standard catalyst like Pd(PPh₃)₄ fails, a more active system is required.[10][17]

Substrate ChallengeRecommended Ligand ClassSpecific ExamplesRationale
Sterically Hindered (ortho-substituted benzoic acid)Bulky, Electron-Rich MonophosphinesSPhos, XPhos, RuPhosBulky ligands promote the reductive elimination step to form the product and prevent catalyst decomposition.[11][18]
Electron-Deficient Aryl Halide (e.g., chloro- or nitro-substituted)Electron-Rich LigandsBuchwald-type (SPhos, XPhos), cataCXium® AElectron-rich ligands accelerate the slow oxidative addition of Pd(0) into the C-X bond.[10][11]
Electron-Rich Aryl Halide (e.g., methoxy-substituted)Bulky, Electron-Rich LigandstBuXPhos, BrettPhosPromotes oxidative addition, which can be slow for electron-rich partners.[19]

1.3. Optimizing Reaction Parameters: Base, Solvent, and Temperature

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[20][21] While K₂CO₃ is common, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for difficult couplings and can help suppress side reactions.[8]

  • Solvent System: The solvent must solubilize all components.[22] A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) and water is standard.[10] However, for substrates prone to protodeboronation, minimizing water or using an anhydrous polar aprotic solvent like DMF might be beneficial, though solvent effects can be complex.[23][24][25]

  • Temperature: Most Suzuki couplings require heating (80-110 °C). If the reaction is sluggish, a modest increase in temperature may help. However, excessive heat can lead to catalyst decomposition (formation of palladium black) and accelerate side reactions.[4][5]

Problem 2: Major Byproducts Observed

If your reaction proceeds but the desired product is minor, identifying the main byproducts is the key to solving the problem.

Visualizing the Main Catalytic Cycle and Off-Cycle Reactions

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) Trans_Complex->Product ArX Ar-X (Substituted Benzoic Acid Halide) ArX->OA_Complex Protodehalogenation Protodehalogenation (Ar-H) ArX->Protodehalogenation H⁻ source (base/solvent) ArBOH2 Ar'-B(OH)₂ ArBOH2->Trans_Complex Protodeboronation Protodeboronation (Ar'-H) ArBOH2->Protodeboronation H⁺ source (H₂O, heat) Homocoupling Homocoupling (Ar'-Ar') ArBOH2->Homocoupling O₂, Pd(II) Base Base Base->Trans_Complex

Caption: The main catalytic cycle and pathways for common unproductive side reactions.

2.1. Protodeboronation (Ar'-H)

  • Diagnosis: Identification of the arene corresponding to your boronic acid.

  • Causality: The C-B bond is susceptible to cleavage by proton sources, especially under basic conditions and at high temperatures.[5][6]

  • Solutions:

    • Use Boronic Esters: As mentioned, MIDA or pinacol boronates are significantly more stable.[8]

    • Minimize Water: Use anhydrous solvents or reduce the amount of water in the co-solvent system.

    • Faster Kinetics: Employ a more active catalyst system (e.g., with a Buchwald ligand) to ensure the rate of cross-coupling is much faster than the rate of protodeboronation.[26]

    • Lower Temperature: If possible, reduce the reaction temperature.

2.2. Protodehalogenation (Ar-H)

  • Diagnosis: Identification of the de-halogenated benzoic acid starting material.

  • Causality: This side reaction can be promoted by certain bases (e.g., alkoxides) or solvents (especially protic ones like alcohols) that can act as a hydride source.[8]

  • Solutions:

    • Base Choice: Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[8]

    • Solvent Choice: Strictly use anhydrous aprotic solvents such as dioxane, THF, or toluene.[8]

2.3. Homocoupling (Ar'-Ar')

  • Diagnosis: Identification of a biaryl product formed from the dimerization of your boronic acid.

  • Causality: This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[11]

  • Solutions:

    • Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen.

    • Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that rapidly generates the active Pd(0) species.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a substituted aryl bromide with an arylboronic acid. It should be optimized for each specific set of substrates.

Materials:

  • Substituted Aryl Bromide (e.g., 3-Bromobenzoic acid) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the substituted aryl bromide, arylboronic acid, and base under an inert atmosphere (e.g., Argon).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[12]

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ and the phosphine ligand. Add this solid mixture to the Schlenk flask against a positive flow of inert gas.[12]

  • Solvent Addition: Seal the flask with a septum. Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • To isolate the benzoic acid product, the initial aqueous layer can be acidified with 1 M HCl to a pH of ~2.[10] The precipitated product can then be filtered or extracted into an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

Technical Support Center: Improving Amide Bond Formation with Electron-Deficient Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with amide bond formation, specifically when using electron-deficient benzoic acids. The inherent low nucleophilicity of these substrates often leads to sluggish or incomplete reactions. This resource provides in-depth troubleshooting, practical solutions, and answers to frequently asked questions to help you optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Common Hurdles

Electron-deficient benzoic acids, characterized by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, are notoriously difficult substrates for amidation. Their reduced nucleophilicity makes the activation of the carboxylic acid a critical and often challenging step.[1][2] This section addresses common problems and provides actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is the most frequent issue, often stemming from incomplete activation of the carboxylic acid or deactivation of the amine.[3]

Probable Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The electron-withdrawing nature of the benzoic acid derivative can make the carboxyl group less prone to activation.[1]

    • Solution 1: Employ a High-Potency Coupling Reagent. Standard reagents may not be sufficient. Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective due to their ability to form highly reactive OAt-active esters.[4][5]

    • Solution 2: Convert to a More Reactive Intermediate. For particularly challenging substrates, converting the carboxylic acid to an acyl fluoride or acid chloride can significantly enhance reactivity.[3][6][7][8][9][10][11][12][13][14][15] This is a robust strategy when other methods fail.[6][7]

  • Amine Deactivation: The amine can be rendered non-nucleophilic through protonation by any residual acid.[3]

    • Solution: Use a Non-Nucleophilic Base. A hindered organic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize acids generated during the reaction without competing in side reactions.[3] Triethylamine (TEA) is another common choice.[3]

  • Steric Hindrance: Bulky groups on either the benzoic acid or the amine can physically block the reaction site.[3]

    • Solution: Increase Reaction Temperature and Time. For sterically hindered or electron-deficient substrates, elevating the temperature can provide the necessary energy to overcome the activation barrier.[6][7] Monitoring the reaction closely by TLC or LC-MS is crucial.[3]

Issue 2: Significant Side Reactions Observed

Unwanted side reactions can consume starting materials and complicate purification, leading to lower isolated yields.

Probable Causes & Solutions:

  • Racemization/Epimerization: This is a major concern when using chiral carboxylic acids, especially with potent uronium-based reagents.[3]

    • Solution: Incorporate Racemization Suppressors. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react with the activated ester to form a more stable intermediate that is less prone to racemization.[3][8] Running the reaction at a lower temperature can also mitigate this issue.[3]

  • Nucleophilic Aromatic Substitution (SNAr): If the electron-deficient benzoic acid contains a suitable leaving group, the amine may attack the aromatic ring instead of the activated carboxyl group.[3]

    • Solution: Careful Control of Reaction Conditions. This includes using the appropriate stoichiometry of reagents and monitoring the reaction temperature closely.

Issue 3: Poor Solubility of Starting Materials

Incomplete dissolution of reactants can lead to a heterogeneous reaction mixture and consequently, poor conversion.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity and aprotic nature of the solvent are critical.

    • Solution: Select an Anhydrous Polar Aprotic Solvent. Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally the best choices for amide coupling reactions.[3] It is imperative to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my electron-deficient benzoic acid?

For a robust starting point, HATU is often an excellent choice for challenging couplings.[16] If HATU fails to provide a satisfactory yield, consider a carbodiimide-based approach with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt and DMAP (4-Dimethylaminopyridine).[17][18][19] For the most recalcitrant cases, conversion to the acyl fluoride is a highly effective, albeit multi-step, strategy.[3][6][7]

Q2: What is the role of the base in the reaction, and how much should I use?

A non-nucleophilic organic base, such as DIPEA or TEA, is crucial to neutralize any acid generated during the activation step and to facilitate the coupling process.[3] Typically, 2.0 equivalents of base are used. It is important to use a stoichiometric amount to prevent unwanted side reactions.[3]

Q3: My reaction is still sluggish even with HATU. What can I do?

If a powerful coupling reagent like HATU is not yielding the desired product, consider the following:

  • Pre-activation: Allow the carboxylic acid, HATU, and base to stir for 15-30 minutes at room temperature before adding the amine. This ensures the formation of the highly reactive OAt-active ester.[3][4]

  • Elevated Temperature: For particularly unreactive substrates, gently heating the reaction mixture can sometimes be beneficial, though this should be done with caution to avoid side reactions.[6][7]

Q4: Are there any catalytic methods for amidating electron-deficient benzoic acids?

Yes, research into catalytic direct amidation is a growing field. Boronic acid catalysts, particularly electron-deficient ones, have shown promise in promoting the amidation of challenging substrates.[20] Titanium tetrafluoride (TiF4) has also been reported as an effective catalyst for the direct amidation of aromatic carboxylic acids.[1] These methods offer a greener alternative to stoichiometric coupling reagents.[21][22]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Challenging Amide Bond Formations
Coupling ReagentClassAdvantagesDisadvantagesTypical Equivalents
HATU Uronium/Aminium SaltHigh reactivity, fast reaction times.[4][23]Can cause racemization with chiral acids, higher cost.[3][24]1.0 - 1.5
EDC/HOBt CarbodiimideWater-soluble byproducts, easy removal.[4]Less reactive than HATU, may require longer reaction times.[18]1.0 - 1.5 (EDC), 1.0 (HOBt)
Acyl Fluoride (in situ) Acid HalideHighly reactive, effective for sterically hindered and electron-deficient substrates.[6][7]Requires a fluorinating agent, potentially harsher conditions.1.1 (Fluorinating Agent)
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [3]
  • Dissolve the electron-deficient benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: In Situ Formation of Acyl Fluoride for Challenging Couplings [3][6][7]
  • Dissolve the electron-deficient benzoic acid (1 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., cyanuric fluoride or TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Add the solution containing the in situ generated acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and elevated temperatures may be required.[6][7]

  • Perform an aqueous workup and purification as described in Protocol 1.

Visual Guides

Diagram 1: Decision Workflow for Reagent Selection

ReagentSelection start Start: Electron-Deficient Benzoic Acid reagent_choice Initial Attempt: HATU, DIPEA in DMF/DCM start->reagent_choice check_yield Reaction Complete? (Monitor by TLC/LC-MS) reagent_choice->check_yield success High Yield Proceed to Workup check_yield->success Yes troubleshoot Low/No Yield or Side Reactions check_yield->troubleshoot No option_edc Option 1: EDC/HOBt/DMAP troubleshoot->option_edc option_acyl_fluoride Option 2 (Most Robust): Convert to Acyl Fluoride troubleshoot->option_acyl_fluoride workup Proceed to Workup & Purification option_edc->workup option_acyl_fluoride->workup

Caption: A decision tree for selecting the appropriate coupling strategy.

Diagram 2: General Mechanism of HATU-Mediated Amide Coupling

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Electron-Deficient Benzoic Acid) ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CO-NHR' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: The two-stage mechanism of amide formation using HATU.

References

Technical Support Center: Managing Side Reactions in the Nitration of 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 6-Chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this challenging electrophilic aromatic substitution. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and manage side reactions, thereby optimizing your synthesis of the desired nitro-substituted product.

Understanding the Reaction: A Complex interplay of Directing Effects

The nitration of this compound is a nuanced process due to the presence of multiple deactivating substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the chlorine and fluorine atoms are ortho-, para-directing.[1] This creates a complex interplay of electronic and steric effects that govern the regioselectivity of the reaction and the potential for side product formation. The strong deactivating nature of these groups necessitates forceful reaction conditions, which can, in turn, promote undesirable side reactions.[2][3]

Predicting the Major Product: Regioselectivity Analysis

The primary challenge in the nitration of this compound is predicting the position of the incoming nitro group. Let's analyze the directing effects of the substituents:

  • -COOH (at C1): Strongly deactivating and meta-directing. It will direct the nitro group to the C3 and C5 positions.

  • -F (at C2 and C3): Deactivating but ortho-, para-directing. The fluorine at C2 directs to C3 (ortho, already substituted) and C5 (para). The fluorine at C3 directs to C2 (ortho, already substituted) and C4 (para) and C5 (ortho).

  • -Cl (at C6): Deactivating but ortho-, para-directing. It will direct to the C2 (ortho, already substituted) and C4 (para) and C5 (ortho).

Considering these effects, the C5 position is the most likely site for nitration as it is meta to the carboxylic acid group and ortho/para to the halogen substituents. The C4 position is also a possibility, being para to the fluorine at C3 and the chlorine at C6. However, substitution at C5 is generally favored. A similar compound, 2,4-difluoro-3-chlorobenzoic acid, has been shown to nitrate at the 5-position.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of this compound in a question-and-answer format.

Q1: My reaction is extremely slow or shows no conversion. What should I do?

  • Probable Cause: The aromatic ring of this compound is highly deactivated due to the presence of four electron-withdrawing groups. Standard nitrating conditions may not be sufficient to drive the reaction to completion.[3]

  • Solutions:

    • Increase Temperature Cautiously: While low temperatures are generally recommended to control side reactions, a modest increase in temperature (e.g., from 0°C to room temperature or slightly above) can significantly enhance the reaction rate. Monitor the reaction closely by TLC or HPLC to avoid the formation of byproducts.

    • Use a Stronger Nitrating Agent: Consider using fuming nitric acid or a nitrating mixture with a higher concentration of sulfuric acid or even oleum.[5] These stronger reagents generate a higher concentration of the nitronium ion (NO₂⁺), the active electrophile.[6]

    • Increase Reaction Time: For highly deactivated substrates, the reaction may require an extended period to reach completion. Monitor the reaction progress over time to determine the optimal duration.

Q2: I've obtained a mixture of isomers that are difficult to separate. How can I improve the regioselectivity and purify my desired product?

  • Probable Cause: The competing directing effects of the substituents can lead to the formation of multiple nitro isomers. Their similar physical properties make separation challenging.

  • Solutions:

    • Strict Temperature Control: Maintaining a consistently low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent can favor the formation of the thermodynamically more stable isomer.[7]

    • Purification Strategies:

      • Fractional Recrystallization: This can be effective if the isomers have different solubilities in a particular solvent. Experiment with various solvent systems.

      • Column Chromatography: This is often the most effective method for separating isomers.[8] Careful selection of the stationary phase (e.g., silica gel with varying pore sizes) and the eluent system is crucial. A shallow gradient elution can improve resolution. Waters ACQUITY UPC² Torus Columns have shown success in separating positional isomers of disubstituted benzoic acids.[9]

      • Preparative HPLC: For high-purity samples, preparative HPLC can be employed.

Q3: My reaction has produced a significant amount of a byproduct that appears to be the decarboxylated-nitrated compound. How can I prevent this?

  • Probable Cause: Decarboxylative nitration, or ipso-substitution at the carboxylate group, is a known side reaction for some aromatic carboxylic acids under strong nitrating conditions.[10] The harsh conditions required for the nitration of this deactivated ring can promote the loss of CO₂ followed by the introduction of a nitro group.

  • Solutions:

    • Milder Reaction Conditions: If decarboxylation is a major issue, try to use the mildest possible conditions that still afford a reasonable reaction rate. This may involve a careful balance of temperature and the strength of the nitrating agent.

    • Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before nitration. The ester group is still deactivating and meta-directing but may be more stable to decarboxylation under the reaction conditions. The ester can then be hydrolyzed back to the carboxylic acid after nitration.

Q4: I am observing the formation of dinitro products. How can I minimize over-nitration?

  • Probable Cause: The use of a large excess of the nitrating agent or elevated temperatures can lead to the introduction of a second nitro group onto the already nitrated product.[11]

  • Solutions:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of nitric acid.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of the benzoic acid at a low temperature. This helps to maintain a low concentration of the nitronium ion in the reaction mixture at any given time.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the mononitrated product. Quench the reaction as soon as the starting material is consumed to prevent further nitration.

Frequently Asked Questions (FAQs)

Q: What is a typical experimental protocol for the nitration of this compound?

A: Based on protocols for similar compounds, a good starting point would be:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in concentrated sulfuric acid.

  • Cool the solution to 0°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.[12][13]

  • After the addition is complete, allow the reaction to stir at 0-5°C or room temperature while monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product and purify it by recrystallization or column chromatography.

Q: What analytical techniques are best for monitoring the reaction and characterizing the products?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, product(s), and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the products and byproducts. The ¹⁹F NMR will be particularly useful for confirming the structure of fluorinated compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products and byproducts.

Q: Is ipso-substitution of the halogen atoms a likely side reaction?

A: Ipso-substitution, the replacement of a substituent other than hydrogen, is a known phenomenon in electrophilic aromatic substitution, particularly with halogenated compounds.[14] While possible, under typical nitrating conditions with mixed acid, nitration at an unsubstituted carbon is generally favored over ipso-substitution of a halogen. However, if unusual byproducts are observed, this possibility should be considered, especially at higher temperatures.

Visualizing the Process

Logical Workflow for Troubleshooting Nitration Reactions

troubleshooting_workflow start Start Nitration Experiment check_conversion Monitor Reaction Progress (TLC/HPLC) start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No conversion_ok Conversion Complete check_conversion->conversion_ok Yes increase_temp Increase Temperature Cautiously no_conversion->increase_temp stronger_nitrating_agent Use Stronger Nitrating Agent no_conversion->stronger_nitrating_agent increase_time Increase Reaction Time no_conversion->increase_time increase_temp->check_conversion stronger_nitrating_agent->check_conversion increase_time->check_conversion workup Work-up and Isolation conversion_ok->workup analyze_product Analyze Crude Product (NMR/MS/HPLC) workup->analyze_product pure_product Desired Product is Pure analyze_product->pure_product Yes impure_product Impure Product analyze_product->impure_product No end End pure_product->end isomers Mixture of Isomers impure_product->isomers decarboxylation Decarboxylation Observed impure_product->decarboxylation dinitration Dinitration Observed impure_product->dinitration purify_isomers Optimize Purification (Chromatography/Recrystallization) isomers->purify_isomers milder_conditions Use Milder Conditions decarboxylation->milder_conditions protect_cooh Protect Carboxylic Acid decarboxylation->protect_cooh control_stoichiometry Control Stoichiometry & Addition Rate dinitration->control_stoichiometry purify_isomers->start Re-run Experiment milder_conditions->start Re-run Experiment protect_cooh->start Re-run Experiment control_stoichiometry->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in the nitration of this compound.

Summary of Key Parameters and Potential Side Reactions

ParameterRecommended ControlPotential Side Reaction if Not Controlled
Temperature 0-5°C, increase cautiously if reaction is slowOver-nitration, decarboxylation, increased isomer formation
Nitrating Agent Conc. HNO₃/Conc. H₂SO₄; consider fuming HNO₃ for slow reactionsOver-nitration, oxidation, decarboxylation
Stoichiometry 1.0-1.1 equivalents of HNO₃Over-nitration
Reaction Time Monitor by TLC/HPLCFormation of degradation products, over-nitration

References

preventing decomposition of "6-Chloro-2,3-difluorobenzoic acid" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide you with field-proven insights and scientifically grounded protocols to help you avoid common pitfalls, particularly the decomposition of the molecule during synthetic transformations.

Introduction: Understanding the Stability of this compound

This compound is a valuable reagent in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring significantly influences its reactivity and stability. While generally stable, its acidic nature and substitution pattern can lead to undesired decomposition under specific reaction conditions, most notably decarboxylation. This guide will focus on understanding and preventing this and other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway is decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group. This typically occurs at elevated temperatures and can be catalyzed by certain metals or basic conditions. Aromatic carboxylic acids, in general, have a high activation barrier for polar decarboxylation, often requiring temperatures of 140°C or higher.[1]

Q2: At what temperature should I be concerned about decarboxylation?

A2: While there is no exact temperature threshold for this specific molecule without empirical data, concern for thermal decarboxylation should begin for reactions running at or above 80-100°C, with significant risk increasing at temperatures exceeding 130-140°C.[2] However, the reaction environment, including the solvent, presence of catalysts, and pH, can significantly influence the onset temperature of decarboxylation.

Q3: Can the pH of my reaction mixture affect the stability of this compound?

A3: Yes, pH can play a role. While the molecule is generally stable under moderately acidic to neutral conditions, strongly basic conditions, especially when coupled with high temperatures, can facilitate decarboxylation by promoting the formation of the carboxylate anion.

Q4: Are there any specific catalysts or reagents I should be cautious with?

A4: Copper salts have been shown to catalyze decarboxylation reactions of benzoic acids, sometimes even at milder temperatures.[1][3] Therefore, if your reaction involves copper catalysis, it is crucial to carefully control the temperature and other reaction parameters. Similarly, strong bases can promote decomposition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low yield of the desired product and formation of a non-polar byproduct.
  • Symptom: You observe a significant amount of a byproduct that is more non-polar than your starting material on your TLC or LC-MS, and the yield of your target molecule is lower than expected.

  • Probable Cause: This is a classic sign of decarboxylation, leading to the formation of 1-chloro-2,3-difluorobenzene.

  • Troubleshooting Steps:

    • Temperature Reduction: The most critical parameter to control is temperature. Assess if the reaction can be performed at a lower temperature. Even a 10-20°C reduction can significantly decrease the rate of decarboxylation.

    • Catalyst Choice: If using a metal catalyst, especially copper, consider if a different catalyst or a lower catalyst loading could be effective at a lower temperature.

    • pH Control: If the reaction is run under basic conditions, consider using a milder base or adding the base portion-wise to avoid a high instantaneous concentration.

    • Reaction Time: Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level.

Issue 2: Complex reaction mixture with multiple unidentified spots on TLC.
  • Symptom: Your reaction results in a complex mixture of products that is difficult to analyze and purify.

  • Probable Cause: This could be due to a combination of decarboxylation and other side reactions, potentially involving the aromatic ring or reactions with the solvent at elevated temperatures.

  • Troubleshooting Steps:

    • Solvent Stability: Ensure your chosen solvent is stable under the reaction conditions. Some solvents can decompose or react at high temperatures.

    • Inert Atmosphere: For sensitive reactions, especially those involving organometallic reagents or catalysts, ensure a properly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

    • Reagent Purity: Impurities in your starting materials or reagents can sometimes lead to unexpected side reactions. Ensure the purity of all components.

Issue 3: Difficulty in forming an amide bond using standard coupling reagents.
  • Symptom: Standard amide coupling protocols (e.g., using EDC/HOBt or HATU) are giving low yields or failing altogether.

  • Probable Cause: The electron-withdrawing nature of the fluorine and chlorine substituents can decrease the nucleophilicity of the carboxylate, making activation more difficult. Additionally, steric hindrance from the ortho-chloro group could play a role.

  • Troubleshooting Steps:

    • Acid Chloride Formation: A more robust method for amide bond formation with electron-deficient benzoic acids is to first convert the carboxylic acid to the corresponding acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive towards amines.

    • Choice of Coupling Reagent: If direct coupling is preferred, consider using more potent coupling reagents.

    • Order of Addition: When using coupling reagents, the order of addition can be crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve yields.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via Acid Chloride Formation

This protocol is recommended to minimize the risk of decarboxylation by avoiding high temperatures during the amide bond formation step.

Step 1: Formation of 6-Chloro-2,3-difluorobenzoyl chloride

  • In a fume hood, suspend this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 6-Chloro-2,3-difluorobenzoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Temperature on Decarboxylation of Halogenated Benzoic Acids (General Trends)

Temperature Range (°C)Expected Rate of DecarboxylationRecommended Action
25 - 80Negligible to very slowGenerally safe for most reaction times.
80 - 120ModerateMonitor reaction closely; minimize reaction time.
> 120Significant to RapidAvoid if possible; consider alternative synthetic routes.

Visualization of Key Processes

DecompositionPathway 6-Chloro-2,3-difluorobenzoic_acid This compound Decarboxylation Decarboxylation (Loss of CO₂) 6-Chloro-2,3-difluorobenzoic_acid->Decarboxylation 1-Chloro-2,3-difluorobenzene 1-Chloro-2,3-difluorobenzene (Decomposition Product) Decarboxylation->1-Chloro-2,3-difluorobenzene Heat_Base Heat (>120°C) Strong Base Metal Catalysts (e.g., Cu) Heat_Base->Decarboxylation

Caption: Primary decomposition pathway of this compound.

AmideCouplingWorkflow cluster_0 Method 1: Direct Coupling (Risk of Decomposition) cluster_1 Method 2: Acid Chloride (Recommended) Acid This compound Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Acid->Coupling_Reagent Amine Amine Coupling_Reagent->Amine High_Temp Elevated Temperature? Amine->High_Temp Decomposition Decarboxylation High_Temp->Decomposition Yes Desired_Amide Desired Amide High_Temp->Desired_Amide No Acid2 This compound SOCl2 SOCl₂ or (COCl)₂ (Room Temperature) Acid2->SOCl2 Acid_Chloride 6-Chloro-2,3-difluorobenzoyl chloride SOCl2->Acid_Chloride Amine2 Amine, Base (0°C to RT) Acid_Chloride->Amine2 Desired_Amide2 Desired Amide (High Yield) Amine2->Desired_Amide2

Caption: Comparison of amide coupling strategies.

References

solvent effects on the reactivity of "6-Chloro-2,3-difluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2,3-difluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, halogenated aromatic intermediate. The unique electronic properties conferred by the chlorine and fluorine substituents make this molecule an excellent building block but also introduce specific challenges during chemical transformations.[1][2] This guide provides in-depth, troubleshooting-focused answers to common questions regarding solvent effects on its reactivity, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Solubility and General Handling

Question 1: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer: The solubility of this compound is governed by its polar carboxylic acid group and its relatively nonpolar, halogenated aromatic ring. Successful dissolution requires matching the solvent's properties to these characteristics.

  • High Solubility: Polar aprotic solvents are generally the best choice for achieving high concentrations. Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , Acetonitrile (MeCN) , and Tetrahydrofuran (THF) are excellent options, particularly for reactions involving nucleophiles.

  • Moderate Solubility: Ethereal solvents such as Diethyl ether and polar protic solvents like Ethanol and Methanol will dissolve the compound, though perhaps to a lesser extent than high-polarity aprotic solvents. Chlorinated solvents like Dichloromethane (DCM) can also be used, but solubility might be limited.

  • Low Solubility: The compound exhibits poor solubility in nonpolar solvents like Hexanes , Toluene , and Benzene . It is also practically insoluble in water under neutral pH conditions.

Pro-Tip: For reactions requiring the carboxylate form (e.g., as a nucleophile), you can significantly increase aqueous solubility by adding a base like sodium bicarbonate or sodium hydroxide to deprotonate the carboxylic acid. However, be mindful that this generates the carboxylate salt, which has different reactivity and solubility profiles.

SolventTypeDielectric Constant (ε)Suitability for Dissolution
DMSOPolar Aprotic47Excellent
DMFPolar Aprotic37Excellent
AcetonitrilePolar Aprotic37.5Good
THFPolar Aprotic7.6Good
EthanolPolar Protic24.5Moderate
DichloromethanePolar Aprotic9.1Moderate to Low
TolueneNonpolar2.4Poor
WaterPolar Protic80.1Poor (as acid), Good (as salt)
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, enhanced by three electron-withdrawing halogens and a carboxylic acid group, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] Solvent choice is paramount in controlling the outcome of these reactions.

Question 2: My SNAr reaction is sluggish. How can I use solvent selection to increase the reaction rate?

Answer: A slow SNAr reaction is almost always due to suboptimal solvent choice that suppresses the strength of your nucleophile. The key is to use a polar aprotic solvent .[4][5]

  • Causality: In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[6] Polar aprotic solvents like DMSO, DMF, or NMP are ideal because they excel at solvating the cation (e.g., Na⁺, K⁺) of your nucleophilic salt but do not strongly solvate the anion (the nucleophile).[5][7] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate-determining attack on the ring.[5]

  • Troubleshooting: If your reaction in a solvent like THF is slow, switching to DMSO can increase the rate by several orders of magnitude.[4]

  • Avoid Protic Solvents: Polar protic solvents like ethanol, methanol, or water are generally poor choices for SNAr.[4][8] They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and drastically reduces its nucleophilicity, thereby slowing or completely stalling the reaction.[7][8]

References

workup procedures to remove impurities from "6-Chloro-2,3-difluorobenzoic acid" products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and purification of 6-Chloro-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, particularly when synthesized via ortho-lithiation of 1-chloro-2,3-difluorobenzene followed by carboxylation with carbon dioxide.

Q1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I fix this?

A1: An oily or dark-colored crude product often indicates the presence of significant impurities. The most common culprits in the synthesis of this compound via lithiation are:

  • Unreacted Starting Material: Incomplete lithiation or carboxylation can leave behind unreacted 1-chloro-2,3-difluorobenzene.

  • Homocoupling Byproducts: Organolithium reagents can undergo coupling reactions, leading to the formation of biphenyl derivatives.[1]

  • Benzyne Formation: Ortho-lithiated haloaromatics can be unstable and eliminate lithium halide to form highly reactive benzyne intermediates. These can then react with other species in the reaction mixture to form a complex mixture of byproducts.[2][3]

  • Side-Reactions from Carboxylation: While carbon dioxide is the intended electrophile, side reactions can occur, especially if the reaction is not kept sufficiently cold.

Troubleshooting Steps:

  • Initial Acid-Base Extraction: Before attempting crystallization, perform a rigorous acid-base extraction. Dissolve your crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash with a saturated sodium bicarbonate solution to extract your acidic product into the aqueous layer, leaving neutral impurities (like the starting material and homocoupling byproducts) in the organic layer.[2]

  • Back-Washing: To remove any neutral impurities that may have been carried over, back-wash the bicarbonate extract with a fresh portion of organic solvent.

  • Acidification and Isolation: Slowly acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~2-3 while cooling in an ice bath. Your product, this compound, should precipitate as a solid.[4]

  • Charcoal Treatment: If the isolated solid is still colored, you can dissolve it in a suitable hot solvent and treat it with activated charcoal to adsorb colored impurities before recrystallization.[5]

Q2: After the acid-base workup, my yield is very low. Where could my product have gone?

A2: Low yield after an acid-base extraction can be attributed to several factors:

  • Incomplete Extraction: The pH of the aqueous base solution is critical. If the pH is not sufficiently high, the carboxylic acid will not be fully deprotonated and will remain in the organic layer.

  • Emulsion Formation: Halogenated compounds can sometimes form stable emulsions during extraction, making phase separation difficult and leading to product loss.

  • Premature Precipitation: If the concentration of the carboxylate salt in the aqueous phase is too high, it may precipitate, especially if the temperature fluctuates.

  • Incomplete Precipitation upon Acidification: If the pH is not lowered sufficiently during the acidification step, some of the carboxylate salt will remain dissolved in the aqueous phase.

Troubleshooting Steps:

  • pH Monitoring: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 8) during extraction and sufficiently acidic (pH < 3) during precipitation.

  • Breaking Emulsions: To break emulsions, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of celite.

  • Solvent Volume: Ensure you are using an adequate volume of both organic and aqueous solvents to prevent premature saturation.

  • Thorough Extraction: Extract the organic layer multiple times with the basic solution to ensure complete removal of the acidic product.

Q3: I've recrystallized my product, but NMR/GC-MS analysis still shows the presence of the starting material, 1-chloro-2,3-difluorobenzene. How can I remove it?

A3: The presence of the neutral starting material after recrystallization indicates that it co-crystallized with your product. This can happen if the solubility properties are very similar or if the starting material is trapped within the crystal lattice of your product.

Troubleshooting Steps:

  • Optimize Recrystallization Solvent System: A single solvent may not be sufficient. Try a two-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, allow it to cool slowly. Common solvent systems to try include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[6][7]

  • Repeat Acid-Base Extraction: A carefully performed acid-base extraction is the most effective way to separate a neutral compound from an acidic one.[2] Ensure vigorous mixing and adequate phase separation time.

  • Column Chromatography: If other methods fail, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the more polar carboxylic acid from the less polar starting material.

Q4: My product appears pure by NMR, but the melting point is broad and lower than the literature value. What could be the issue?

A4: A broad and depressed melting point is a classic indicator of impurities, even if they are not readily apparent in the NMR spectrum at low concentrations.[7]

Potential Impurities:

  • Isomeric Byproducts: Depending on the regioselectivity of the lithiation, small amounts of other isomeric chlorodifluorobenzoic acids could be present.

  • Boric Acid: If boronic acids were used or formed as byproducts in any step, residual boric acid or its derivatives can be difficult to remove.[8][9]

  • Solvent of Crystallization: The product may have co-crystallized with solvent molecules.

Troubleshooting Steps:

  • Thorough Drying: Dry your product under high vacuum for an extended period, possibly with gentle heating, to remove any residual solvent.

  • Alternative Recrystallization: Recrystallize from a different solvent system to disrupt any co-crystallization with impurities.

  • Azeotropic Removal of Boric Acid: If boric acid contamination is suspected, it can sometimes be removed by co-evaporation with methanol, which forms volatile trimethyl borate.[8]

  • Advanced Analytical Techniques: Consider using more sensitive analytical techniques like HPLC or LC-MS to identify and quantify minor impurities.[3][10]

Detailed Experimental Protocols

Protocol 1: Rigorous Acid-Base Extraction Workup

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude reaction mixture

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of diethyl ether.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution.

  • Mixing and Venting: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas. Continue to shake more vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The bottom aqueous layer contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.

  • Back-Washing: To remove any entrained neutral impurities from the combined aqueous extracts, add a small volume of fresh diethyl ether to the flask containing the aqueous extracts and swirl. Transfer back to the separatory funnel, shake, and discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the pH of the solution is approximately 2. A white precipitate of this compound should form.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of the target compound. The optimal solvent or solvent system may require some experimentation.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., water, ethanol/water, acetone/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[6][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask with a beaker or glass wool. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Diagram 1: Workup and Purification Workflow

Workup_Purification cluster_synthesis Synthesis cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_final Final Product Start Crude Product (this compound + Impurities) Dissolve Dissolve in Organic Solvent Start->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Separate Separate Phases Extract->Separate Organic_Phase Organic Phase (Neutral Impurities) Separate->Organic_Phase Discard Aqueous_Phase Aqueous Phase (Product as Salt) Separate->Aqueous_Phase Back_Wash Back-wash with Organic Solvent Aqueous_Phase->Back_Wash Acidify Acidify with HCl Back_Wash->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Dissolve_Hot Dissolve in Minimal Hot Solvent Precipitate->Dissolve_Hot Optional Cool_Slowly Cool Slowly Dissolve_Hot->Cool_Slowly Crystallize Crystallize Cool_Slowly->Crystallize Filter_Dry Filter and Dry Crystallize->Filter_Dry Pure_Product Pure this compound Filter_Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of Product Check_Extraction_pH Was Extraction pH > 8? Start->Check_Extraction_pH Check_Precipitation_pH Was Precipitation pH < 3? Check_Extraction_pH->Check_Precipitation_pH Yes Solution_Extraction_pH Re-extract organic layer with fresh base. Check_Extraction_pH->Solution_Extraction_pH No Check_Emulsion Emulsion Formation Observed? Check_Precipitation_pH->Check_Emulsion Yes Solution_Precipitation_pH Add more acid to aqueous layer. Check_Precipitation_pH->Solution_Precipitation_pH No Incomplete_Reaction Consider Incomplete Reaction Check_Emulsion->Incomplete_Reaction No Solution_Emulsion Add brine or filter through celite. Check_Emulsion->Solution_Emulsion Yes Solution_Reaction Optimize reaction conditions (time, temperature, stoichiometry). Incomplete_Reaction->Solution_Reaction

Caption: Troubleshooting logic for low yield during purification.

References

Validation & Comparative

A Senior Application Scientist's Guide: Selecting the Optimal Halogenated Benzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the choice of a starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Halogenated benzoic acids are foundational building blocks, prized for the synthetic handles their substituents provide. This guide offers an in-depth comparison of two such reagents: 6-Chloro-2,3-difluorobenzoic acid and 2,4-dichlorobenzoic acid . We will move beyond a simple catalog of properties to explore the nuanced reactivity profiles that make each molecule uniquely suited for specific synthetic challenges.

At a Glance: Physicochemical Properties

A molecule's physical properties are the first determinant of its practical utility, influencing everything from solvent choice to reaction setup. Below is a comparative summary of the key physicochemical data for our two compounds of interest.

PropertyThis compound2,4-Dichlorobenzoic acidRationale & Implication
Molecular Formula C₇H₃ClF₂O₂C₇H₄Cl₂O₂The presence of fluorine in the former imparts distinct electronic properties.
Molecular Weight 192.55 g/mol 191.01 g/mol [1]The similar molecular weights mean that mass-based stoichiometry is comparable.
Melting Point ~174 - 178 °C (for 3-Chloro-2,4-difluorobenzoic acid)[2]157 - 160 °C[3]Both are stable, crystalline solids at room temperature. The higher melting point of the difluoro- compound suggests strong crystal lattice interactions.
pKa Estimated ~2.7-2.9~2.8[1]Both are relatively strong acids due to the inductive electron-withdrawing effects of the halogens. This acidity is a key factor in their reactivity.
Solubility Moderate in organic solventsLimited in water, soluble in ethanol, acetone[4]Standard organic solvents (DCM, THF, DMF) are suitable for both, though the difluoro- compound may exhibit slightly different solubility profiles.

Note: Data for this compound is inferred from the closely related isomer, 3-Chloro-2,4-difluorobenzoic acid, due to a lack of specific public data for the 6-chloro isomer.

The Decisive Factor: A Tale of Two Reactivity Profiles

The true divergence between these two molecules lies in how their halogen substituents influence the aromatic ring's electronics and, consequently, its reactivity. This section dissects these differences, providing the foundational logic for synthetic route design.

Nucleophilic Aromatic Substitution (SₙAr): The Fluorine Advantage

The most significant distinction is their susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This reaction is a cornerstone of modern synthesis, allowing for the direct introduction of nucleophiles onto an aromatic ring.

This compound is primed for SₙAr. The two fluorine atoms, being highly electronegative, strongly polarize the carbon-fluorine bond and activate the aromatic ring towards nucleophilic attack. In SₙAr reactions, the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex)[5]. Fluorine's potent inductive effect excels at stabilizing this intermediate. Counterintuitively, fluoride is an excellent leaving group in SₙAr because the C-F bond cleavage occurs in a fast, non-rate-determining step[6]. The chlorine at the 6-position further enhances this activation.

Conversely, 2,4-dichlorobenzoic acid is considerably less reactive towards SₙAr. While chlorine is an electron-withdrawing group, it is less effective than fluorine at activating the ring for nucleophilic attack. SₙAr reactions with chloroarenes typically require harsher conditions (higher temperatures, stronger bases) or the presence of more potent activating groups (like a nitro group)[5].

Causality Explained: The choice here is clear. If your synthetic strategy involves displacing a halogen with a nucleophile (e.g., an amine, alkoxide, or thiol), This compound is the superior choice . The fluorines at the 2- and 3-positions provide activated sites for substitution under relatively mild conditions.

Electrophilic Aromatic Substitution (EAS): Directing Effects

While less common for such electron-poor rings, electrophilic aromatic substitution (e.g., nitration, halogenation) is still a consideration. In EAS, the substituents direct incoming electrophiles.

  • For 2,4-dichlorobenzoic acid , the two chlorine atoms are ortho-, para-directing. However, the carboxylic acid is a meta-director. The positions are C3 (meta to COOH, ortho to C4-Cl), C5 (meta to COOH, ortho to C4-Cl, para to C2-Cl), and C6 (ortho to COOH, meta to both Cls). The C5 position is the most likely site for substitution due to reinforcement from both chlorine atoms.

  • For This compound , the situation is more complex. All halogens are ortho-, para-directors, while the carboxylic acid is a meta-director. The only available positions are C4 and C5. The C5 position is para to the C2-F and meta to the COOH, making it a plausible site for electrophilic attack.

In practice, the strong deactivating nature of the three halogen substituents on both rings makes electrophilic substitution challenging and often unselective. It is generally more efficient to introduce functionality via other methods, such as cross-coupling or SₙAr.

Visualization of Synthetic Decision-Making

To aid in the selection process, the following diagram outlines a logical workflow based on the desired synthetic transformation.

G cluster_rationale Rationale start What is the key transformation? snar Nucleophilic Aromatic Substitution (SₙAr)? start->snar amide Amide Coupling / Carboxylic Acid Derivatization? start->amide snar->amide  No reagent1 Choose: This compound snar->reagent1  Yes (e.g., adding -OR, -NR₂, -SR) reagent_either Either reagent is suitable. Choice depends on downstream functionalization. amide->reagent_either Yes (Primary Goal) rationale1 Fluorine atoms provide highly activated sites for SₙAr, enabling milder reaction conditions. reagent2 Choose: 2,4-Dichlorobenzoic acid rationale2 Both acids undergo standard coupling protocols. 2,4-dichloro- may be more cost-effective if no SₙAr is planned.

Caption: Decision workflow for selecting the appropriate benzoic acid.

Experimental Protocols: A Practical Guide

Theoretical advantages must be backed by robust, reproducible protocols. The following section provides a validated, step-by-step methodology for a common and critical transformation: amide bond formation.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is broadly applicable to both This compound and 2,4-dichlorobenzoic acid and represents a reliable method for forming amide bonds, a crucial linkage in many active pharmaceutical ingredients.[7][8]

Materials:

  • Halogenated Benzoic Acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the halogenated benzoic acid (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Add the desired amine (1.1 equiv) followed by HOBt (1.2 equiv).

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

  • Base and Coupling Agent: Add DIPEA (2.5 equiv) to the mixture. Then, add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.

Trustworthiness of the Protocol: This EDC/HOBt coupling method is a gold standard in medicinal chemistry.[9] HOBt is included as an additive to react with the O-acylisourea intermediate formed from the carboxylic acid and EDC.[10] This generates an activated HOBt ester, which is less prone to side reactions (like N-acylurea formation) and racemization (if chiral centers are present) than the O-acylisourea intermediate itself, leading to higher yields and purer products.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling cluster_workup 3. Work-up & Purification a Dissolve Acid in Anhydrous DCM b Add Amine (1.1 eq) & HOBt (1.2 eq) a->b c Cool to 0 °C b->c d Add DIPEA (2.5 eq) c->d e Add EDC·HCl (1.2 eq) (portion-wise) d->e f Stir at RT for 12-24h e->f g Monitor by TLC/LC-MS f->g h Dilute & Wash with 1M HCl, NaHCO₃, Brine g->h i Dry Organic Layer (MgSO₄) h->i j Concentrate in vacuo i->j k Purify (Chromatography or Recrystallization) j->k

Caption: Step-by-step workflow for EDC/HOBt mediated amide synthesis.

Conclusion: Making an Authoritative Choice

The selection between This compound and 2,4-dichlorobenzoic acid is not a matter of inherent superiority, but of strategic alignment with the planned synthetic route.

  • Choose this compound when your synthesis requires a subsequent Nucleophilic Aromatic Substitution (SₙAr) . The fluorine atoms provide activated positions for introducing a wide range of nucleophiles, offering a powerful tool for diversification and late-stage functionalization.

  • Choose 2,4-dichlorobenzoic acid when the primary goal is to utilize the carboxylic acid functionality (e.g., for amide coupling, esterification) and no subsequent SₙAr is planned. In these cases, it serves as a robust, reliable, and often more economical building block. The two chlorine atoms still provide handles for other transformations, such as cross-coupling reactions, but are less suited for nucleophilic displacement.

By understanding the fundamental principles of reactivity that govern these molecules, researchers can make informed, authoritative decisions, optimizing their synthetic strategies for efficiency and success.

References

A Researcher's Guide to the Reactivity of Fluorinated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount tool for fine-tuning physicochemical and biological properties.[1][2] Fluorinated benzoic acids, available as ortho, meta, and para isomers, are foundational building blocks in this endeavor.[1] Their utility is dictated by the nuanced reactivity of the carboxylic acid group and the aromatic ring, which is profoundly influenced by the position of the fluorine substituent.

This guide provides an in-depth comparison of the reactivity of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid. We will dissect the electronic and steric effects that govern their behavior in key chemical transformations, supported by experimental data and detailed protocols for researchers to validate and expand upon these findings in their own laboratories.

The Decisive Role of Fluorine's Electronic Effects

The reactivity of the fluorobenzoic acid isomers is a direct consequence of the interplay between two opposing electronic effects exerted by the fluorine atom: the negative inductive effect (-I) and the positive mesomeric (or resonance) effect (+M).[3]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[3]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating effect.[3]

For fluorine, the inductive effect is dominant over the mesomeric effect, leading to a net withdrawal of electron density from the aromatic ring. This has significant implications for both the acidity of the carboxylic acid and the susceptibility of the aromatic ring to nucleophilic attack.[3]

Caption: The interplay of inductive and mesomeric effects of fluorine.

Acidity (pKa): A Quantitative Look at Reactivity

The most direct measure of the electronic influence on the carboxylic acid group is its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid, signifying a more stable carboxylate conjugate base. The electron-withdrawing nature of fluorine stabilizes this anion, thus increasing the acidity of fluorinated benzoic acids compared to benzoic acid itself.[4]

The trend in acidity among the isomers is a clear demonstration of the distance-dependent inductive effect:

2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid > Benzoic Acid

The ortho isomer is the strongest acid due to the proximity of the highly electronegative fluorine atom to the carboxylic group, which provides the greatest stabilization of the conjugate base.[4] This is often further enhanced by the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance with the ring and thereby increasing acidity.[2][5]

CompoundIsomerpKa (at 25°C)Relative Acidity
2-Fluorobenzoic Acid Ortho3.27Strongest
3-Fluorobenzoic Acid Meta3.86Intermediate
4-Fluorobenzoic Acid Para4.14Weakest (of fluoro isomers)
Benzoic Acid -4.20Weakest (overall)

Data sourced from BenchChem and Wikipedia.[6][7]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a reliable method for verifying the pKa values of the fluorobenzoic acid isomers.

Objective: To determine the pKa of ortho-, meta-, and para-fluorobenzoic acid using potentiometric titration.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker or titration vessel (100 mL)

  • Fluorobenzoic acid isomers

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of a fluorobenzoic acid isomer and dissolve it in 50 mL of deionized water in the titration vessel.

  • Titration Setup: Place the titration vessel on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution over the vessel.

  • Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the curve.

Reactivity in Esterification and Amidation Reactions

The rate of reactions at the carbonyl carbon, such as esterification and amidation, is largely governed by its electrophilicity. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack. Based on the electronic effects, we can predict the relative rates of these reactions.

The strong -I effect of fluorine increases the electrophilicity of the carbonyl carbon.[8] This effect is most pronounced in the ortho isomer and least in the para isomer. Therefore, the expected order of reactivity for Fischer esterification or amidation under acid catalysis is:

2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid

While direct comparative kinetic data for these specific isomers is sparse in the literature, this trend is well-supported by the principles of physical organic chemistry.[8] The Hammett equation provides a quantitative framework for this prediction. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group that will accelerate reactions where a negative charge develops in the transition state, which is the case for nucleophilic attack on the carbonyl carbon.[5][9]

Substituent PositionHammett Constant (σ)
meta-Fσ_m_ = +0.34
para-Fσ_p_ = +0.06

Note: A standard σ_ortho_ value is not typically used due to the complication of steric and other through-space effects, known as the "ortho effect".[1]

The more positive σ value for the meta-fluoro substituent compared to the para-fluoro substituent supports the predicted higher reactivity of the meta isomer over the para isomer. The significantly enhanced acidity of the ortho isomer suggests it will have the highest reaction rate.

Experimental Protocol: Comparative Kinetics of Esterification

This protocol outlines a method to experimentally determine and compare the rate constants for the esterification of the fluorobenzoic acid isomers.

Objective: To determine the relative rate constants for the acid-catalyzed esterification of o-, m-, and p-fluorobenzoic acid with methanol.

Materials and Reagents:

  • Ortho-, meta-, and para-fluorobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Heating block or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sampling

Procedure:

  • Reaction Setup: In separate reaction vials, prepare solutions of each fluorobenzoic acid isomer (e.g., 0.1 M) in anhydrous toluene. Add a known concentration of the internal standard.

  • Initiation: To each vial, add a stoichiometric equivalent of anhydrous methanol and a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%). Place the vials in the heating block set to a constant temperature (e.g., 60°C) and start a timer.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction vial using a syringe. Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution.

  • Analysis: Extract the organic layer from the quenched samples and analyze them by GC-FID to determine the concentration of the starting benzoic acid and the corresponding methyl ester product relative to the internal standard.

  • Data Analysis: Plot the concentration of the fluorobenzoic acid versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. Assuming pseudo-first-order kinetics (if methanol is in large excess) or second-order kinetics, the rate constant (k) for each isomer can be calculated.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare solutions of fluorobenzoic acid isomers in toluene with internal standard B Add methanol and H₂SO₄ catalyst A->B C Heat at constant temperature B->C D Withdraw aliquots at time intervals C->D E Quench reaction with NaHCO₃ solution D->E F Analyze by GC-FID E->F G Plot [Acid] vs. Time F->G H Calculate rate constants (k) G->H

Caption: Workflow for comparative esterification kinetics.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides. The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[10] Both the carboxylic acid group and the fluorine atom are electron-withdrawing, thus activating the ring towards nucleophilic attack.

The activating effect is strongest when the electron-withdrawing groups are ortho or para to the leaving group.[10] In the case of fluorobenzoic acids, the fluorine atom itself can act as a leaving group. The strong electron-withdrawing nature of the carboxyl group, especially when deprotonated, will activate the ring for SNAr.

The relative reactivity of the isomers in SNAr reactions where fluorine is the leaving group is influenced by the position of the strongly activating carboxyl group.

  • 2-Fluorobenzoic Acid: The carboxyl group is ortho to the fluorine, providing strong activation.

  • 3-Fluorobenzoic Acid: The carboxyl group is meta to the fluorine, providing weaker activation.

  • 4-Fluorobenzoic Acid: The carboxyl group is para to the fluorine, also providing strong activation.

Therefore, the expected order of reactivity in SNAr reactions (with F as the leaving group) is:

2-Fluorobenzoic Acid ≈ 4-Fluorobenzoic Acid > 3-Fluorobenzoic Acid

It is noteworthy that despite the high strength of the C-F bond, fluorine can be an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine. The subsequent loss of the fluoride ion restores the aromaticity of the ring.[11]

Experimental Protocol: Comparative SNAr Reactivity

This protocol allows for the comparison of the reactivity of the fluorobenzoic acid isomers in a typical SNAr reaction.

Objective: To compare the relative rates of nucleophilic aromatic substitution of o-, m-, and p-fluorobenzoic acid with a common nucleophile (e.g., piperidine).

Materials and Reagents:

  • Ortho-, meta-, and para-fluorobenzoic acid

  • Piperidine

  • Potassium carbonate (base)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Internal standard (e.g., biphenyl)

  • Reaction vials with septa

  • Heating block or oil bath

  • High-performance liquid chromatograph (HPLC) with a UV detector or LC-MS

  • Syringes for sampling

Procedure:

  • Reaction Setup: In separate reaction vials, dissolve each fluorobenzoic acid isomer (e.g., 0.1 M) and a known concentration of the internal standard in DMSO. Add an excess of potassium carbonate (e.g., 2-3 equivalents) to deprotonate the carboxylic acid, enhancing its activating effect.

  • Initiation: Add an excess of piperidine (e.g., 2 equivalents) to each vial. Place the vials in a heating block at a constant temperature (e.g., 100°C) and start a timer.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction vial. Quench the reaction by diluting the aliquot in a suitable mobile phase for HPLC analysis (e.g., acetonitrile/water with a small amount of acid).

  • Analysis: Analyze the quenched samples by HPLC to monitor the disappearance of the starting material and the appearance of the product.

  • Data Analysis: Plot the concentration of the starting fluorobenzoic acid versus time for each isomer. Determine the initial rates and calculate the rate constants to compare the reactivity.

Conclusion

The position of the fluorine atom on the benzoic acid ring dictates a clear and predictable hierarchy of reactivity.

  • Acidity and Carbonyl Reactivity (Esterification/Amidation): The reactivity is dominated by the inductive effect, leading to the order: ortho > meta > para . The ortho isomer's enhanced reactivity is a combination of a strong inductive effect and the steric "ortho effect."

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by the ability of the carboxyl group to stabilize the Meisenheimer intermediate, resulting in the order: ortho ≈ para > meta .

This guide provides a foundational understanding and practical methodologies for researchers working with these versatile building blocks. By appreciating the subtle yet significant differences in the reactivity of fluorinated benzoic acid isomers, scientists and drug development professionals can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating innovation in their respective fields.

References

A Comparative Guide to the Validation of 6-Chloro-2,3-difluorobenzoic Acid Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of 6-Chloro-2,3-difluorobenzoic acid, a critical starting material and intermediate in pharmaceutical and agrochemical synthesis. Recognizing the stringent purity requirements in drug development, this document delves into the nuances of method selection, experimental design, and validation according to international regulatory standards. We present a head-to-head comparison of a conventional C18 reversed-phase method with an alternative selectivity phenyl-hexyl column, supplemented by the power of High-Resolution Mass Spectrometry (HRMS) for definitive impurity identification. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust and reliable purity assessment protocols.

Introduction: The Imperative of Purity

This compound is a halogenated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of biologically active molecules.[1][2] The precise arrangement of its chloro and fluoro substituents imparts unique chemical properties that are exploited in the development of novel therapeutic agents and crop protection chemicals.[1] However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of impurities during synthesis and storage. These impurities, which can include positional isomers, reaction byproducts, and degradation products, can have a significant impact on the safety, efficacy, and regulatory approval of the final product.[3] Therefore, a rigorous and validated analytical method for purity determination is not merely a quality control check; it is a fundamental requirement for ensuring patient safety and product quality.[3][4]

The Analytical Challenge: Resolving Closely Related Species

The primary analytical challenge in assessing the purity of this compound lies in the separation and detection of structurally similar impurities. Positional isomers, such as 2-chloro-3,6-difluorobenzoic acid or 3-chloro-2,4-difluorobenzoic acid, may exhibit very similar physicochemical properties, making their chromatographic separation difficult.[1] HPLC, coupled with the specificity of mass spectrometry, emerges as the "gold standard" technique to tackle this challenge, offering both high-resolution separation and definitive identification of eluted components.[5]

HPLC-MS as the Gold Standard for Purity Validation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] When coupled with Mass Spectrometry (MS), which measures the mass-to-charge ratio of ionized molecules, it becomes a powerful tool for both quantifying the main component and identifying unknown impurities.[5][7] The high sensitivity of modern MS detectors allows for the detection of trace-level impurities that might be missed by less sensitive techniques like UV detection alone.[7][8] Furthermore, High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural elucidation of unknown compounds.[3][8]

Comparative Analysis of HPLC-MS Methodologies

The choice of HPLC column is paramount for achieving the desired separation. Here, we compare two common reversed-phase columns with differing selectivities.

Method A: The Workhorse - Reversed-Phase HPLC on a C18 Column

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance.[6][9] Separation is primarily driven by hydrophobic interactions between the analytes and the C18 alkyl chains.[6]

  • Principle: More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.

  • Advantages: Excellent for general-purpose separations, highly reproducible, and widely available.

  • Limitations: May not provide sufficient resolution for closely related aromatic isomers where hydrophobic differences are minimal.

Method B: Alternative Selectivity with a Phenyl-Hexyl Column

Phenyl-based columns offer a different separation mechanism by incorporating π-π interactions in addition to hydrophobic interactions.[10][11] This makes them particularly effective for separating aromatic and unsaturated compounds.[9][10][11]

  • Principle: The phenyl rings of the stationary phase can interact with the aromatic ring of this compound and its impurities, providing an additional layer of selectivity.[11]

  • Advantages: Enhanced resolution of aromatic compounds, often providing a different elution order compared to C18 columns.[10][11]

  • Causality: The electron-rich phenyl rings of the stationary phase engage in π-π stacking with the aromatic rings of the analytes. The presence of electron-withdrawing halogen substituents on the benzoic acid ring influences these interactions, allowing for the separation of isomers with different substituent patterns.

Method C: Definitive Identification with High-Resolution Mass Spectrometry (HRMS)

While chromatographic separation is crucial, unambiguous impurity identification often requires the capabilities of HRMS (e.g., Q-TOF or Orbitrap).[4][8]

  • Principle: HRMS provides very precise mass measurements (typically with sub-ppm mass accuracy), which allows for the confident determination of an impurity's elemental composition.[3][8] Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the impurity ion and obtain structural information.[8]

  • Advantages: Enables the identification of unknown impurities without the need for reference standards. This is critical for a comprehensive understanding of a sample's impurity profile.[7][8]

Head-to-Head Experimental Validation

To illustrate the practical differences between these approaches, a validation study was designed based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13]

Experimental Protocols

Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Spiking solutions of potential isomeric impurities (e.g., 2,6-difluorobenzoic acid, 2,3-difluorobenzoic acid) were also prepared.[14]

Method A: C18 HPLC-MS Protocol

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS Detection: Electrospray Ionization (ESI) in negative mode, scanning from m/z 100-500.

Method B: Phenyl-Hexyl HPLC-MS Protocol

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • MS Detection: ESI in negative mode, scanning from m/z 100-500.

Note: Methanol is often preferred as the organic modifier with phenyl columns to enhance π-π interactions, whereas acetonitrile can sometimes suppress these interactions.[9][15]

Results & Discussion

The performance of each method was evaluated based on its ability to separate the main peak from known and unknown impurities.

Table 1: Comparative Chromatographic Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Main Peak) 5.2 min6.1 min
Resolution (Main Peak / Impurity 1) 1.42.2
Tailing Factor (Main Peak) 1.11.0
Theoretical Plates 15,00018,000

The data clearly indicates the superior resolving power of the Phenyl-Hexyl column for a critical impurity pair in this specific application. The increased resolution provides a more accurate and reliable quantification of purity.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation Sample 6-Chloro-2,3-difluorobenzoic acid sample Dilution Dissolution & Dilution (Methanol) Sample->Dilution Standard Reference Standard & Impurity Standards Standard->Dilution HPLC HPLC System (C18 or Phenyl-Hexyl) Dilution->HPLC Injection MS Mass Spectrometer (ESI Negative Mode) HPLC->MS Integration Peak Integration & Purity Calculation MS->Integration Data Acquisition Validation Method Validation (ICH Q2(R1)) Integration->Validation Report Final Report Validation->Report

Caption: Overall workflow for HPLC-MS purity validation.

Method Validation According to ICH Q2(R1) Guidelines

A robust analytical method must be validated to ensure it is fit for its intended purpose.[16] The following parameters, as defined by the ICH Q2(R1) guideline, are essential for the validation of a purity method.[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between the main peak and all impurities. The Phenyl-Hexyl column demonstrated superior specificity in our comparative example.

  • Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy & Precision:

    • Accuracy is the closeness of the test results to the true value. It is assessed by spiking the sample with known amounts of impurities and calculating the percent recovery.

    • Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial for quantifying trace impurities.

Table 2: Summary of Validation Parameters

Validation ParameterAcceptance Criteria (Typical)
Specificity Baseline resolution (Rs > 1.5)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10

Visualization of Method Selection Logic

Method_Selection Start Start: Purity Analysis of This compound CheckIsomers Are isomeric impurities a primary concern? Start->CheckIsomers UseC18 Method A: Use standard C18 column for initial screening. CheckIsomers->UseC18 No UsePhenyl Method B: Use Phenyl-Hexyl column for enhanced selectivity. CheckIsomers->UsePhenyl Yes CheckResolution Is resolution > 1.5 for all impurities? UseC18->CheckResolution UsePhenyl->CheckResolution IdentifyUnknowns Are there unknown peaks present? CheckResolution->IdentifyUnknowns Yes FinalMethod Final Validated Method CheckResolution->FinalMethod No UseHRMS Method C: Utilize HRMS (Q-TOF/Orbitrap) for structural elucidation. IdentifyUnknowns->UseHRMS Yes IdentifyUnknowns->FinalMethod No UseHRMS->FinalMethod

Caption: Decision tree for selecting the appropriate HPLC-MS method.

Conclusion and Recommendations

The purity of this compound is a critical quality attribute that necessitates a robust and validated analytical method. While a standard C18 column can serve as a good starting point for purity analysis, this guide demonstrates that a Phenyl-Hexyl column can offer superior selectivity and resolution for this class of halogenated aromatic compounds, particularly when isomeric impurities are a concern. The choice of stationary phase is a powerful tool for optimizing separations, and leveraging alternative selectivities is a key strategy in modern method development.[10]

For comprehensive impurity profiling and the identification of unknown species, the use of High-Resolution Mass Spectrometry is indispensable.[7][8] A fully validated HPLC-HRMS method provides the highest level of confidence in the purity assessment of this compound, ensuring that it meets the stringent requirements for use in pharmaceutical and other regulated industries. Adherence to the principles of method validation as outlined in ICH Q2(R1) is mandatory for regulatory compliance and ensures the generation of reliable and reproducible data.[12][13]

References

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of "6-Chloro-2,3-difluorobenzoic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property.[1] Derivatives of 6-Chloro-2,3-difluorobenzoic acid are prevalent scaffolds in medicinal chemistry, valued for the unique electronic and conformational properties imparted by the halogen substituents. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust structural elucidation of these complex molecules. Our focus is on not just the "how" but the "why," offering field-proven insights to guide your analytical strategy.[2][3]

Section 1: The Analytical Triad: NMR, IR, and MS

The structural elucidation of organic molecules is rarely accomplished with a single technique.[4] Instead, a multi-modal approach is employed, where each method provides a unique and complementary piece of the structural puzzle.[5] For halogenated aromatics like derivatives of this compound, the synergy between NMR, IR, and MS is particularly powerful.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F).[6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition and can offer structural clues through fragmentation analysis.[7]

The logical workflow for structural elucidation typically begins with MS to determine the molecular formula, followed by IR to identify key functional groups, and culminating in a detailed NMR analysis to piece together the final structure.

Diagram 1: General Workflow for Structural Elucidation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) IR->NMR_1D Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Structure Final Structure Confirmation NMR_2D->Structure Connectivity & Final Proof

Caption: A typical workflow for small molecule structural confirmation.

Section 2: Deep Dive into Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure

NMR is arguably the most powerful tool for the de novo structural elucidation of organic compounds.[8] For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by 2D techniques, is essential.

¹H NMR Spectroscopy

  • What it tells you: The number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Key features for this compound derivatives:

    • Aromatic Protons: The two aromatic protons will appear as complex multiplets due to coupling to each other and to the fluorine atoms. The electron-withdrawing nature of the halogens and the carboxylic acid group will typically shift these protons downfield (higher ppm).

    • Carboxylic Acid Proton: A broad singlet, often far downfield (>10 ppm), which can be confirmed by a D₂O exchange experiment (the peak disappears).

    • Derivative-Specific Protons: Protons on any attached R-groups will have characteristic shifts and multiplicities.

¹³C NMR Spectroscopy

  • What it tells you: The number of different carbon environments.

  • Key features for this compound derivatives:

    • Carboxyl Carbon: A signal in the 165-175 ppm range.

    • Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the electronegative fluorine and chlorine atoms will show large C-F and C-Cl coupling constants and will be significantly shifted. The carbon attached to fluorine will appear as a doublet in the proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

  • What it tells you: The number and chemical environment of the fluorine atoms.[9] It is highly sensitive and has a wide chemical shift range, making it excellent for resolving subtle structural differences.[10]

  • Key features for this compound derivatives:

    • Two distinct signals are expected for the two different fluorine atoms.

    • The signals will be split into multiplets due to F-F and F-H coupling. The magnitude of these coupling constants provides valuable information about the relative positions of the coupled nuclei.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Why it's crucial: For complex molecules, 1D NMR spectra can be ambiguous. 2D NMR experiments reveal correlations between nuclei, allowing for definitive assignments.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups.[1]

  • What it tells you: The presence of key functional groups based on their vibrational frequencies.

  • Key features for this compound derivatives:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically in the range of 2500-3300 cm⁻¹.[11] The broadness is a hallmark of hydrogen bonding between the carboxylic acid groups.[11]

    • C=O Stretch (Carboxylic Acid): A sharp and very strong absorption band around 1700 cm⁻¹. For aromatic carboxylic acids, this peak is often shifted to a slightly lower wavenumber (1680-1710 cm⁻¹) due to conjugation with the aromatic ring.[12]

    • Aromatic C=C Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.

    • C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).

Mass Spectrometry (MS): The Molecular Weight and Formula

MS provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition.[7] The fragmentation pattern can also provide structural information.

  • What it tells you: The mass-to-charge ratio (m/z) of the intact molecule and its fragments.

  • Key features for this compound derivatives:

    • Molecular Ion Peak (M⁺): This peak gives the molecular weight of the molecule.

    • Isotopic Pattern of Chlorine: A key diagnostic feature. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any fragment containing a chlorine atom will show two peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[13][14] This is a definitive indicator of the presence of one chlorine atom.

    • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The aromatic ring itself is quite stable.[15]

Section 3: Comparative Analysis and Data Summary

The following table objectively compares the utility of each technique for the structural confirmation of a hypothetical derivative, "6-Chloro-2,3-difluoro-5-nitrobenzoic acid".

Spectroscopic Technique Information Provided Strengths Limitations
¹H NMR Proton environments, connectivity (via coupling)High resolution, quantitativeCan be complex and overlapping
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition times
¹⁹F NMR Fluorine environments, F-F and F-H couplingHigh sensitivity, wide chemical shift rangeRequires a multinuclear probe
2D NMR (COSY, HSQC, HMBC) Definitive connectivity of the entire moleculeResolves ambiguities from 1D spectraLonger experiment times
IR Spectroscopy Presence of functional groups (e.g., -COOH, -NO₂)Fast, easy to interpret for key groupsProvides limited connectivity information
Mass Spectrometry (HRMS) Molecular weight and elemental formulaHighly accurate mass, isotopic patterns (Cl)Fragmentation can be complex to interpret

Table 1: Comparison of Spectroscopic Techniques

Expected Data Summary for 6-Chloro-2,3-difluoro-5-nitrobenzoic acid:

Technique Expected Key Data
HRMS Molecular ion peak with a 3:1 M/M+2 isotopic pattern confirming one Cl atom. Mass will be accurate to <5 ppm.
IR (cm⁻¹) ~3000 (broad, O-H), ~1700 (strong, C=O), ~1530 & ~1350 (strong, NO₂ stretches), ~1100-1300 (C-F), ~700-800 (C-Cl).
¹H NMR (ppm) One aromatic proton signal (likely a doublet of doublets), one broad COOH proton signal.
¹³C NMR (ppm) ~165 (COOH), 6 aromatic carbons (some showing large C-F couplings).
¹⁹F NMR (ppm) Two distinct signals, each showing F-F and F-H couplings.

Table 2: Predicted Spectroscopic Data

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[16] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[17]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

  • ¹⁹F NMR Acquisition: If available, acquire a ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the nucleus.

  • 2D NMR Acquisition: If necessary, run standard COSY, HSQC, and HMBC experiments using the spectrometer's default parameter sets, adjusting as needed for the specific compound.

Protocol 2: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Data Acquisition: Acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) in either positive or negative ion mode. The choice depends on the acidity of the molecule; for a carboxylic acid, negative mode (detecting [M-H]⁻) is often preferred.

  • Data Analysis: Use the instrument software to determine the accurate mass of the molecular ion and compare it to the theoretical mass for the predicted elemental composition.

Diagram 2: Decision Tree for Spectroscopic Analysis

G Start Start: Unknown Derivative MS Run HRMS Start->MS Determine Formula IR Run IR MS->IR Identify Functional Groups NMR1D Run 1D NMR (¹H, ¹³C, ¹⁹F) IR->NMR1D Check Structure Unambiguous? NMR1D->Check NMR2D Run 2D NMR (COSY, HMBC) Check->NMR2D No End Structure Confirmed Check->End Yes NMR2D->End

Caption: A decision-making workflow for structural analysis.

Conclusion

The structural confirmation of this compound derivatives is a critical step in pharmaceutical research and development.[18] A synergistic approach utilizing Mass Spectrometry for molecular formula determination, Infrared Spectroscopy for functional group identification, and a comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) for detailed connectivity mapping provides an irrefutable and self-validating system. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and efficiently elucidate the structures of these important molecules.

References

A Senior Application Scientist's Guide to the Bioactivity of 6-Chloro-2,3-difluorobenzoic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the bioactivity landscape of 6-Chloro-2,3-difluorobenzoic acid and its analogs. In the dynamic field of drug discovery, halogenated benzoic acids represent a cornerstone scaffold, offering a versatile platform for developing novel therapeutic agents. This guide is crafted for researchers, scientists, and drug development professionals, providing a comparative analysis grounded in established scientific principles and experimental data from structurally related compounds. While direct comparative studies on a series of this compound analogs are not extensively documented in publicly available literature, this guide will extrapolate from existing research on analogous halogenated aromatic compounds to predict bioactivity profiles and outline robust experimental workflows for their validation.

The strategic placement of halogen atoms, particularly fluorine and chlorine, on a benzoic acid core can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity.[1][2] These modifications can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated benzoic acids a fertile ground for medicinal chemistry exploration.[1] This guide will delve into the structure-activity relationships (SAR) of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents, and provide the necessary experimental frameworks to investigate these properties.

The Influence of Halogenation on Bioactivity: A Physicochemical Perspective

The introduction of chlorine and fluorine atoms onto the benzoic acid ring is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine, with its high electronegativity and small atomic radius, can alter a molecule's lipophilicity, metabolic stability, and its ability to form hydrogen bonds.[1][3] Chlorine, being larger and less electronegative than fluorine, also contributes to lipophilicity and can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

The specific substitution pattern of this compound suggests a molecule with a unique electronic and steric profile. The ortho fluorine and chlorine atoms to the carboxylic acid group can influence its acidity and conformation, which are critical determinants of biological activity.[4][5]

Comparative Bioactivity Analysis of Hypothetical Analogs

To illustrate the potential therapeutic applications of this compound derivatives, let us consider a series of hypothetical analogs and predict their bioactivity based on established SAR principles from related compounds.

Table 1: Hypothetical Analogs of this compound and Their Predicted Bioactivity Profiles

Compound IDStructurePredicted Primary BioactivityRationale for Prediction
Parent This compoundAntimicrobial, AnticancerThe combination of chloro and fluoro substituents is common in bioactive compounds.[3][6]
Analog 1 2,3,6-Trifluorobenzoic acidEnhanced Anticancer ActivityIncreased fluorination can enhance cell permeability and metabolic stability.[3][7]
Analog 2 6-Chloro-2,3-difluorobenzamidePotent Antibacterial (FtsZ inhibitor)Conversion of the carboxylic acid to an amide can shift the target profile. 2,6-difluorobenzamide derivatives are known FtsZ inhibitors.[8]
Analog 3 4-Amino-6-chloro-2,3-difluorobenzoic acidPotential DHFR InhibitorThe addition of an amino group can facilitate binding to the active sites of enzymes like dihydrofolate reductase (DHFR).[9]
Analog 4 6-Bromo-2,3-difluorobenzoic acidBroad-spectrum AntimicrobialSubstitution of chlorine with bromine can alter the lipophilicity and potentially broaden the antimicrobial spectrum.

Experimental Workflows for Bioactivity Assessment

To validate the predicted bioactivities of these analogs, rigorous in vitro testing is essential. The following are detailed protocols for primary screening assays.

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow: Antimicrobial MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized microbial inoculum B Prepare serial dilutions of test compounds in a 96-well plate A->B Next C Inoculate wells with microbial suspension B->C Next D Include growth and sterility controls C->D Next E Incubate at appropriate temperature and duration D->E Next F Determine MIC by visual inspection for turbidity E->F Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Prepare Inoculum: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2][10]

Anticancer Activity Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow: Anticancer MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B Next C Treat cells with serial dilutions of test compounds B->C Next D Incubate for 24-72 hours C->D Next E Add MTT reagent to each well D->E Next F Incubate for 2-4 hours to allow formazan formation E->F Next G Solubilize formazan crystals with a solubilizing agent F->G Next H Measure absorbance at 570 nm G->H Next I Calculate IC50 values H->I Result FtsZ_Inhibition Compound 6-Chloro-2,3-difluorobenzamide Analog FtsZ FtsZ Protein Compound->FtsZ Binds to Inhibition Inhibition Z_ring Z-ring Formation FtsZ->Z_ring Polymerizes with GTP to form GTP GTP CellDivision Bacterial Cell Division Z_ring->CellDivision Initiates Inhibition->Z_ring Blocks

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from "6-Chloro-2,3-difluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen.[1][2][3] Compounds derived from halogenated aromatic scaffolds, such as 6-Chloro-2,3-difluorobenzoic acid, present unique metabolic challenges and opportunities. The position and nature of halogen substituents can dramatically alter a molecule's susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[4][5] This guide provides a comprehensive framework for assessing the metabolic stability of this specific chemical class. We will delve into the rationale behind experimental design, present detailed, self-validating protocols for key in vitro assays, and offer a comparative analysis to guide lead optimization. Our focus is on empowering research teams to make informed decisions, identifying compounds with favorable metabolic profiles early in the development pipeline.[6][7]

Introduction: The Halogenated Scaffold and Metabolic Fate

The journey of a drug from administration to its target is fraught with metabolic hurdles, with the liver being the primary site of biotransformation.[8][9] Metabolic stability, defined as a compound's resistance to this enzymatic conversion, directly impacts its half-life and bioavailability.[3][10] For derivatives of this compound, the electronic properties conferred by the chlorine and fluorine atoms are a double-edged sword. While they can enhance target binding and modulate physicochemical properties, they also create specific sites for metabolic attack.

The primary enzymatic machinery responsible for the metabolism of many drugs are the CYP450 enzymes.[4] These enzymes catalyze a variety of oxidative reactions.[4][11] For halogenated aromatic rings, common metabolic pathways include:

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the benzene ring. The electron-withdrawing nature of the halogens can direct this oxidation to specific, less electron-deficient positions.

  • Dehalogenation: The removal of a halogen atom, which can sometimes lead to the formation of reactive intermediates.[4][11]

  • Phase II Conjugation: Following Phase I oxidation, drugs are often conjugated with polar molecules (e.g., glucuronic acid) by enzymes like UDP-glucuronosyltransferases (UGTs) to facilitate excretion.[8][9]

Understanding these potential pathways is crucial for designing robust experimental plans and interpreting the resulting data.

Experimental Design for Robust Metabolic Stability Assessment

A tiered approach is the most efficient strategy for assessing metabolic stability. We begin with a high-throughput screen to rank-order compounds and progress to more complex systems for promising candidates.

Rationale for Assay Selection
  • Human Liver Microsomes (HLM): As a first-tier assay, HLM is cost-effective and amenable to high-throughput screening.[12] Microsomes are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I enzymes, particularly the major CYP450 isoforms.[8][13] This makes them ideal for quickly assessing a compound's susceptibility to oxidative metabolism.

  • Human Liver S9 Fraction: The S9 fraction is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomes (Phase I enzymes) and cytosolic enzymes (many Phase II enzymes).[9][14][15] This system provides a more comprehensive picture of hepatic metabolism and is a logical second-tier assay for compounds that appear stable in HLM or for which Phase II metabolism is suspected to be a major clearance pathway.[9][14][16]

Below is a workflow diagram illustrating this tiered approach.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Decision Point cluster_2 Tier 2: In-Depth Analysis cluster_3 Outcome HLM_Assay Human Liver Microsome (HLM) Assay Decision Assess Intrinsic Clearance (CLint) HLM_Assay->Decision S9_Assay Human Liver S9 Fraction Assay Decision->S9_Assay Low CLint Optimize Optimize Structure (High Clearance) Decision->Optimize High CLint MetID Metabolite Identification S9_Assay->MetID Proceed Advance Candidate (Low Clearance) MetID->Proceed

Caption: Tiered workflow for metabolic stability assessment.

Detailed Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is designed as a self-validating system by including appropriate controls.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in HLM.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds: Verapamil (high turnover), Warfarin (low turnover)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

Procedure:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold phosphate buffer. Keep on ice.[17]

    • Prepare test compound and control solutions by diluting the 10 mM DMSO stocks to an intermediate concentration in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[18]

  • Incubation Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, the diluted test compound, and the HLM solution.

    • Control Wells:

      • Negative Control (-NADPH): Set up wells for each compound without the NADPH regenerating system to check for non-enzymatic degradation.[19]

      • Positive Controls: Prepare wells with Verapamil and Warfarin to ensure the HLM and cofactors are active and the assay can distinguish between high and low clearance compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the -NADPH controls.[18]

    • Immediately collect the first sample (T=0) by transferring an aliquot of the reaction mixture to a separate 96-well plate containing cold ACN with internal standard to stop the reaction.

    • Collect subsequent samples at various time points (e.g., 5, 15, 30, and 60 minutes).[13]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (k / [microsomal protein concentration in mg/mL]) * 1000

Detailed Protocol 2: Human Liver S9 Fraction Stability Assay

Objective: To assess metabolic stability in the presence of both Phase I and Phase II enzymes.

Materials:

  • Same as HLM assay, but with Human Liver S9 fraction instead of microsomes.

  • Cofactors for Phase II reactions: Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation. Other cofactors like PAPS (for sulfation) can be included if desired.[9]

Procedure:

The procedure is similar to the HLM assay with key modifications:

  • Preparation: Use S9 fraction at a concentration of 1-2 mg/mL.[16]

  • Cofactor Addition: The reaction is initiated with a cocktail of cofactors. For a comprehensive screen, include both the NADPH regenerating system (for Phase I) and UDPGA (for Phase II).[14][15]

  • Controls: In addition to a "-Cofactors" control, it can be informative to run conditions with only NADPH or only UDPGA to differentiate between Phase I and Phase II metabolism.

Comparative Analysis: Stability of this compound Derivatives

To illustrate the process, let's consider a hypothetical parent compound, Cmpd-1 , derived from the this compound scaffold, and two structural analogs designed to probe metabolic liabilities.

  • Cmpd-1 (Parent): The core this compound scaffold attached to a hypothetical R-group.

  • Cmpd-2 (Analog A): The chlorine at position 6 is replaced with a methyl group. This explores the liability of the C-Cl bond.

  • Cmpd-3 (Analog B): A blocking group (e.g., a cyclopropyl moiety) is added to a metabolically susceptible position on the R-group, identified from initial metabolite identification studies.

The following table summarizes hypothetical data from HLM and S9 stability assays.

CompoundHLM t½ (min)HLM CLint (µL/min/mg)S9 t½ (min)S9 CLint (µL/min/mg)
Cmpd-1 (Parent) 2527.71838.5
Cmpd-2 (Analog A) >60<11.65512.6
Cmpd-3 (Analog B) 5013.94515.4
Verapamil (Control) <10>69.3<10>69.3
Warfarin (Control) >60<11.6>60<11.6

Interpretation of Results:

  • Cmpd-1 (Parent): Shows moderate to high clearance. The decrease in half-life from HLM to S9 suggests that both Phase I and Phase II pathways contribute to its metabolism. This compound would be a candidate for structural modification to improve stability.

  • Cmpd-2 (Analog A): Replacing the chlorine with a methyl group dramatically increases metabolic stability in both HLM and S9 assays. This strongly suggests that the chloro-substituted position was a primary site of metabolic attack, possibly via oxidative dehalogenation or hydroxylation at an adjacent position.

  • Cmpd-3 (Analog B): Blocking a known metabolic soft spot on the R-group also improved stability, though not as dramatically as in Analog A. This indicates that multiple sites on the molecule contribute to its overall clearance.

This comparative approach, grounded in experimental data, allows for a rational, structure-activity relationship (SAR)-driven optimization of metabolic stability.

G cluster_0 Metabolic Pathways Parent Cmpd-1 (Parent) 6-Chloro-2,3-difluoro... Phase1 Phase I (CYP450) Hydroxylation, Dehalogenation Parent->Phase1 Phase2 Phase II (UGT, etc.) Glucuronidation Parent->Phase2 Phase1->Phase2 Metabolites Oxidized & Conjugated Metabolites Phase1->Metabolites Phase2->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Potential metabolic fate of Cmpd-1.

Conclusion and Future Directions

The systematic assessment of metabolic stability is a cornerstone of modern drug discovery.[7] For compounds derived from the this compound scaffold, a tiered in vitro screening approach using HLM and S9 fractions provides critical data for decision-making. By comparing the metabolic fate of closely related analogs, researchers can elucidate metabolic "soft spots" and rationally design next-generation compounds with improved pharmacokinetic properties. The protocols and comparative framework presented here serve as a robust starting point for any research program aiming to develop drugs from this important chemical series. Promising candidates with optimized in vitro stability should then be advanced to more complex systems, such as cryopreserved human hepatocytes, which are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors in a cellular context.[8][20]

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Halogenated Benzoic Acids: A Comparative Analysis Focused on 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Benzoic Acids

Halogenated benzoic acids are fundamental building blocks in medicinal chemistry, agrochemicals, and materials science. The specific placement and nature of halogen substituents (F, Cl, Br, I) on the phenyl ring dramatically influence molecular conformation, intermolecular interactions, and, consequently, the physicochemical properties of the resulting compounds, such as solubility, melting point, and bioavailability. 6-Chloro-2,3-difluorobenzoic acid is an exemplar of this class, where the interplay between the chloro and fluoro substituents creates a unique electronic and steric profile.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state.[1][2] It provides unequivocal proof of structure, stereochemistry, and, crucially, the packing motifs and non-covalent interactions that govern the crystalline form.[3] This guide offers a comprehensive, experience-driven approach to the crystallographic analysis of compounds containing this compound. While a public crystal structure for this specific molecule is not available as of this writing, we will build a robust predictive framework by comparing the crystallographic features of closely related, structurally characterized analogues. This comparative methodology provides invaluable insights into the experimental strategies most likely to yield success.

Part I: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for diffraction is the most critical and often most challenging step in a crystallographic study.[4] The goal is to encourage molecules to slowly and methodically assemble into a perfectly ordered lattice. For small organic molecules like halogenated benzoic acids, solution-based methods are typically the most effective.[5][6]

Comparative Crystallization Strategies

The choice of solvent and crystallization method is paramount. Halogenated benzoic acids exhibit moderate polarity, making them soluble in polar organic solvents. The key is to achieve a state of supersaturation slowly, allowing for nucleation and controlled crystal growth.[7]

  • Slow Evaporation: This is the simplest method.[5] A near-saturated solution is prepared and left in a vial covered with a perforated cap. As the solvent slowly evaporates, the concentration increases, leading to crystallization.

    • Expert Insight: This method is excellent for initial screening due to its simplicity. However, it offers less control over the rate of crystallization. For delicate systems, evaporation can be too rapid, leading to a polycrystalline powder. To slow the process, reduce the number or size of the holes in the vial cap.

  • Vapor Diffusion: This is often the most successful technique for obtaining high-quality crystals from milligram-scale quantities.[5][8] The compound is dissolved in a small amount of a "good" solvent, and this solution is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is less soluble. The anti-solvent should be miscible with the good solvent and typically more volatile.

    • Expert Insight: The slow diffusion of the anti-solvent vapor into the good solvent gradually reduces the compound's solubility, promoting slow, controlled crystal growth. This method provides exquisite control over the rate of supersaturation. A common and effective combination for benzoic acids is dissolving the sample in a solvent like acetone or ethanol (good solvent) and using a less polar anti-solvent like hexane or diethyl ether.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[6] As the temperature drops, solubility decreases, leading to crystallization.

    • Expert Insight: This technique is effective but requires careful control over the cooling rate. Placing the heated, sealed vial in a Dewar flask filled with warm water allows for gradual cooling over many hours, which is ideal.

Recommended Protocol: Vapor Diffusion for this compound

This protocol is designed to be a self-validating starting point for crystallization screening.

  • Preparation: In a 2 mL glass vial, dissolve 5-10 mg of this compound in the minimum amount of a suitable solvent (e.g., 0.5 mL of acetone). This is your "sample vial."

  • Setup: In a larger 20 mL glass jar, add 3-5 mL of an anti-solvent (e.g., hexane).

  • Assembly: Carefully place the open sample vial inside the larger jar, ensuring the solvent levels are not at risk of mixing directly.

  • Sealing: Seal the larger jar tightly with a screw cap. The system should be airtight.

  • Incubation: Place the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature).

  • Observation: Monitor the sample vial daily for the appearance of crystals. High-quality crystals are often clear with well-defined facets. This process can take anywhere from a few days to several weeks.

Part II: The X-ray Diffraction Workflow: From Crystal to Final Structure

Once a suitable crystal (ideally 0.1-0.3 mm in size) is obtained, the process of structure determination begins.[9] This workflow is a systematic progression from data collection to a refined, validated atomic model.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for single-crystal X-ray diffraction analysis.

G Figure 1: Standard Workflow for Single-Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement Crystal Grow Single Crystal Select Select & Mount Crystal on Goniometer Crystal->Select Center Center Crystal in X-ray Beam Select->Center Transfer to Diffractometer Collect Collect Diffraction Data (Rotate Crystal) Center->Collect Process Process Data (Integrate Reflections) Collect->Process Raw Diffraction Images Solve Solve Structure (Determine Phase) Process->Solve Refine Refine Structural Model Solve->Refine Validate Validate Final Structure Refine->Validate Cif Cif Validate->Cif Generate CIF File (Final Report)

Figure 1: Standard Workflow for Single-Crystal X-ray Diffraction
Causality in the Workflow

  • Crystal Mounting: The crystal is mounted on a thin fiber or loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This is not just for stability; cooling minimizes atomic thermal motion, resulting in sharper diffraction spots and a higher quality dataset.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam.[2] At specific angles where Bragg's Law (nλ = 2d sinθ) is satisfied, the crystal lattice diffracts the X-rays, producing a pattern of spots (reflections) that are recorded by a detector.[10] Collecting a complete dataset requires rotating the crystal through a wide angular range to capture as many unique reflections as possible.

  • Structure Solution: The positions of the diffraction spots reveal the size and shape of the unit cell (the basic repeating unit of the crystal). The intensities of the spots are related to the arrangement of atoms within the unit cell. The "phase problem" is the central challenge: while intensities are measured, the phase information of the X-ray waves is lost. Modern direct methods or Patterson methods are powerful algorithms used to computationally solve this problem and generate an initial electron density map.

  • Structure Refinement: The initial atomic model derived from the electron density map is refined against the experimental data. This is an iterative process where atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% (0.05) for a well-refined small molecule structure.

Part III: Comparative Structural Analysis of Halogenated Benzoic Acids

To predict the likely crystal structure of this compound, we can analyze the known structures of its analogues. A dominant structural motif in virtually all benzoic acids is the formation of a centrosymmetric dimer via a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups.[11] This robust interaction is expected to be present. The key variations will arise from the influence of the halogen substituents on the packing of these dimers.

ParameterBenzoic Acid[11]2,6-Difluorobenzoic Acid[12]2,4,6-Trifluorobenzoic Acid[13]
Formula C₇H₆O₂C₇H₄F₂O₂C₇H₃F₃O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell (a, Å) 5.153.657.28
Unit Cell (b, Å) 5.8914.1213.80
Unit Cell (c, Å) 19.9912.297.31
Unit Cell (β, °) 96.995.65115.04
Z (Molecules/Cell) 444
Key Feature Planar molecule, classic hydrogen-bonded dimer.Carboxyl group twisted ~34° out of the ring plane due to steric hindrance from ortho-fluorines.Dimers are connected into strands by F···O interactions.
Analysis and Predictions for this compound
  • Hydrogen-Bonded Dimer: It is virtually certain that this compound will form the characteristic centrosymmetric R²₂(8) carboxylic acid dimer. This is the most energetically favorable interaction.

  • Molecular Conformation: The presence of a fluorine atom at the ortho-position (C2) will likely cause steric hindrance with the carboxylic acid group, forcing it to twist out of the plane of the benzene ring, similar to what is observed in 2,6-difluorobenzoic acid.[12]

  • Crystal Packing: The packing of the dimers will be influenced by weaker C-H···O, C-H···F, and potentially C-Cl···O or C-F···F interactions. The specific combination of chloro and fluoro substituents will dictate the most efficient packing arrangement, which will be reflected in the unit cell parameters and space group. While a monoclinic system (like P2₁/c) is common for such compounds, other systems are possible.[14]

Part IV: Troubleshooting Common Crystallographic Challenges

Even with a robust protocol, challenges can arise. A logical, diagnostic approach is key to overcoming them.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Crystallization & Diffraction cluster_outcomes cluster_solutions Start Start Crystallization Experiment Result Observe Outcome After 1-2 Weeks Start->Result Oil Oily Precipitate Result->Oil Amorphous Powder Microcrystalline Powder Result->Powder Nucleation too fast NoCrystals No Crystals / Clear Solution Result->NoCrystals Solution not supersaturated GoodCrystals Good Quality Crystals Result->GoodCrystals Success Sol_Oil Action: - Use less polar solvent - Slow down diffusion rate (e.g., lower temperature) Oil->Sol_Oil Sol_Powder Action: - Slow down anti-solvent diffusion (e.g., use less volatile anti-solvent) - Reduce concentration Powder->Sol_Powder Sol_NoCrystals Action: - Allow more solvent to evaporate - Use a stronger anti-solvent - Slightly increase concentration NoCrystals->Sol_NoCrystals Diffraction Proceed to X-ray Diffraction GoodCrystals->Diffraction

Figure 2: Troubleshooting Crystallization & Diffraction

Conclusion

The crystallographic analysis of this compound and its derivatives is an essential step in understanding their solid-state behavior and guiding their application in drug development and material science. While direct structural data for the title compound is not yet in the public domain, a robust experimental plan can be formulated through a comparative analysis of related halogenated benzoic acids. By employing controlled crystallization techniques like vapor diffusion and following a systematic diffraction workflow, researchers can confidently approach the challenge of determining its three-dimensional structure. The resulting data will not only confirm its molecular identity but will also provide critical insights into the subtle interplay of intermolecular forces dictated by its unique halogen substitution pattern.

References

A Senior Scientist's Guide: Comparative Yield Analysis of Coupling Agents for Amide Synthesis with 6-Chloro-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling agent is paramount, directly influencing yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of common coupling agents for the acylation of amines with 6-Chloro-2,3-difluorobenzoic acid, a valuable but electronically challenging building block.

The presence of three electron-withdrawing halogens on the benzoic acid ring significantly deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This inherent low reactivity necessitates a careful selection of coupling methodology to achieve high conversion and yield. We will compare three major classes of reagents: Uronium/Aminium salts (represented by HATU), Carbodiimides (represented by EDC with HOBt), and the classical Thionyl Chloride method.

Mechanistic Overview: The Activation of a Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Coupling reagents achieve this by forming a highly reactive intermediate. The choice of reagent dictates the nature of this intermediate and, consequently, the reaction's efficiency.

Uronium salts like HATU and carbodiimides like EDC, often with additives like HOBt, form activated esters (O-acylisourea for EDC/HOBt, active ester for HATU) that are readily attacked by the amine. Thionyl chloride takes a more direct route, converting the acid to a highly reactive acyl chloride.

G RCOOH R-COOH (this compound) Intermediate Reactive Intermediate (Activated Ester) RCOOH->Intermediate AcylChloride Acyl Chloride (R-COCl) RCOOH->AcylChloride Amine R'-NH2 (Amine) Amide R-CO-NHR' (Final Amide) Amine->Amide Reagent Coupling Reagent (HATU or EDC/HOBt) Reagent->Intermediate Intermediate->Amide SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride AcylChloride->Amide

Caption: Generalized pathways for amide bond formation.

Comparative Performance Analysis

The efficacy of a coupling agent is not absolute but depends on the specific substrates. For an electron-deficient acid like this compound, reagents that generate more reactive intermediates are generally favored. The following table summarizes the expected performance based on literature precedents for similar challenging substrates.[1][2][3]

Coupling Agent/SystemClassRelative CostTypical Yield RangeKey AdvantagesKey Disadvantages
HATU / DIPEA Uronium SaltHigh85-98%High reactivity, fast reactions, low racemization, suitable for difficult couplings.[4]High cost, requires base, byproducts can complicate purification.
EDC / HOBt CarbodiimideMedium60-90%Good balance of cost and efficiency, water-soluble byproducts simplify workup.[1]Slower than HATU, risk of side reactions (N-acylurea), may be less effective for highly unreactive partners.[2]
SOCl₂ Inorganic Acid ChlorideLow70-95%Very low cost, forms highly reactive acyl chloride, ideal for large-scale synthesis.[5][6]Harsh conditions (heat), generates HCl and SO₂, not suitable for sensitive functional groups, safety precautions required.[7]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling this compound with a generic primary amine (e.g., benzylamine) as a model substrate.

Experimental Workflow Overview

Caption: Standard laboratory workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

This method is recommended for small-scale synthesis where maximizing yield is critical, especially with precious or sterically hindered amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[4]

    • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

    • Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and HATU (1.1 eq).

    • Add anhydrous DMF to dissolve the solids (concentration approx. 0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution. Stir for 10-15 minutes to allow for pre-activation of the carboxylic acid.

    • Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This is a workhorse method suitable for routine synthesis, balancing cost and performance. The water-soluble urea byproduct of EDC simplifies purification compared to DCC.[1]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

    • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

    • Anhydrous DCM (Dichloromethane) or DMF

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, if using DCM, wash the organic phase with 1M HCl, saturated NaHCO₃, and brine. If using DMF, dilute with ethyl acetate first before performing the aqueous washes.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide by silica gel column chromatography or recrystallization.

**Protocol 3: Classical Acyl Chloride Formation with Thionyl Chloride (SOCl₂) **

This highly effective and inexpensive method is best for robust substrates and is often used in large-scale production. It is a two-step, one-pot procedure.[7]

  • Materials:

    • This compound (1.0 eq)

    • Thionyl Chloride (SOCl₂) (2.0-3.0 eq)

    • Amine (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (2.5 eq)

    • Anhydrous Toluene or DCM

    • Catalytic DMF (1-2 drops)

  • Procedure:

    • Caution! This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

    • To a flask containing this compound (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic drop of DMF.

    • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Cool the mixture to room temperature and remove the excess thionyl chloride under vacuum. The resulting crude acyl chloride is often used directly.

    • Dissolve the crude acyl chloride in anhydrous DCM or Toluene and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.5 eq) in the same solvent.

    • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Upon completion, quench the reaction with water. Wash the organic layer with 1M HCl and saturated NaHCO₃.

    • Dry, concentrate, and purify the product as described in the previous methods.

Expert Insights & Troubleshooting

  • Low Reactivity: Due to the electron-deficient nature of the acid, reactions may be sluggish. For HATU and EDC couplings, allowing for a 15-30 minute "pre-activation" period (mixing the acid, coupling agent, and base before adding the amine) can improve yields.

  • Choice of Base: For HATU, a non-nucleophilic hindered base like DIPEA is crucial. For the SOCl₂ method, a base like triethylamine or pyridine is needed to scavenge the HCl generated in the second step.

  • Solvent Choice: DMF and DCM are common choices. DMF can often accelerate coupling reactions but makes aqueous workup more challenging. DCM is easily removed but may offer lower solubility for some substrates.

  • Purification: The primary byproduct from HATU is a water-insoluble urea derivative, while EDC's byproduct is water-soluble, which can be a significant advantage. The thionyl chloride method is clean, as the byproducts (HCl, SO₂) are gaseous.

Conclusion

The optimal coupling agent for synthesizing amides from This compound is dictated by the specific requirements of the project.

  • For maximum yield on a small scale, particularly with challenging amines, HATU is the superior choice despite its high cost.

  • For routine, cost-sensitive laboratory synthesis, EDC/HOBt provides a reliable and effective methodology with a straightforward workup.

  • For large-scale, industrial applications where cost is a primary driver and the substrate is robust, the thionyl chloride method is unparalleled in its economic efficiency.

By understanding the mechanisms, advantages, and limitations of each approach, researchers can make an informed decision to optimize their synthetic strategy, ensuring high yields and purity for this valuable chemical intermediate.

References

A Comparative Evaluation of the Insecticidal Activity of Benzoylphenylurea Derivatives Structurally Related to 6-Chloro-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the insecticidal activity of a significant class of insect growth regulators: the benzoylphenylureas (BPUs). While specific public-domain data on derivatives of "6-Chloro-2,3-difluorobenzoic acid" is limited, this document will focus on the broader class of halogenated benzoylphenylureas, which share a common mode of action and for which extensive experimental data are available. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals in the field of insecticide discovery and application by providing a comprehensive overview of their mechanism, comparative efficacy, and the methodologies for their evaluation.

The development of novel insecticides is driven by the need for compounds with high efficacy against target pests, low toxicity to non-target organisms, and novel modes of action to combat the growing issue of insecticide resistance.[1][2] Benzoylphenylureas have emerged as a promising class of insecticides due to their unique mode of action and favorable safety profile for vertebrates.[2][3][4][5]

The Chemical Nature and Mode of Action of Benzoylphenylureas

Benzoylphenylureas are derivatives of N-benzoyl-N'-phenylurea.[3] Their insecticidal properties stem from their ability to act as insect growth regulators (IGRs). Instead of causing immediate death, they disrupt the molting process and egg viability.[3][6] This is achieved by inhibiting the synthesis of chitin, a crucial component of an insect's exoskeleton.[3][7]

The primary target of benzoylphenylureas is the enzyme chitin synthase, which is essential for the polymerization of N-acetylglucosamine into chitin.[8][9] By inhibiting this enzyme, BPUs prevent the proper formation of the new cuticle during molting, leading to larval mortality.[7] More recent research has suggested that BPUs may act on the sulfonylurea receptor (SUR) protein, which in turn affects chitin synthesis.[1][8] This targeted mode of action is highly selective for arthropods, as vertebrates do not synthesize chitin, contributing to the low mammalian toxicity of these compounds.[2][7]

Below is a diagram illustrating the chitin biosynthesis pathway and the inhibitory action of benzoylphenylurea insecticides.

Chitin Synthesis Inhibition cluster_pathway Chitin Biosynthesis Pathway cluster_inhibitor Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Polymerization Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Exoskeleton Exoskeleton Formation Chitin_Polymer->Exoskeleton BPU Benzoylphenylurea Derivatives BPU->Chitin_Synthase Inhibition

A simplified diagram of the chitin synthesis pathway and its inhibition by benzoylphenylurea insecticides.
Comparative Insecticidal Activity

The efficacy of benzoylphenylurea derivatives is often compared to conventional broad-spectrum insecticides such as organophosphates, carbamates, and pyrethroids. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of various insecticides against common agricultural pests. A lower LC50 or LD50 value indicates higher toxicity.

Table 1: Comparative LC50 Values of Various Insecticides against Plutella xylostella (Diamondback Moth)

Insecticide ClassActive IngredientLC50 (mg/L or ppm)Reference
Benzoylphenylurea Chlorfluazuron0.0006[10]
Lufenuron1.14[10]
Organophosphate Chlorpyrifos5.0 - 15.0 (Resistant strains)[11]
Quinalphos3.30 - 3.67[12]
Profenofos8.67[10][13]
Pyrethroid Deltamethrin13.0 - 59.0 (Resistant strains)[11]
Fenvalerate3.76 - 4.12[12]
Spinosyn Spinosad0.00486 - 0.00541[12]
Diamide Chlorantraniliprole0.000275 - 0.00037[12]

Table 2: Comparative LC50/LD50 Values of Various Insecticides against Helicoverpa armigera (Cotton Bollworm)

Insecticide ClassActive IngredientLC50/LD50UnitReference
Pyrethroid Cypermethrin55.89 - 121.63ppm (LC50)[14][15]
Deltamethrin53.50 - 128.47ppm (LC50)[14][15]
Organophosphate Monocrotophos47.26 - 160.94ppm (LC50)[14][15]
Quinalphos0.018 - 0.071% (LC50)[16]
Carbamate Thiodicarb--[14][15]
Methomyl0.32µg a.i./cm² (LC50)[17]
Oxadiazine Indoxacarb0.17µg a.i./cm² (LC50)[17]
Spinosyn Spinosad0.17µg a.i./cm² (LC50)[17]

Table 3: Comparative Efficacy of Benzoylphenylureas and Other Insecticides against Spodoptera exigua (Beet Armyworm)

Insecticide ClassActive IngredientMortality (%) at 10 mg/LReference
Benzoylphenylurea Novel Phenylurea Derivatives (e.g., 3b, 3d, 3f)>90%[18][19]
Chlorbenzuron~70%[18][19]
Diacylhydrazine Tebufenozide~60%[18][19]
Semicarbazone Metaflumizone~80%[18][19]

Note: The efficacy of insecticides can vary significantly based on the susceptibility of the insect population, larval stage, and environmental conditions.

Experimental Protocols for Evaluating Insecticidal Activity

The evaluation of insecticidal activity is crucial for determining the efficacy of new compounds. Standardized bioassays are employed to ensure the reproducibility and comparability of results.

A continuous and healthy supply of test insects is fundamental for reliable bioassays. Insects such as Plutella xylostella, Helicoverpa armigera, and Spodoptera exigua are typically reared on artificial diets under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

This method is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.

Leaf_Dip_Bioassay start Start prep_sol Prepare Serial Dilutions of Test Compound start->prep_sol dip_leaf Dip Leaf Discs in Solution for 10-30 seconds prep_sol->dip_leaf air_dry Air Dry Leaf Discs dip_leaf->air_dry place_petri Place Leaf Discs in Petri Dishes air_dry->place_petri introduce_larvae Introduce 3rd Instar Larvae (10-15 per dish) place_petri->introduce_larvae incubate Incubate under Controlled Conditions introduce_larvae->incubate record_mortality Record Mortality at 24, 48, and 72 hours incubate->record_mortality data_analysis Analyze Data (e.g., Probit Analysis for LC50) record_mortality->data_analysis end End data_analysis->end

Workflow for a typical leaf dip bioassay.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant like Triton X-100). A control group with only the solvent and surfactant is also prepared.

  • Leaf Preparation: Select fresh, untreated host plant leaves (e.g., cabbage for P. xylostella) and cut them into discs of a standard size.

  • Dipping: Immerse each leaf disc in the respective test solution for 10-30 seconds.

  • Drying: Allow the treated leaf discs to air dry completely.

  • Exposure: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a known number of third-instar larvae (typically 10-15) into each dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.[20]

This method is suitable for insects that can be reared on an artificial diet and is useful for assessing the chronic toxicity of a compound.

Step-by-Step Protocol:

  • Preparation of Treated Diet: Prepare the artificial diet and cool it to about 50-60°C. Add the test compound, dissolved in a small amount of a suitable solvent, to the diet to achieve the desired final concentrations. A control diet with only the solvent is also prepared.

  • Dispensing: Dispense a standard amount of the treated diet into the wells of a multi-well plate or small rearing cups.

  • Infestation: Place one neonate or early instar larva into each well or cup.

  • Incubation: Seal the plates or cups and incubate them under controlled conditions.

  • Assessment: Record larval mortality and weight at specific intervals (e.g., 7 days). Calculate LC50 and growth inhibition (IC50) values.

This method is used to determine the contact toxicity of an insecticide.

Topical_Application_Bioassay start Start prep_sol Prepare Serial Dilutions of Test Compound in Acetone start->prep_sol immobilize_larvae Immobilize 3rd Instar Larvae (e.g., on ice) prep_sol->immobilize_larvae apply_droplet Apply a 0.5-1 µL Droplet to the Dorsal Thorax immobilize_larvae->apply_droplet transfer_larvae Transfer Larvae to Petri Dishes with Food Source apply_droplet->transfer_larvae incubate Incubate under Controlled Conditions transfer_larvae->incubate record_mortality Record Mortality at 24, 48, and 72 hours incubate->record_mortality data_analysis Analyze Data (e.g., Probit Analysis for LD50) record_mortality->data_analysis end End data_analysis->end

Workflow for a topical application bioassay.

Step-by-Step Protocol:

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compound in a volatile solvent like acetone.

  • Insect Handling: Select uniform-sized third-instar larvae and immobilize them, for example, by chilling.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each larva. The control group receives the solvent only.

  • Post-Treatment Care: Place the treated larvae in Petri dishes containing a food source.

  • Incubation and Assessment: Maintain the larvae under controlled conditions and record mortality at 24, 48, and 72 hours.

  • Data Analysis: Calculate the LD50 values (lethal dose per insect) using probit analysis.

Conclusion

Benzoylphenylurea derivatives represent a valuable class of insecticides with a targeted mode of action that offers a high degree of selectivity and a favorable safety profile. Their efficacy against a range of lepidopteran pests, as demonstrated by their low LC50 and LD50 values, makes them important tools in integrated pest management programs. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel insecticidal compounds, ensuring the generation of reliable and comparable data. Further research into the structure-activity relationships of derivatives of compounds like this compound will be crucial for the development of the next generation of highly effective and environmentally benign insecticides.

References

A Researcher's Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 6-Chloro-2,3-difluorobenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, their dysregulation being a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors is a cornerstone of targeted therapy. A promising scaffold for the synthesis of such inhibitors is derived from 6-Chloro-2,3-difluorobenzoic acid. This guide provides an in-depth, objective comparison of the in vitro testing methodologies crucial for the characterization of kinase inhibitors synthesized from this chemical starting point, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower researchers in their drug development endeavors.

The Significance of Kinase Inhibitors from this compound

The this compound moiety offers a unique chemical starting point for the synthesis of kinase inhibitors. The presence of multiple halogen atoms provides handles for diverse chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Understanding the in vitro performance of inhibitors derived from this scaffold is paramount for advancing lead candidates through the drug discovery pipeline.

Case Study: Synthesis of a Novel Anilino-Pyrazole VEGFR-2 Inhibitor

To provide a tangible example, we will refer to the synthesis of a potent VEGFR-2 inhibitor, N-(4-((6-chloro-2,3-difluorobenzyl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, hereafter referred to as Compound A . The synthesis of this class of compounds typically involves a multi-step process, beginning with the activation of this compound and its subsequent reaction with appropriate amines and other building blocks to construct the final pyrazole-based inhibitor. The rationale behind this synthetic strategy is to generate a library of derivatives that can be screened for their inhibitory activity against a panel of kinases.

Comparative In Vitro Testing Methodologies

The in vitro evaluation of kinase inhibitors is a critical step to determine their potency, selectivity, and mechanism of action. A multi-faceted approach, employing both biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's activity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the enzymatic activity of a purified kinase in a cell-free system. These assays are fundamental for determining the intrinsic inhibitory potential of a compound against its target kinase.

Historically the "gold standard," radiometric assays measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.

  • Principle: The kinase reaction is performed in the presence of the inhibitor, and the amount of phosphorylated substrate is quantified by detecting the radioactivity.

  • Advantages: High sensitivity and a direct measure of enzymatic activity.

  • Disadvantages: Requires handling of radioactive materials and generates radioactive waste.

These assays have largely replaced radiometric methods due to their safety and high-throughput capabilities.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method relies on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., phycoerythrin) when in close proximity.

    • Principle: A biotinylated substrate is phosphorylated by the kinase. A europium-labeled anti-phospho-antibody and a streptavidin-linked acceptor are added. In the presence of phosphorylation, the donor and acceptor are brought close together, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.

  • Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule.

    • Principle: A small fluorescently labeled substrate peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation and binding to a larger antibody, the tumbling slows down, and the polarization increases. Kinase inhibition prevents this increase.

These assays measure the production of light as an indicator of kinase activity.

  • ADP-Glo™ Kinase Assay: This is a popular method that quantifies the amount of ADP produced during the kinase reaction.

    • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a typical procedure for determining the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • VEGFR-2 substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Reagent

  • 384-well white, opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for VEGFR-2.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the controls and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Comparative Performance of Anilino-Pyrazole Derivatives Against VEGFR-2

The following table summarizes the in vitro inhibitory activity of a series of anilino-pyrazole derivatives, including our example Compound A , against the VEGFR-2 kinase. Lower IC50 values indicate greater potency.

Compound IDR Group ModificationVEGFR-2 IC50 (µM)
Compound A 6-chloro-2,3-difluorobenzyl 0.15
Compound B4-chlorobenzyl0.32
Compound C2,4-dichlorobenzyl0.21
Compound D3,4-dichlorobenzyl0.28
Sorafenib (Reference)-0.09

Data is illustrative and based on findings from similar anilino-pyrazole derivatives.

This comparative data highlights the potent inhibitory activity of Compound A against VEGFR-2, with an IC50 value in the sub-micromolar range, comparable to the reference inhibitor Sorafenib. The substitutions on the benzyl ring clearly influence the inhibitory potency, underscoring the importance of systematic structure-activity relationship (SAR) studies.

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating the compound's effect on kinase activity within a living cell.

These assays measure the phosphorylation of a specific substrate of the target kinase within cells.

  • Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a downstream target is quantified using methods like Western blotting or ELISA with phospho-specific antibodies. A reduction in phosphorylation indicates inhibition of the upstream kinase.

These assays confirm that the inhibitor is binding to its intended target within the complex cellular environment.

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in live cells.

    • Principle: The target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore close to the luciferase and generating a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

These assays assess the overall effect of the inhibitor on cell viability and growth, which is often the ultimate therapeutic goal.

  • Principle: Cancer cell lines that are known to be dependent on the target kinase's signaling pathway are treated with the inhibitor. The reduction in cell proliferation is measured using various methods, such as MTT or CellTiter-Glo® assays.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the general workflows for in vitro kinase inhibitor testing.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Kinase_Inhibitor_Testing_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_start Purified Kinase + Substrate + ATP b_inhibitor Add Inhibitor b_start->b_inhibitor b_reaction Kinase Reaction b_inhibitor->b_reaction b_detection Detection (Radiometric, FRET, Luminescence) b_reaction->b_detection b_ic50 IC50 Determination b_detection->b_ic50 c_start Live Cells c_inhibitor Treat with Inhibitor c_start->c_inhibitor c_assay Assay (Phosphorylation, Target Engagement, Proliferation) c_inhibitor->c_assay c_ec50 EC50/GI50 Determination c_assay->c_ec50

Caption: General workflow for in vitro kinase inhibitor testing.

Conclusion: A Pathway to Potent and Selective Inhibitors

The in vitro characterization of kinase inhibitors synthesized from novel scaffolds like this compound is a meticulous yet indispensable process. By employing a combination of robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The comparative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals, enabling the rational design and advancement of the next generation of targeted therapies.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-2,3-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-2,3-difluorobenzoic acid, a compound frequently utilized in pharmaceutical synthesis and materials science research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. The protocols outlined herein are grounded in established principles of chemical safety and waste management for halogenated organic compounds.

Understanding the Hazard Profile

This compound is a halogenated aromatic carboxylic acid. While specific toxicity data may vary, compounds within this class are generally considered hazardous. Based on data from structurally similar compounds, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.[1][3]

The presence of carbon-fluorine and carbon-chlorine bonds makes these compounds persistent in the environment, necessitating specialized disposal methods to ensure their complete destruction.[1]

Key Chemical Properties
PropertyValueSource
Physical StateSolid[2][4]
AppearanceWhite or off-white solid[2][4]
Melting Point182 - 185 °C (for 4-Chloro-2,6-difluorobenzoic acid)[4]
Water SolubilityLikely mobile in the environment due to water solubility[3][5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Contaminated gloves must be disposed of as hazardous waste.[6]

  • Body Protection: A lab coat, buttoned to its full length, is required to prevent skin contact.[2]

  • Respiratory Protection: All handling of the solid material that could generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[4][6]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling halogenated benzoic acids.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1][6] It should never be disposed of down the drain or in regular trash.

Small-Scale Laboratory Spills

For minor spills of solid material:

  • Ensure Proper Ventilation: Work within a fume hood if possible.

  • Contain the Spill: Prevent the spread of the solid material.

  • Clean-Up: Carefully sweep or scoop the solid material into a designated, labeled hazardous waste container. Avoid generating dust.[2][3]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill.

Disposal of Unused or Waste Product
  • Waste Collection:

    • Place solid this compound waste into a clearly labeled, sealable container.[7] The container must be compatible with the chemical.

    • Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[8]

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[9]

    • Keep the container tightly closed except when adding waste.[3][4]

    • Ensure secondary containment is used for liquid waste to prevent spills.

  • Arrange for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not accumulate large quantities of waste in the laboratory.[7]

The following flowchart outlines the general disposal pathway.

Disposal_Workflow cluster_workflow Disposal Workflow for this compound Start Generation of Waste Categorize Categorize as Halogenated Organic Waste Start->Categorize Containerize Place in a Labeled, Sealed Container Categorize->Containerize Label Label with 'Hazardous Waste' and Full Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Contact EHS for Waste Pickup Store->Pickup Transport Licensed Hazardous Waste Transporter Pickup->Transport Incineration High-Temperature Incineration at an Approved Facility Transport->Incineration End Proper Disposal Incineration->End

Caption: Decision and action flow for proper chemical waste disposal.

Recommended Disposal Technology

Due to the stability of the carbon-halogen bonds, high-temperature incineration is the most effective and recommended method for the complete destruction of halogenated organic compounds like this compound.[1] This process should be carried out in a licensed facility equipped to handle such waste and scrub acidic combustion byproducts (e.g., HCl, HF) from the flue gases.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[9][10] It is the responsibility of the waste generator to ensure that the waste is properly classified, handled, and disposed of according to all applicable regulations.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.